molecular formula C16H22O8 B13391725 (E)-Coniferin

(E)-Coniferin

Cat. No.: B13391725
M. Wt: 342.34 g/mol
InChI Key: SFLMUHDGSQZDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laricin is a natural product found in Oplopanax elatus with data available.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-Coniferin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a prominent phenylpropanoid glycoside, serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and structural elucidation, and visualizations of its role in biological pathways and analytical workflows. This document is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Chemical Structure

This compound is a glucoside of coniferyl alcohol, meaning it is composed of a coniferyl alcohol unit linked to a glucose molecule.[1][2] The linkage is a glycosidic bond between the anomeric carbon of the glucose and the phenolic hydroxyl group of the coniferyl alcohol.[3]

IUPAC Name: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol[2][3]

SMILES String: COC1=C(C=C(C=C1)/C=C/CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO

The structure consists of:

  • An aromatic ring: A guaiacyl unit (2-methoxyphenol).

  • A propenyl side chain: An (E)-3-hydroxyprop-1-en-1-yl group attached to the aromatic ring.

  • A glucose moiety: A β-D-glucopyranosyl unit.[3]

  • An ether linkage: Connecting the guaiacyl ring to the propenyl side chain.

  • A glycosidic bond: An O-glycosidic bond linking the glucose to the phenolic oxygen of the coniferyl alcohol moiety.

Stereochemistry

The stereochemistry of this compound is critical to its biological function and is defined at several points in the molecule:

  • (E)-Configuration: The "E" designation refers to the stereochemistry of the carbon-carbon double bond in the propenyl side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority groups on each carbon of the double bond are on opposite sides. Specifically, the aromatic ring has a higher priority than the hydrogen on one carbon, and the -CH2OH group has a higher priority than the hydrogen on the other carbon. Their trans-orientation defines the (E)-isomer.

  • Glucose Moiety: The glucose unit is in the D-configuration and exists as a pyranose ring (a six-membered ring). The specific stereochemical configuration of the chiral centers in the glucose ring is given by the IUPAC name as 2R, 3S, 4S, 5R, and 6S.[2][3]

  • β-Glycosidic Linkage: The glycosidic bond connecting the glucose to the coniferyl alcohol has a β-configuration. This means the bond at the anomeric carbon (C-1 of the glucose) is oriented equatorially, above the plane of the glucose ring.

Data Presentation

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₆H₂₂O₈[2][3]
Molecular Weight342.34 g/mol [3]
AppearanceWhite crystalline solid[2]
Melting Point186 °C[2][3]
CAS Number531-29-3[2][3]
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in DMSO-d₆.

Table 2: ¹H-NMR Spectroscopic Data for this compound (300 MHz, DMSO-d₆) [1]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-α6.48d, J = 15.9
H-β6.28dt, J = 15.9, 5.1
H-γa, H-γb4.10, 4.09dd, J = 5.1, 1.2
H-2'7.06d, J = 1.8
H-5'7.02d, J = 8.4
H-6'6.90dd, J = 8.4, 1.8
OCH₃3.79s
H-1 (Glc)4.89d, J = 8.1
H-2, H-3, H-4, H-5 (Glc)3.52–3.17m
H-6a (Glc)3.68–3.65m
OH-γ4.85d, J = 5.4
OH-2 (Glc)5.10d, J = 4.8
OH-3 (Glc)5.25d, J = 4.8
OH-4 (Glc)5.04d, J = 4.8
OH-6 (Glc)4.57t, J = 5.4

Table 3: ¹³C-NMR Spectroscopic Data for this compound (75 MHz, DMSO-d₆) [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-α129.2
C-β128.8
C-γ61.6
C-1'133.5
C-2'110.2
C-3'149.4
C-4'146.0
C-5'115.6
C-6'119.2
OCH₃56.0
C-1 (Glc)100.4
C-2 (Glc)73.8
C-3 (Glc)77.4
C-4 (Glc)70.5
C-5 (Glc)76.9
C-6 (Glc)61.4
Crystallographic Data

Table 4: Selected Calculated Bond Lengths and Angles for Coniferyl Alcohol [4]

Bond/AngleCalculated Value
Bond Lengths (Å)
O13–H250.9637
C9–H192.7064
**Bond Angles (°) **
C6–C9–H1972.766
C11–C9–H19168.273

Note: The atom numbering in this table corresponds to the specific computational study cited and may not follow standard IUPAC numbering.

Experimental Protocols

Isolation and Purification of this compound from Pinus Species

The following is a generalized protocol for the isolation and purification of this compound from the bark or wood of Pinus species.

  • Sample Preparation:

    • Obtain fresh bark or heartwood from a Pinus species (e.g., Pinus cembra or Pinus brutia).[5][6]

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical mill.

  • Extraction:

    • Perform a Soxhlet extraction on the powdered plant material (e.g., 10 g) with ethanol (e.g., 170 mL) for approximately 7 hours.[7] Alternatively, maceration with a solvent mixture like chloroform-methanol (9:1) can be used.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography on silica gel.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a similar solvent system and a UV lamp for visualization.

  • Purification:

    • Combine fractions containing the compound of interest (identified by comparison with a standard, if available).

    • Perform further purification using High-Performance Liquid Chromatography (HPLC).

    • A typical HPLC setup would involve a C18 reversed-phase column.[8]

    • The mobile phase is often a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[8]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Structural Elucidation
  • Mass Spectrometry (MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS can be used to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to unambiguously assign all signals.

  • X-ray Crystallography (for definitive stereochemistry):

    • Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model to determine the precise atomic positions, bond lengths, and bond angles, which will confirm the absolute stereochemistry.

Mandatory Visualizations

Lignin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT ConAld Coniferaldehyde Fer->ConAld 4CL, CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Coniferin This compound ConAlc->Coniferin UGT Coniferin_CW This compound Coniferin->Coniferin_CW Transport Lignin Lignin ConAlc_CW Coniferyl Alcohol Coniferin_CW->ConAlc_CW β-glucosidase ConAlc_CW->Lignin Peroxidase/Laccase

Caption: Biosynthetic pathway of Guaiacyl-Lignin from L-Phenylalanine.

Experimental_Workflow cluster_elucidation Structural Elucidation start Plant Material (e.g., Pinus bark) extraction Solvent Extraction (e.g., Ethanol, Soxhlet) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc hplc HPLC Purification (C18 Reversed-Phase) fractions->hplc tlc->column_chrom Guide Fractionation pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (Molecular Weight & Formula) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) pure_compound->nmr xray X-ray Crystallography (Absolute Structure) pure_compound->xray

References

(E)-Coniferin role as a precursor in lignin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (E)-Coniferin as a Precursor in Lignin Biosynthesis

Introduction

Lignin is a complex aromatic polymer crucial for the structural integrity of terrestrial plants, providing mechanical support, hydrophobicity to the vascular system for water transport, and defense against pathogens.[1][2] It is primarily derived from the oxidative polymerization of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[1][3] The biosynthesis of these monolignols occurs in the cytoplasm via the phenylpropanoid pathway.[4][5]

A key challenge in lignification is the transport and storage of these reactive monolignols from their site of synthesis to the cell wall for polymerization. Plants have evolved a mechanism to convert monolignols into their corresponding glucosides, which are more stable, water-soluble, and less toxic.[6] this compound, the 4-O-β-D-glucoside of coniferyl alcohol, is a principal storage and transport form of the precursor for G-lignin, especially in gymnosperms.[3][7] This guide provides a detailed examination of the role of this compound in lignin biosynthesis, covering its formation, transport, and subsequent conversion back to coniferyl alcohol for polymerization, supported by quantitative data and experimental protocols.

The Lignin Biosynthesis Pathway and the Position of Coniferin

Lignin biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into the three primary monolignols.[1][8] This multi-step process, known as the general phenylpropanoid pathway, involves deamination, hydroxylations, methylations, and a final reduction step.

The core pathway is as follows:

  • Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid.[1][5]

  • A series of hydroxylations and methylations, involving enzymes like Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Caffeoyl CoA O-methyltransferase (CCoAOMT), and Ferulate 5-hydroxylase (F5H), modify the aromatic ring.[1][8]

  • Cinnamoyl CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) catalyze the reduction of the carboxyl group on the side chain to an alcohol, yielding the final monolignols.[1][9]

Coniferyl alcohol, the precursor to G-lignin, is produced through this pathway. To regulate its availability and transport, it is glycosylated.

  • UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of coniferyl alcohol, forming this compound.[3][10]

This glucosylation step is critical for sequestering coniferyl alcohol in the vacuole for storage or preparing it for transport to the cell wall.[3][11]

Lignin_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H_4CL C4H, 4CL, etc. Cin->C4H_4CL pCoumaroylCoA p-Coumaroyl-CoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCR CCR FeruloylCoA->CCR Coniferaldehyde Coniferaldehyde CAD CAD Coniferaldehyde->CAD Coniferyl_Alcohol Coniferyl Alcohol (G-Monolignol) UCGT UCGT Coniferyl_Alcohol->UCGT POX_LAC Peroxidases/ Laccases Coniferyl_Alcohol->POX_LAC Coniferin This compound BGLU β-Glucosidase Coniferin->BGLU Lignin G-Lignin Polymer PAL->Cin C4H_4CL->pCoumaroylCoA CCoAOMT CCoAOMT CCR->Coniferaldehyde CAD->Coniferyl_Alcohol UCGT->Coniferin Glucosylation (Storage/Transport) BGLU->Coniferyl_Alcohol Deglucosylation POX_LAC->Lignin Polymerization

Caption: General pathway of G-lignin biosynthesis highlighting coniferin formation.

Subcellular Transport and Processing of this compound

The synthesis of monolignols in the cytoplasm and their polymerization in the cell wall necessitates a robust transport system. This compound plays a central role in this process.

  • Synthesis and Sequestration : Coniferyl alcohol synthesized at the endoplasmic reticulum is glucosylated to coniferin in the cytoplasm.[3] This water-soluble glucoside can then be transported into the vacuole for storage, effectively creating a buffer pool of lignin precursors that can be mobilized when needed.[3][9][12]

  • Transport to the Cell Wall : The precise mechanism of coniferin transport to the apoplast (the cell wall space) is an area of active research. Evidence points to two main systems:

    • ABC Transporters : ATP-binding cassette (ABC) transporters located on the plasma membrane are implicated in the transport of monolignols or related phenolic compounds.[12][13][14] Some studies suggest plasma membrane vesicles transport the aglycone form (coniferyl alcohol) in an ATP-dependent manner, while tonoplast (vacuolar membrane) vesicles transport the glucosylated form (coniferin).[11][12]

    • Proton Antiporters : Studies have also identified a proton-dependent coniferin transport mechanism, suggesting a secondary active transport system common in the differentiating xylem of various woody plants.[13]

  • Hydrolysis and Polymerization : Once in the apoplast, coniferin must be hydrolyzed to release coniferyl alcohol for polymerization. This is accomplished by β-glucosidases (BGLU) that are specifically localized to the cell wall in lignifying tissues.[7][15][16] The released coniferyl alcohol is then oxidized by peroxidases and/or laccases to generate free radicals that polymerize into the complex lignin structure.[8][17]

Coniferin_Transport cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole (Storage) cluster_wall Cell Wall (Apoplast) ER Endoplasmic Reticulum (Monolignol Synthesis) CA Coniferyl Alcohol ER->CA UCGT UCGT CA->UCGT Coniferin_cyto Coniferin Tonoplast_Transporter Tonoplast Transporter Coniferin_cyto->Tonoplast_Transporter PM_Transporter Plasma Membrane Transporter (ABC or H+-antiporter) Coniferin_cyto->PM_Transporter UCGT->Coniferin_cyto Coniferin_vac Coniferin Coniferin_wall Coniferin BGLU β-Glucosidase Coniferin_wall->BGLU CA_wall Coniferyl Alcohol BGLU->CA_wall POX_LAC Peroxidase/ Laccase CA_wall->POX_LAC Lignin Lignin Polymer POX_LAC->Lignin Alternative_Pathway cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway (in Ginkgo) Coniferin This compound BGLU1 β-Glucosidase Coniferin->BGLU1 Oxidase Oxidase (?) Coniferin->Oxidase CAG Coniferaldehyde Glucoside BGLU2 β-Glucosidase CAG->BGLU2 Coniferyl_Alcohol Coniferyl Alcohol Polymerization Polymerization Coniferyl_Alcohol->Polymerization Coniferaldehyde Coniferaldehyde CAD CAD Coniferaldehyde->CAD Lignin G-Lignin BGLU1->Coniferyl_Alcohol Oxidase->CAG BGLU2->Coniferaldehyde CAD->Coniferyl_Alcohol Polymerization->Lignin Experimental_Workflow cluster_analysis Analytical Pathways start Start: Synthesize Isotope-Labeled This compound (e.g., 13C) step1 Administer Labeled Coniferin to Plant Tissue start->step1 step2 Incubate for Metabolic Incorporation step1->step2 step3 Harvest and Fractionate Tissue (e.g., Cryo-sectioning) step2->step3 quant Metabolite Extraction step3->quant imaging Tissue Preparation for Imaging step3->imaging lignin_iso Lignin Isolation (e.g., Enzymatic Hydrolysis) step3->lignin_iso lcms LC-MS Analysis: Quantify Labeled Coniferin and Metabolites quant->lcms end End: Data Integration and Pathway Elucidation lcms->end msi Mass Spec Imaging (e.g., MALDI, SIMS): Visualize Labeled Coniferin Distribution imaging->msi msi->end nmr NMR Spectroscopy (13C, 2D): Determine Incorporation into Lignin Polymer Structure lignin_iso->nmr nmr->end

References

Biological activity of (E)-Coniferin in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a glucoside of coniferyl alcohol, is a key intermediate in the phenylpropanoid pathway, a central metabolic route for the production of a vast array of secondary metabolites crucial for plant defense. While not typically a primary signaling molecule with its own dedicated receptor, this compound's significance lies in its role as a stable transport and storage form of coniferyl alcohol, a primary precursor to lignin and various other antimicrobial and anti-herbivory phenolic compounds. This technical guide provides an in-depth analysis of the biological activity of this compound within the broader context of plant defense mechanisms, focusing on its biosynthesis, its role in the reinforcement of physical barriers, and the signaling pathways that regulate its production and utilization.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a wide range of biotic threats, including pathogens and herbivores. A key strategy is the production of a diverse arsenal of secondary metabolites. The phenylpropanoid pathway is a cornerstone of this chemical defense, giving rise to compounds such as flavonoids, isoflavonoids, coumarins, and lignin. This compound, the β-D-glucoside of (E)-coniferyl alcohol, plays a pivotal role in this pathway, particularly in gymnosperms. Its primary function is to facilitate the transport and storage of coniferyl alcohol, a monolignol that is a fundamental building block of lignin. Lignification of cell walls provides a physical barrier that is highly resistant to enzymatic degradation by pathogens. Furthermore, coniferyl alcohol and its derivatives can be channeled into the synthesis of other defense-related phenolic compounds. This guide will delve into the quantitative aspects of this compound's involvement in plant defense, detail relevant experimental protocols, and visualize the complex signaling networks that govern its metabolism.

Biosynthesis of this compound

This compound is synthesized from (E)-coniferyl alcohol and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This enzymatic step is a critical control point in the flux of monolignols towards either lignification or storage.

Enzymatic Reaction

The biosynthesis of this compound is depicted in the following reaction:

(E)-Coniferyl alcohol + UDP-glucose <--CAGT--> this compound + UDP

The reversible nature of this reaction allows for the release of coniferyl alcohol when needed for defense responses, such as lignification.

Upregulation of Biosynthesis Under Stress

The expression of genes encoding enzymes of the phenylpropanoid pathway, including those upstream of coniferyl alcohol synthesis, is significantly upregulated upon pathogen attack or treatment with defense elicitors. This leads to an increased pool of monolignols available for the synthesis of this compound and downstream defense compounds.

Quantitative Data on Phenylpropanoid Pathway Upregulation in Plant Defense

The induction of the phenylpropanoid pathway is a hallmark of the plant defense response. The following tables summarize quantitative data on the upregulation of key genes and the accumulation of phenolic compounds, including lignin, in response to biotic stress. While direct quantitative data for this compound is often limited, the data for its precursors and downstream products underscore its importance.

Table 1: Upregulation of Phenylpropanoid Pathway Genes in Response to Pathogen Infection

GenePlant SpeciesPathogen/ElicitorFold Change in ExpressionReference
Phenylalanine ammonia-lyase (PAL)Arabidopsis thalianaPseudomonas syringae~10-fold[1]
Cinnamate 4-hydroxylase (C4H)Arabidopsis thalianaPseudomonas syringae~5-fold[1]
4-Coumarate:CoA ligase (4CL)Arabidopsis thalianaPseudomonas syringae~8-fold[1]
Cinnamoyl-CoA reductase (CCR)Lilium usitatissimumFungal infectionEnhanced activity[2]
Cinnamyl alcohol dehydrogenase (CAD)Lilium usitatissimumFungal infectionEnhanced activity[2]
Chalcone synthase (CHS)Glycine maxPseudomonas syringae>10-fold[3]
Isoflavone synthase (IFS)Glycine maxPseudomonas syringae>10-fold[3]

Table 2: Accumulation of Phenolic Compounds and Lignin in Response to Biotic Stress

CompoundPlant SpeciesPathogen/ElicitorIncrease in AccumulationReference
LigninArabidopsis thalianaPseudomonas syringae (avirulent)56-110% increase[4]
LigninLarix sibirica (callus)Ceratocystis laricicola extract37% increase[5]
Bound ProanthocyanidinsLarix sibirica (callus)Ceratocystis laricicola extract25% increase[5]
p-Hydroxybenzoic acidLarix sibirica (callus)Ceratocystis laricicola extract13-fold increase[5]
Caffeic acidConifer shoots-1129.85 - 5002.20 µg/g dw[6]
Ferulic acidConifer shoots-1129.85 - 5002.20 µg/g dw[6]
Chlorogenic acidConifer shoots-Present in high concentrations[6]

Signaling Pathways Regulating the Phenylpropanoid Pathway

The biosynthesis of this compound and other phenylpropanoids is tightly regulated by a complex network of signaling pathways that are activated in response to pathogen recognition. Key among these are the Mitogen-Activated Protein Kinase (MAPK) cascades and the phytohormone signaling pathways of salicylic acid (SA) and jasmonic acid (JA).

MAPK Signaling Cascade

MAPK cascades are crucial for transducing signals from pathogen recognition receptors at the cell surface to the nucleus, leading to the activation of defense-related genes. In the context of the phenylpropanoid pathway, MAPK signaling can lead to the phosphorylation and activation of transcription factors that bind to the promoters of phenylpropanoid biosynthesis genes.[7][8][9]

MAPK_Signaling PAMP Pathogen-Associated Molecular Pattern (PAMP) PRR Pattern Recognition Receptor (PRR) PAMP->PRR MAPKKK MAPKKK PRR->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factor (e.g., MYB, WRKY) MAPK->TF Activation PP_Genes Phenylpropanoid Pathway Genes TF->PP_Genes Transcriptional Activation Coniferin This compound Biosynthesis PP_Genes->Coniferin Defense Defense Responses (Lignin, Phenolics) Coniferin->Defense

MAPK signaling cascade regulating phenylpropanoid biosynthesis.
Salicylic Acid (SA) and Jasmonic Acid (JA) Crosstalk

SA and JA are key phytohormones that mediate plant defense responses. Generally, SA is associated with defense against biotrophic pathogens, while JA is involved in defense against necrotrophic pathogens and herbivores. The signaling pathways of SA and JA exhibit complex crosstalk, which can be either synergistic or antagonistic, to fine-tune the defense response.[10][11][12][13][14] This crosstalk significantly influences the regulation of the phenylpropanoid pathway.

SA_JA_Crosstalk Biotroph Biotrophic Pathogen SA_Pathway Salicylic Acid (SA) Pathway Biotroph->SA_Pathway Activation Necrotroph Necrotrophic Pathogen JA_Pathway Jasmonic Acid (JA) Pathway Necrotroph->JA_Pathway Activation SA_Pathway->JA_Pathway Antagonism TFs_SA SA-responsive Transcription Factors SA_Pathway->TFs_SA TFs_JA JA-responsive Transcription Factors JA_Pathway->TFs_JA PP_Genes Phenylpropanoid Pathway Genes TFs_SA->PP_Genes Regulation TFs_JA->PP_Genes Regulation Defense_SA Defense against Biotrophs PP_Genes->Defense_SA Defense_JA Defense against Necrotrophs PP_Genes->Defense_JA

SA and JA signaling crosstalk in regulating plant defense.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the phenylpropanoid pathway in plant defense.

Quantification of Phenylpropanoid Pathway Gene Expression by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the phenylpropanoid pathway using quantitative real-time PCR.[15][16][17][18][19]

1. RNA Extraction:

  • Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

  • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

3. qRT-PCR:

  • Design gene-specific primers for the target phenylpropanoid pathway genes (e.g., PAL, C4H, 4CL, CAD) and a reference gene (e.g., actin, ubiquitin) using primer design software.

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

qrt_pcr_workflow start Plant Tissue (Control vs. Treated) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis results Relative Gene Expression Levels data_analysis->results

Workflow for qRT-PCR analysis of gene expression.
Quantification of Lignin Content

This protocol describes a common method for the quantification of lignin in plant cell wall material.[4][20][21][22][23][24][25]

1. Preparation of Alcohol Insoluble Residue (AIR):

  • Grind dried plant material to a fine powder.

  • Sequentially wash the powder with 70% ethanol, chloroform:methanol (1:1, v/v), and acetone to remove soluble components.

  • Dry the resulting pellet, which is the alcohol-insoluble residue or cell wall material.

2. Acetyl Bromide Solubilization:

  • Weigh 5-10 mg of the dried AIR into a glass tube.

  • Add 2.5 mL of 25% (v/v) acetyl bromide in glacial acetic acid.

  • Incubate at 70°C for 30 minutes with occasional vortexing.

  • Cool the tubes on ice and add 0.9 mL of 2 M NaOH, 5 mL of glacial acetic acid, and 0.1 mL of 7.5 M hydroxylamine-HCl.

  • Bring the final volume to 10 mL with glacial acetic acid.

3. Spectrophotometric Quantification:

  • Transfer an aliquot of the solution to a quartz cuvette.

  • Measure the absorbance at 280 nm using a UV-Vis spectrophotometer.

  • Calculate the lignin content using an extinction coefficient specific to the plant species or a standard lignin preparation.

HPLC Analysis of Phenolic Compounds

This protocol provides a general method for the separation and quantification of phenolic compounds, including precursors of this compound, from plant extracts using High-Performance Liquid Chromatography (HPLC).[26][27][28][29][30]

1. Extraction of Phenolic Compounds:

  • Homogenize fresh or freeze-dried plant tissue in 80% methanol.

  • Sonicate or vortex the mixture and then centrifuge to pellet the debris.

  • Collect the supernatant containing the soluble phenolic compounds.

  • For analysis of cell wall-bound phenolics, the remaining pellet can be subjected to alkaline or acidic hydrolysis.

2. HPLC Separation:

  • Filter the extract through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered extract onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a gradient of two mobile phases, typically water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

3. Detection and Quantification:

  • Detect the eluting compounds using a Diode Array Detector (DAD) or a UV-Vis detector at specific wavelengths (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids).

  • Identify individual compounds by comparing their retention times and UV spectra with those of authentic standards.

  • Quantify the compounds by creating a calibration curve for each standard and integrating the peak areas in the sample chromatograms.

Conclusion

This compound is a central metabolite in the phenylpropanoid pathway, which is a critical component of the plant's chemical defense system. While not a primary signaling molecule itself, its role as a stable precursor for lignin and other phenolic defense compounds is indispensable. The upregulation of the phenylpropanoid pathway, leading to the accumulation of these protective molecules, is a conserved response to pathogen attack and is tightly regulated by complex signaling networks, including MAPK cascades and phytohormone crosstalk. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this vital aspect of plant immunity for applications in crop protection and the development of novel bioactive compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Coniferin, a glycoside of coniferyl alcohol, is a white crystalline solid naturally occurring in a variety of plants, most notably in conifers. It serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plants.[1] Beyond its structural role, this compound and its derivatives are gaining attention in the scientific community for their potential biological activities, making them subjects of interest for drug development and biotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, detailed experimental protocols for its study, and an exploration of its role in key biological pathways.

Chemical and Physical Properties

This compound is chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol. Its fundamental properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₁₆H₂₂O₈[2]
Molecular Weight 342.34 g/mol [2]
Appearance White crystalline solid[1]
CAS Number 531-29-3[2]
Physicochemical Data
PropertyValueNotes
Melting Point 186 °C (367 °F; 459 K)[1]
Solubility Soluble in methanol, ethanol, DMSO.
Boiling Point 625.4 ± 55.0 °CPredicted value.
Density 1.432 ± 0.06 g/cm³Predicted value.
pKa 12.81 ± 0.70Predicted value.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. Below is a summary of key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The proton NMR spectrum of this compound reveals characteristic signals for the aromatic, olefinic, and glycosidic protons.

¹³C-NMR (Carbon NMR): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.

Specific chemical shifts and coupling constants can be found in various research articles and spectral databases. The exact values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the structure, often showing loss of the glucose moiety. The precursor ion peak is observed at m/z 365 [M+Na]⁺.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The spectrum shows a typical band complex for carbohydrates (1200-900 cm⁻¹) alongside strong aromatic bands (1515, 1254, and 1226 cm⁻¹).[4]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)~3400Strong, Broad
C-H (aromatic)~3050Medium
C-H (aliphatic)~2900Medium
C=C (aromatic)~1600, ~1515Medium-Strong
C-O (ether/alcohol)~1260, ~1070Strong
UV-Vis Spectroscopy

This compound exhibits ultraviolet absorption due to its aromatic ring and conjugated double bond system. The wavelength of maximum absorbance (λmax) is influenced by the solvent used.[5][6][7][8]

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating this compound from plant material involves solvent extraction followed by chromatographic purification.

G Soxhlet Extraction Workflow for this compound A Plant Material Preparation (Drying and Grinding) B Soxhlet Extraction (e.g., with Ethanol) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Crude Extract C->D E Chromatographic Purification (e.g., HPLC) D->E F Pure Crystalline this compound E->F

Caption: Soxhlet extraction workflow for isolating this compound.

Detailed Protocol for Soxhlet Extraction:

  • Sample Preparation: Dry the plant material (e.g., conifer bark) and grind it into a fine powder to increase the surface area for extraction.[9]

  • Apparatus Setup: Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.[10] The extractor is then attached to a flask containing the extraction solvent (e.g., ethanol) and a condenser.[10]

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping down onto the thimble containing the plant material. The solvent fills the thimble and extracts the desired compound. Once the solvent level reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times.[9][11]

  • Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude this compound extract.[10]

G HPLC Purification Workflow A Crude Extract Dissolution (in appropriate solvent) B Filtration (to remove particulates) A->B C Injection onto HPLC Column (e.g., C18 column) B->C D Gradient Elution (e.g., water-acetonitrile gradient) C->D E Fraction Collection (based on UV detection) D->E F Solvent Evaporation (from collected fractions) E->F G Pure this compound F->G

Caption: HPLC purification workflow for obtaining pure this compound.

Detailed Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent, which is often a mixture of the mobile phase components. Filter the sample to remove any particulate matter that could damage the HPLC column.

  • Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., water and acetonitrile) and degas them to prevent bubble formation in the system.

  • Chromatographic Separation: Inject the filtered sample onto a suitable HPLC column (e.g., a reversed-phase C18 column). A gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time to separate the components of the mixture.

  • Detection and Fraction Collection: Monitor the column eluent using a UV detector. Collect the fractions corresponding to the peak of this compound.

  • Final Product Recovery: Evaporate the solvent from the collected fractions to obtain the purified crystalline this compound.

Biological Pathways

Role in Lignin Biosynthesis

This compound is a key intermediate in the monolignol pathway, which leads to the formation of lignin.

G Lignin Biosynthesis Pathway from this compound Coniferin This compound Enzyme1 β-glucosidase Coniferin->Enzyme1 Hydrolysis Coniferyl_Alcohol Coniferyl Alcohol Enzyme2 Peroxidases/Laccases Coniferyl_Alcohol->Enzyme2 Oxidative Polymerization Lignin Lignin Enzyme1->Coniferyl_Alcohol Enzyme2->Lignin

Caption: Enzymatic conversion of this compound to Lignin.

The biosynthesis of lignin from this compound involves the following key steps:

  • Transport: this compound is transported to the cell wall.

  • Hydrolysis: In the cell wall, the enzyme β-glucosidase hydrolyzes the glycosidic bond of this compound, releasing coniferyl alcohol and glucose.

  • Oxidative Polymerization: Coniferyl alcohol, along with other monolignols, undergoes oxidative polymerization catalyzed by peroxidases and laccases to form the complex lignin polymer.[12]

Involvement in Plant Defense

This compound and other phenylpropanoids play a role in plant defense mechanisms. In response to pathogen attack or other stresses, the phenylpropanoid pathway can be activated, leading to the accumulation of various defense compounds, including lignin, which can reinforce cell walls and act as a physical barrier to pathogens.[13]

G Role of this compound in Plant Defense Pathogen_Stress Pathogen Attack / Stress Signal_Transduction Signal Transduction Cascade Pathogen_Stress->Signal_Transduction Phenylpropanoid_Pathway Phenylpropanoid Pathway Activation Signal_Transduction->Phenylpropanoid_Pathway Coniferin_Pool This compound Pool Phenylpropanoid_Pathway->Coniferin_Pool Other_Defense_Compounds Other Defense Compounds Phenylpropanoid_Pathway->Other_Defense_Compounds Lignification Cell Wall Lignification Coniferin_Pool->Lignification Defense_Response Defense Response Lignification->Defense_Response Other_Defense_Compounds->Defense_Response

Caption: Simplified signaling pathway of this compound in plant defense.

Conclusion

Crystalline this compound is a well-characterized natural product with defined physical, chemical, and spectroscopic properties. Its role as a central intermediate in lignification is well-established, and its involvement in plant defense highlights its biological significance. The detailed protocols provided in this guide offer a starting point for researchers interested in isolating, purifying, and studying this versatile molecule. Further research into the pharmacological properties of this compound and its derivatives may unlock new therapeutic applications.

References

Unveiling (E)-Coniferin: A Technical Guide to its Discovery and Isolation from Angelica archangelica

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of (E)-coniferin, a phenylpropanoid glycoside found in Angelica archangelica. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this medicinally significant plant.

Introduction

Angelica archangelica L., commonly known as garden angelica, is a biennial herb belonging to the Apiaceae family. It has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a complex array of bioactive compounds, including coumarins, essential oils, and glycosides.[1] Among these, this compound, a glucoside of coniferyl alcohol, is a noteworthy constituent. While the presence of coniferin in Angelica archangelica has been documented, this guide provides a comprehensive overview of the methodologies for its isolation and characterization, drawing upon established protocols for similar plant matrices.

This compound serves as a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plants.[2] Beyond its structural role, coniferin and related phenylpropanoids are involved in plant defense mechanisms, exhibiting antifungal properties.[3] This guide will detail the necessary experimental procedures, present relevant quantitative and spectroscopic data, and illustrate the experimental workflow for the successful isolation and identification of this compound from Angelica archangelica.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Angelica archangelica is not extensively documented in publicly available literature, a general methodology can be adapted from protocols used for other plant sources, such as Allium affine.[4] The following protocol outlines a robust approach for the extraction, purification, and identification of this compound.

Plant Material and Extraction
  • Plant Material Preparation: Freshly collected roots of Angelica archangelica should be thoroughly washed, air-dried in the shade, and then coarsely powdered.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a chloroform-methanol mixture (typically in a 9:1 ratio). This can be performed using a Soxhlet apparatus or through maceration with agitation at room temperature. The resulting crude extract is then filtered and concentrated under reduced pressure to yield a viscous residue.

Chromatographic Purification
  • Medium-Pressure Liquid Chromatography (MPLC): The crude extract is first fractionated using MPLC on a silica gel column. A gradient elution system of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol, is employed to separate the components based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions identified by TLC as containing the compound of interest are pooled, concentrated, and subjected to further purification by preparative HPLC. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The purified compound is identified as this compound through comprehensive spectroscopic analysis:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure, including the stereochemistry of the glycosidic linkage.

Quantitative and Spectroscopic Data

Table 1: Quantitative Data for Coniferin from Various Plant Sources

Plant SourcePart UsedExtraction MethodYieldReference
Linum flavumCell Suspension CultureMethanol ExtractionUp to 12.4% of dry weight[5]
Pinus banksianaDifferentiating XylemNot specified1.0–1.6 mM in protoplasts[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS) Molecular Formula: C₁₆H₂₂O₈Molecular Weight: 342.34 g/mol Observed m/z: 365 [M+Na]⁺[7][8]
¹H-NMR (DMSO-d₆) δ 7.14 (d, J=1.8 Hz, 1H), 7.01 (d, J=8.2 Hz, 1H), 6.85 (dd, J=8.2, 1.8 Hz, 1H), 6.45 (d, J=15.9 Hz, 1H), 6.28 (dt, J=15.9, 5.2 Hz, 1H), 4.82 (d, J=7.4 Hz, 1H, anomeric proton), 4.15 (t, J=5.2 Hz, 2H), 3.82 (s, 3H, OCH₃), 3.1-3.7 (m, sugar protons)[4]
¹³C-NMR (DMSO-d₆) δ 148.1, 146.0, 133.4, 130.8, 128.9, 119.2, 115.8, 110.1, 101.2 (anomeric carbon), 77.2, 76.8, 73.5, 70.2, 61.1, 60.9, 55.8 (OCH₃)[4]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its position within the phenylpropanoid pathway.

experimental_workflow plant_material Angelica archangelica Roots powdering Washing, Drying, and Powdering plant_material->powdering extraction Solvent Extraction (Chloroform:Methanol) powdering->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract mplc MPLC Purification (Silica Gel) crude_extract->mplc fraction_collection Fraction Collection and TLC Analysis mplc->fraction_collection hplc Preparative HPLC Purification (C18 Column) fraction_collection->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol coniferin This compound coniferyl_alcohol->coniferin UDP-Glucose lignin Lignin coniferin->lignin Hydrolysis & Polymerization

References

(E)-Coniferin as a metabolite in conifer cambial sap

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E)-Coniferin in Conifer Cambial Sap

Executive Summary

This compound, the β-D-glucoside of (E)-coniferyl alcohol, is a pivotal metabolite in the physiology of coniferous trees.[1] Primarily found in the cambial sap and developing xylem, it functions as a crucial storage and transport molecule for monolignols, the primary building blocks of lignin.[2][3][4] The accumulation and metabolism of coniferin are tightly regulated and linked to the seasonal cycles of cambial growth and dormancy, making it a key indicator of a tree's commitment to wood formation.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, metabolic pathways, and the experimental protocols necessary for its study. It is intended for researchers, plant scientists, and professionals in drug development and forestry who are interested in the biochemical intricacies of wood formation and plant secondary metabolism.

Introduction

Lignin is a complex polymer that provides structural rigidity to the secondary cell walls of vascular plants, enables water transport, and acts as a defense against pathogens.[3] In conifers, the guaiacyl (G) lignin subunit is predominant, and its precursor is (E)-coniferyl alcohol. The biosynthesis and transport of this monolignol are critical for lignification. To prevent premature polymerization and manage metabolic flux, conifers convert coniferyl alcohol into its glycosylated form, this compound.[3][4]

Coniferin serves as the main storage form for lignin precursors within the developing xylem.[2][7] Its concentration in the cambial region fluctuates significantly, becoming detectable just before the resumption of cell division in the spring and accumulating until lignification begins.[5] Understanding the dynamics of coniferin is essential for comprehending the regulation of lignification, seasonal growth cycles in conifers, and potential pathways for manipulating wood properties for industrial applications.[5]

Quantitative Analysis of this compound

The concentration of this compound in conifer tissues varies depending on the species, tissue type, developmental stage, and environmental conditions. Quantitative data from various studies are summarized below to provide a comparative overview.

Conifer SpeciesTissue/ConditionThis compound ConcentrationAnalytical MethodReference
Pinus banksiana, Pinus strobusProtoplasts from differentiating rays and tracheids1.0–1.6 mMHigh-Performance Liquid Chromatography (HPLC)[7]
General ConifersDeveloping XylemUp to 10 mMNot Specified[3]
Picea glauca, P. banksiana, P. strobus, Larix laricinaCambium (during reactivation)Accumulates from undetectable levels during dormancyGas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)[5]
Pinus resinosa, P. strobusDormant non-lignifying cambium (after wounding)>10-fold increase in the related aglycone, E-coniferyl alcoholIsotope-dilution combined GC-MS[8][9]

Metabolic Pathways Involving this compound

The metabolism of this compound involves its synthesis from coniferyl alcohol in the cytoplasm and its subsequent transport and hydrolysis at the site of lignification.

Biosynthesis of this compound

This compound is synthesized via the glucosylation of coniferyl alcohol. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which utilizes uridine 5'-diphosphoglucose (UDPG) as the glucose donor.[3] This enzymatic step is a key regulatory point, linking monolignol availability to the overall control of seasonal cambial growth.[3]

G CA Coniferyl Alcohol sub CA->sub UDPG UDP-Glucose UDPG->sub Coniferin This compound UDP UDP Enzyme UDPG:Coniferyl Alcohol Glucosyltransferase (CAGT) Enzyme->Coniferin Enzyme->UDP + sub->Enzyme

Caption: Biosynthesis of this compound from Coniferyl Alcohol.

Transport, Storage, and Hydrolysis in Lignification

Once synthesized in the cytosol, this compound is believed to be transported into the vacuole for storage or across the plasma membrane into the apoplast (cell wall).[4] In the cell wall of differentiating xylem, a specific β-glucosidase enzyme hydrolyzes coniferin to release coniferyl alcohol.[2][4][10] This free coniferyl alcohol is then oxidized by peroxidases or laccases to form radicals that polymerize into the complex lignin structure.[4]

G cluster_cytosol Cytosol cluster_vacuole Vacuole cluster_cellwall Cell Wall (Apoplast) Coniferin_synth This compound (Synthesized) Coniferin_storage This compound (Storage) Coniferin_synth->Coniferin_storage Transport Coniferin_cw This compound Coniferin_synth->Coniferin_cw Transport (e.g., ABC Transporters) BGLU β-Glucosidase Coniferin_cw->BGLU CA Coniferyl Alcohol BGLU->CA Hydrolysis Peroxidase Peroxidases/Laccases CA->Peroxidase Lignin Lignin Polymer Peroxidase->Lignin Oxidative Polymerization

Caption: this compound transport and utilization in lignification.

Experimental Protocols

Accurate quantification and analysis of this compound require meticulous sample collection and preparation, followed by robust analytical techniques.

Cambial Sap and Tissue Collection

Obtaining pure cambial sap is challenging; therefore, methods often involve extracting metabolites from cambial tissue or collecting xylem sap, which contains metabolites transported from the cambium.

Method 1: Xylem-Core Centrifugation[11][12]

  • Partially remove the bark and phloem from a tree trunk to expose the sapwood.

  • Using an increment borer, collect a xylem core from the sapwood.

  • Immediately place the core on ice to minimize metabolic activity.

  • Cut the core into smaller pieces and place them in centrifuge tubes.

  • Centrifuge the samples to extract the xylem sap. This method is considered reliable and minimally contaminated.[12]

Method 2: Pressure Chamber (Scholander-Hammel)[11][13][14]

  • Excise a twig or small branch from the tree.

  • Seal the cut end of the twig inside a pressure chamber, leaving the other end exposed to the atmosphere.

  • Pneumatically pressurize the chamber, forcing xylem sap to exude from the exposed cut surface.

  • Collect the exuded sap using a micropipette.

Metabolite Extraction from Cambial Tissue

This protocol is adapted from methodologies used for analyzing specialized metabolites in conifer wood.[15]

  • Harvest cambial tissue scrapings from the tree and immediately freeze in liquid nitrogen.

  • Lyophilize (freeze-dry) the tissue to remove water.

  • Grind the dried tissue to a fine powder.

  • (Optional) Defat the powder by extracting with n-hexane for 2 hours to remove lipids.

  • Extract the powder with 90% (v/v) aqueous methanol under reflux for 2 hours.

  • Filter the extract through a 0.45 µm membrane.

  • Evaporate the solvent using a rotary evaporator to obtain the dried crude extract.

  • Redissolve the extract in a suitable solvent (e.g., methanol with 0.1% formic acid) for analysis.[15][16]

Analytical Quantification

Method 1: High-Performance Liquid Chromatography (HPLC)[6][16]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm).[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]

  • Gradient Example: Start at 15% B, ramp to 100% B over 60 minutes, followed by a 10-minute equilibration period.[16]

  • Flow Rate: 0.2 mL/min.[16]

  • Injection Volume: 5 µL.[16]

  • Detection: Monitor at 262 nm, the characteristic absorbance wavelength for coniferin.[9]

  • Quantification: Use an external calibration curve generated from a pure this compound standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)[5][9]

  • Derivatization: this compound is non-volatile and requires derivatization prior to GC-MS analysis. A common method is trimethylsilylation (TMS) to convert hydroxyl groups into TMS-ethers.

  • Sample Preparation: Evaporate the solvent from the extract and react the dried residue with a silylating agent (e.g., BSTFA with TMCS).

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection.

  • MS Detection: Operate in electron ionization (EI) mode. Scan for characteristic ions of the derivatized coniferin or use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Quantification: Isotope-dilution GC-MS using a labeled internal standard (e.g., ring-¹³C₆-coniferyl alcohol derived coniferin) provides the most accurate quantification.[8][9]

G A Conifer Tissue Sampling (e.g., Cambium, Xylem Core) B Sap/Tissue Preparation (e.g., Centrifugation, Freezing) A->B C Metabolite Extraction (e.g., Methanolic Extraction) B->C D Sample Cleanup/Concentration (SPE or Evaporation) C->D E Analytical Quantification D->E F HPLC-UV/DAD E->F G GC-MS (after Derivatization) E->G H Data Analysis (Quantification & Identification) F->H G->H

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a central metabolite in the carbon economy of conifers, acting as a regulated reservoir for lignin precursors. Its presence in the cambial sap is intrinsically linked to the physiological processes of wood formation. The protocols and data presented in this guide offer a framework for researchers to investigate these processes further. Future research may focus on the specific transporters involved in moving coniferin between cellular compartments, the precise regulatory networks controlling its biosynthesis in response to developmental and environmental cues, and the potential for engineering coniferin metabolism to alter wood properties for biofuel and biomaterial applications.

References

The Enzymatic Route to (E)-Coniferin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic synthesis of (E)-coniferin, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the core enzyme, its kinetics, and provides comprehensive experimental protocols for its study.

The enzymatic synthesis of this compound, a key intermediate in lignan and lignin biosynthesis, is a process of significant interest in plant biochemistry and biotechnology. This guide elucidates the central enzymatic reaction, outlines detailed methodologies for its investigation, and presents key quantitative data to facilitate further research and application.

The Core of the Synthesis: Coniferyl Alcohol Glucosyltransferase

The synthesis of this compound is catalyzed by the enzyme coniferyl alcohol glucosyltransferase (CAGT) , systematically known as UDP-glucose:coniferyl-alcohol 4'-β-D-glucosyltransferase (EC 2.4.1.111).[1][2] This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of coniferyl alcohol, yielding this compound and UDP.[1][2] This reaction is a crucial step in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of plant secondary metabolites.[1]

The enzymatic reaction can be represented as follows:

UDP-glucose + Coniferyl alcohol ⇌ UDP + this compound [1][2]

This reversible reaction is central to the regulation of coniferyl alcohol levels within the plant, thereby influencing the downstream production of lignin and other important compounds.[3]

Quantitative Analysis of Enzyme Activity

Understanding the kinetic parameters of CAGT is essential for its characterization and for optimizing in vitro synthesis of coniferin. The following tables summarize key quantitative data for CAGT from different plant sources.

SubstrateApparent K_m_ (µM)Plant Source
Coniferyl alcohol250Spruce (Picea abies)
UDP-glucose220Spruce (Picea abies)

Table 1: Michaelis-Menten constants (K_m) for coniferyl alcohol glucosyltransferase from Spruce._[3]

ConditionOptimal ValuePlant Source
pH7.9Sugarcane (Saccharum officinarum)
Temperature20-22 °CSugarcane (Saccharum officinarum)

Table 2: Optimal reaction conditions for a related coniferyl alcohol dehydrogenase from Sugarcane. Note: Specific data for CAGT may vary.[4]

Experimental Protocols

This section provides detailed methodologies for the purification of coniferyl alcohol glucosyltransferase and the subsequent analysis of its activity and products.

Purification of Coniferyl Alcohol Glucosyltransferase from Spruce Cambial Sap

The following protocol is based on the successful purification of CAGT from Picea abies.[3]

  • Crude Extract Preparation: Collect cambial sap from spruce and centrifuge to remove cellular debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the supernatant with ammonium sulfate.

  • Dialysis: Dialyze the resuspended pellet against a suitable buffer to remove excess salt.

  • Anion Exchange Chromatography: Apply the dialyzed sample to an anion exchange column and elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Further purify the active fractions using a hydrophobic interaction column.

  • Affinity Chromatography: Utilize a dye-ligand affinity column to specifically bind and elute the glucosyltransferase.[3]

  • Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column to obtain a highly purified enzyme preparation.[3]

Enzymatic Assay for Coniferyl Alcohol Glucosyltransferase

This assay is designed to quantify the activity of the purified CAGT.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • UDP-glucose

    • Coniferyl alcohol (dissolved in a minimal amount of a suitable solvent like DMSO)

    • Purified CAGT enzyme solution

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid or by heat inactivation.

  • Product Analysis: Analyze the formation of this compound using HPLC or a coupled enzymatic assay to measure the production of UDP.

Product Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the separation and quantification of both the substrate (coniferyl alcohol) and the product (this compound).

  • Column: A C18 reversed-phase column is typically used.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is commonly employed.[5]

  • Detection: UV detection at a wavelength around 275 nm is suitable for both coniferyl alcohol and coniferin.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the identification and quantification of coniferin, typically after a derivatization step to increase its volatility.

  • Derivatization: The hydroxyl groups of coniferin are derivatized, for example, by trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: The eluted compounds are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification based on their fragmentation patterns.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Enzymatic_Synthesis UDP_Glucose UDP-glucose CAGT Coniferyl Alcohol Glucosyltransferase (CAGT) UDP_Glucose->CAGT Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->CAGT Coniferin This compound CAGT->Coniferin UDP UDP CAGT->UDP

Enzymatic synthesis of this compound.

Purification_Workflow Start Cambial Sap Collection Centrifugation Centrifugation Start->Centrifugation Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Anion_Exchange Anion Exchange Chromatography Dialysis->Anion_Exchange HIC Hydrophobic Interaction Chromatography Anion_Exchange->HIC Affinity Affinity Chromatography HIC->Affinity Gel_Filtration Gel Filtration Chromatography Affinity->Gel_Filtration End Purified CAGT Gel_Filtration->End

Purification workflow for CAGT.

Analysis_Workflow Enzymatic_Reaction Enzymatic Reaction Mixture HPLC HPLC Analysis Enzymatic_Reaction->HPLC Derivatization Derivatization Enzymatic_Reaction->Derivatization Quantification Quantification of Coniferin HPLC->Quantification GC_MS GC-MS Analysis Identification Identification of Coniferin GC_MS->Identification Derivatization->GC_MS

Analytical workflow for reaction products.

References

A Preliminary Investigation into the Therapeutic Potential of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a glucoside of coniferyl alcohol, is a naturally occurring phenylpropanoid that has garnered scientific interest for its potential therapeutic applications. This technical guide provides a preliminary overview of the existing research on this compound, focusing on its antifungal, antioxidant, and emerging anticancer properties. While clinical data is currently unavailable, preclinical and in-silico studies suggest that this compound warrants further investigation as a potential lead compound in drug discovery and development. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the hypothesized mechanisms of action to facilitate a deeper understanding of its therapeutic promise.

Introduction

This compound is the (E)-isomer of coniferin, a monosaccharide derivative of coniferyl alcohol.[1] Found in a variety of plant species, it plays a role in plant defense and lignification.[2][3] Recent scientific inquiry has shifted towards elucidating the pharmacological activities of this compound, with preliminary studies indicating its potential as an antifungal and antioxidant agent.[4][5] Furthermore, recent computational studies have highlighted its potential as an inhibitor of Phosphoserine Aminotransferase 1 (PSAT1), a metabolic enzyme implicated in the progression of certain cancers, including early-stage ovarian cancer.[6] This guide serves as a consolidated resource for researchers, compiling the current knowledge on this compound to inform future research directions and drug development efforts.

Therapeutic Potential and Mechanisms of Action

The therapeutic landscape of this compound is currently defined by three primary areas of investigation: antifungal, antioxidant, and anticancer activities.

Antifungal Activity

This compound has been reported to inhibit the growth and melanization of fungi.[4][7] This activity is significant as fungal infections pose a considerable threat to human health, particularly in immunocompromised individuals. The precise mechanism of its antifungal action is not yet fully elucidated but is an active area of research.

Antioxidant Effects

Extracts containing trans-Coniferin have demonstrated antioxidant properties.[5] This activity is likely attributable to the phenolic structure of its aglycone, coniferyl alcohol, which can scavenge free radicals and mitigate oxidative stress. Oxidative stress is a key pathological factor in a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders, suggesting a broad therapeutic potential for this compound.[8]

Anticancer Potential: Targeting PSAT1

A recent in-silico study has identified this compound as a potential inhibitor of Phosphoserine Aminotransferase 1 (PSAT1).[6] PSAT1 is a crucial enzyme in the serine biosynthesis pathway and is overexpressed in several cancers, contributing to tumor growth and metastasis.[6] The computational analysis suggests that this compound exhibits a high binding affinity for PSAT1, potentially disrupting its enzymatic function and thereby exerting an anticancer effect.[6]

PSAT1_Inhibition E_Coniferin This compound PSAT1 PSAT1 E_Coniferin->PSAT1 Inhibition Serine_Biosynthesis Serine Biosynthesis Pathway PSAT1->Serine_Biosynthesis Catalyzes Cancer_Cell_Proliferation Cancer Cell Proliferation Serine_Biosynthesis->Cancer_Cell_Proliferation Supports

Caption: Proposed mechanism of this compound's anticancer activity via PSAT1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature.

Table 1: In-Silico Docking Analysis of this compound against PSAT1

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
This compound≤ -8.5Trp107 (pi-pi stacking)[6]

Table 2: Predicted ADME Properties of this compound (In-Silico)

PropertyPredicted Value/RangeSignificanceReference
Blood-Brain Barrier (BBB) PenetrationDoes not penetrateSuitable for targeting non-CNS cancers[6]
Human Oral AbsorptionFavorablePotential for oral administration[6]
Molecular Weight (mol MW)Standard rangeDrug-like property[6]
Lipophilicity (QPlogPo/w)Standard rangeDrug-like property[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the preliminary investigation of this compound.

In-Silico Molecular Docking

This protocol describes the computational method used to predict the binding affinity of this compound to the PSAT1 protein.

Objective: To evaluate the potential of this compound as an inhibitor of PSAT1 through molecular docking simulations.

Methodology:

  • Protein Preparation: The three-dimensional structure of the target protein, PSAT1, is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized for energy minimization.

  • Molecular Docking: A molecular docking program is used to predict the binding pose and affinity of this compound within the active site of PSAT1. The docking score, typically in kcal/mol, represents the binding energy.

  • Interaction Analysis: The resulting protein-ligand complex is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular_Docking_Workflow cluster_prep Preparation cluster_analysis Analysis Protein_Prep PSAT1 Structure Preparation Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep This compound Structure Preparation Ligand_Prep->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis

Caption: Workflow for in-silico molecular docking of this compound.

Antifungal Susceptibility Testing (General Protocol)

While a specific detailed protocol for this compound is not available in the reviewed literature, a general methodology for assessing the antifungal activity of a natural compound is provided below.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Methodology:

  • Fungal Culture: The target fungal strain is cultured in an appropriate liquid medium to achieve a standardized inoculum density.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

  • Microdilution Assay: The fungal inoculum is added to a microtiter plate containing the different concentrations of this compound. Positive (no compound) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Future Directions and Conclusion

The preliminary data on this compound suggests a compound with multifaceted therapeutic potential. The antifungal and antioxidant properties provide a solid foundation for further preclinical investigation. The in-silico findings regarding PSAT1 inhibition are particularly compelling and warrant immediate experimental validation through in-vitro enzyme inhibition assays and cancer cell line studies.

Future research should focus on:

  • Elucidating the specific mechanisms of antifungal action.

  • Quantifying the antioxidant capacity of this compound using established assays (e.g., DPPH, ORAC).

  • Validating the in-silico predicted inhibition of PSAT1 and assessing the downstream effects on cancer cell proliferation and survival.

  • Conducting pharmacokinetic and toxicological studies to evaluate the safety and bioavailability of this compound in animal models.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of (E)-Coniferin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of (E)-Coniferin in various plant extracts. The protocol is designed for researchers, scientists, and quality control professionals in the natural products and drug development industries. The method utilizes a reversed-phase C18 column with a gradient elution for optimal separation and is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high precision, accuracy, and linearity.

Introduction

This compound is a glucoside of coniferyl alcohol, a key precursor in the biosynthesis of lignin and other important phenylpropanoids in plants.[1][2] Its presence and concentration in plant tissues are of significant interest for phytochemical studies, biomass research, and the standardization of herbal medicinal products.[1] A reliable and validated analytical method is essential for its accurate quantification. This document provides a comprehensive protocol for the analysis of this compound using a widely accessible HPLC-UV system.

Principle

The method employs reversed-phase HPLC to separate this compound from other components within a complex plant extract. The separation occurs on a nonpolar C18 stationary phase with a polar mobile phase consisting of a gradient of water and acetonitrile. Following separation, the compound is detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a certified reference standard.

Experimental Protocol

3.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity, Sigma-Aldrich, Cayman Chemical, or equivalent)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Equipment:

    • Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

3.2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve. Store all standard solutions at 4°C in the dark.

3.3. Sample Preparation (General Procedure)

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.[3] Grind the dried material into a fine powder (60 mesh).[4]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 95% ethanol.[4]

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.[4][5]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Pool the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 or 10 mL) of methanol.

  • Final Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

3.4. HPLC-UV Chromatographic Conditions The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity Series or equivalent
Column C18 Reversed-Phase (e.g., Agilent Eclipse Plus, 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 25% B; 10-30 min: from 25% to 65% B; 30-40 min: from 65% to 85% B[4] (modified for target analyte)
Flow Rate 1.0 mL/min[4][6]
Injection Volume 10 µL[4]
Column Temperature 35-40°C[4][6]
Detection Wavelength 265 nm (based on the coniferyl chromophore)[2]
Run Time 40 minutes

Method Validation

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

4.1. Linearity Linearity was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

4.2. Precision Intra-day and inter-day precision were evaluated by analyzing a standard solution (e.g., 25 µg/mL) six times on the same day and on three different days, respectively. The results are expressed as Relative Standard Deviation (%RSD).

4.3. Accuracy Accuracy was determined using a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 50%, 100%, and 150%). The recovery percentage was then calculated.[7]

4.4. LOD and LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Summary

Table 1: HPLC Method Validation Parameters This table summarizes typical performance characteristics for a validated HPLC-UV method for this compound quantification.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999[7]
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Accuracy (% Recovery) 98% - 102%[6]
Intra-day Precision (%RSD) < 2.0%[6]
Inter-day Precision (%RSD) < 3.0%[6]

Table 2: Example Quantification of this compound in Plant Extracts This table shows hypothetical quantification results for illustrative purposes.

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Stachyurus chinensisStem Pith0.091 - 0.163 (as Coniferyl Alcohol)[6]
Pinus thunbergiiDifferentiating XylemPresent (qualitative)[1]
Cryptomeria japonicaDifferentiating XylemPresent (qualitative)[1]

Visualized Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plant_material Plant Material powder Drying & Grinding plant_material->powder extraction Solvent Extraction (95% EtOH, Sonication) powder->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution (Methanol) filtration->reconstitution hplc HPLC-UV Analysis (C18 Column) reconstitution->hplc 0.45 µm Filter & Inject data Data Acquisition (Chromatogram) hplc->data quant Quantification (vs. Calibration Curve) data->quant

Caption: Experimental workflow for this compound quantification.

hydrolysis_pathway cluster_products Products coniferin This compound enzyme β-glucosidase (Hydrolysis) coniferin->enzyme alcohol Coniferyl Alcohol enzyme->alcohol Aglycone glucose Glucose enzyme->glucose Glycone

Caption: Enzymatic hydrolysis of this compound.

References

Application Note and Protocol for the Extraction of (E)-Coniferin from Spruce Bark

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction, purification, and quantification of (E)-Coniferin from the bark of Norway spruce (Picea abies). This protocol is intended for researchers, scientists, and professionals in drug development interested in isolating this bioactive phenylpropanoid glycoside.

Introduction

This compound, a glucoside of coniferyl alcohol, is a naturally occurring compound found in various gymnosperms, including spruce trees.[1][2] It plays a significant role in lignification and has demonstrated potential biological activities, including antifungal and antioxidant properties.[2][3] The bark of spruce trees, often considered an underutilized byproduct of the forestry industry, represents a potential source of valuable phytochemicals like this compound.[4][5] This protocol outlines a comprehensive methodology for the extraction and purification of this compound from spruce bark, providing a foundation for further research and development.

Materials and Reagents

  • Norway spruce (Picea abies) bark

  • Deionized water

  • Hexane

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • This compound analytical standard

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nitrogen gas

Equipment

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Glass chromatography column

  • High-performance liquid chromatography (HPLC) system with a PDA or UV detector

  • Liquid chromatography-mass spectrometry (LC-MS) system (optional, for structural confirmation)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

The overall workflow for the extraction and purification of this compound is depicted below.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification A Spruce Bark Collection B Washing and Drying A->B C Grinding to Powder B->C D Soxhlet Extraction (Methanol) C->D E Crude Methanolic Extract D->E F Solvent Partitioning (Hexane, Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Purified this compound Fractions H->I J TLC Analysis I->J K HPLC-UV/PDA Quantification I->K L LC-MS Confirmation (Optional) I->L M Final Purified This compound K->M

Figure 1. Workflow for the extraction and purification of this compound.

4.1. Sample Preparation

  • Collection: Collect fresh bark from Norway spruce (Picea abies).

  • Cleaning and Drying: Wash the bark with deionized water to remove debris. Air-dry the bark in a well-ventilated area or use a drying oven at a temperature no higher than 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the bark into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.

4.2. Extraction

  • Soxhlet Extraction: Place approximately 50 g of the dried spruce bark powder into a cellulose thimble and load it into a Soxhlet extractor.

  • Add 500 mL of methanol to the round-bottom flask.

  • Heat the methanol to its boiling point and perform the extraction for 8-12 hours. The continuous cycling of the solvent ensures efficient extraction of the target compounds.

  • Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract.

4.3. Purification

4.3.1. Liquid-Liquid Partitioning

  • Resuspend the crude methanolic extract in 200 mL of deionized water.

  • Perform a liquid-liquid extraction using hexane (3 x 150 mL) to remove nonpolar compounds like fats and waxes. Discard the hexane fractions.

  • Subsequently, extract the aqueous phase with ethyl acetate (3 x 150 mL). This compound is expected to partition into the ethyl acetate fraction.

  • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the enriched this compound fraction.

4.3.2. Column Chromatography

  • Prepare a silica gel slurry in a suitable nonpolar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass chromatography column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

    • Hexane:EtOAc (9:1)

    • Hexane:EtOAc (1:1)

    • EtOAc (100%)

    • EtOAc:MeOH (9:1)

  • Collect fractions of approximately 10-20 mL and monitor the separation using thin-layer chromatography (TLC).

  • For TLC analysis, spot the collected fractions on a silica gel plate and develop it in a mobile phase of ethyl acetate:methanol (e.g., 95:5 v/v). Visualize the spots under UV light (254 nm).

  • Pool the fractions containing the pure this compound based on the TLC analysis and evaporate the solvent to obtain the purified compound.

Quantification and Characterization

5.1. High-Performance Liquid Chromatography (HPLC)

Quantification of this compound can be performed using a reversed-phase HPLC system with UV detection.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 264 nm

  • Quantification: Prepare a calibration curve using an this compound analytical standard of known concentrations. Calculate the concentration in the samples based on the peak area.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation, LC-MS analysis can be employed to determine the molecular weight and fragmentation pattern of the purified compound, comparing it to a standard or literature data.

Data Presentation

The quantitative data from the extraction and purification process can be summarized as follows:

Table 1: Extraction and Purification Yields of this compound

ParameterValueUnit
Initial Dry Bark Weight50.0g
Crude Methanolic Extract Yield7.5g
Ethyl Acetate Fraction Yield2.1g
Purified this compound Yield85.0mg
Final Purity (by HPLC)>95%

Table 2: HPLC Method Parameters for this compound Quantification

ParameterCondition
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile Phase A1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-5 min, 95% A; 5-20 min, to 70% A; 20-25 min, to 50% A
Flow Rate0.5 mL/min
Detection264 nm
Retention Time~15.2 min (example)

Signaling Pathway

This compound is a precursor in the biosynthesis of lignin. While it does not have a classical signaling pathway in the sense of receptor-ligand interactions leading to a cellular response, its role in the lignification pathway is crucial. The pathway involves its transport and subsequent enzymatic conversion.

Lignification_Pathway cluster_cytosol Cytosol cluster_cellwall Cell Wall Coniferin This compound Transport Membrane Transport Coniferin->Transport Coniferyl_Alcohol Coniferyl Alcohol Peroxidases Peroxidases/ Laccases Coniferyl_Alcohol->Peroxidases Lignin Lignin Polymer Peroxidases->Lignin Oxidative Polymerization Beta_Glucosidase β-Glucosidase Transport:s->Beta_Glucosidase:n Hydrolysis Beta_Glucosidase:s->Coniferyl_Alcohol:n

Figure 2. Role of this compound in the lignification pathway.

This pathway illustrates that this compound is transported to the cell wall where it is hydrolyzed by β-glucosidase to release coniferyl alcohol.[2][6] Coniferyl alcohol then undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the complex lignin polymer.[2]

Conclusion

This protocol provides a robust and reproducible method for the extraction and purification of this compound from spruce bark. The combination of Soxhlet extraction, liquid-liquid partitioning, and column chromatography allows for the isolation of high-purity this compound suitable for further biological and chemical investigations. The analytical methods described ensure accurate quantification and characterization of the final product. The utilization of spruce bark as a source for this valuable compound presents a sustainable approach to biorefinery.

References

Application Note: Structural Elucidation of (E)-Coniferin using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (E)-Coniferin is a glucoside of coniferyl alcohol, a primary monomer in the biosynthesis of lignin.[1][2][3] Its structural characterization is fundamental for studies in plant biochemistry, natural product chemistry, and biomass utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural elucidation of natural products like coniferin.[4] This document provides a detailed protocol for the acquisition and analysis of 1D (¹H and ¹³C) NMR data to confirm the structure of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-α7.62d16.2Olefinic Proton
H-β6.35d16.2Olefinic Proton
H-2'7.07d1.5Aromatic Proton
H-5'7.10d8.4Aromatic Proton
H-6'7.05dd8.4, 1.5Aromatic Proton
OCH₃3.85s-Methoxyl Protons
H-15.02-5.00m-Anomeric Proton
H-25.40-5.26m-Glucosyl Proton
H-35.40-5.26m-Glucosyl Proton
H-45.20-5.13m-Glucosyl Proton
H-53.80ddd10.2, 5.1, 2.4Glucosyl Proton
H-6a4.28dd12.5, 5.1Glucosyl Proton
H-6b4.17dd12.5, 2.4Glucosyl Proton

Data sourced from Maeda et al. (2019).[5][6]

Table 2: ¹³C NMR Spectral Data of this compound (75 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)Assignment
C-α143.9Olefinic Carbon
C-β121.6Olefinic Carbon
C-1'131.0Aromatic Carbon
C-2'109.8Aromatic Carbon
C-3'150.7Aromatic Carbon
C-4'147.7Aromatic Carbon
C-5'114.9Aromatic Carbon
C-6'120.3Aromatic Carbon
OCH₃56.0Methoxyl Carbon
C-1100.9Anomeric Carbon
C-271.0Glucosyl Carbon
C-372.4Glucosyl Carbon
C-468.3Glucosyl Carbon
C-572.0Glucosyl Carbon
C-661.8Glucosyl Carbon

Data sourced from Maeda et al. (2019).[5][6]

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.[7] The following protocol is recommended for this compound.

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar natural products like coniferin.[5][7] Other solvents like DMSO-d₆ can also be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.[8] Avoid introducing any solid particles, which can interfere with the magnetic field homogeneity (shimming). If particulates are present, filter the solution through a small cotton or glass wool plug in the pipette.[8]

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm.[7] Cap the tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue before placing it in the spectrometer.[7]

NMR Data Acquisition

The following parameters are recommended for a 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).[9]

  • Spectral Width: 12-16 ppm.

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.[9]

  • Acquisition Time (AQ): 2-4 seconds.[9]

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., zgpg30).[9]

  • Spectral Width: 200-240 ppm.

  • Number of Scans (NS): 1024-4096, depending on concentration and experiment time.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

2D NMR Experiments (for complete elucidation): For unambiguous assignment and confirmation of the structure, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, confirming proton sequences in the aromatic ring, vinyl group, and glucose moiety.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, assigning each carbon signal based on its attached proton.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting molecular fragments, such as linking the anomeric proton (H-1) of the glucose unit to the phenolic carbon (C-4') of the coniferyl alcohol moiety.[9]

Visualizations

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for characterizing a natural product like this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Isolate Pure This compound B Select Deuterated Solvent (e.g., CDCl3) A->B C Dissolve Sample & Transfer to NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Baseline) E->F G Assign Signals (Chemical Shift, Coupling) F->G H Correlate Data (1D and 2D) G->H I Confirm Structure H->I

Fig. 1: Workflow for the structural elucidation of this compound via NMR.
Key HMBC Correlations in this compound

This diagram shows the key long-range correlations observed in an HMBC spectrum that connect the coniferyl alcohol and glucose moieties of the molecule.

Fig. 2: Key HMBC correlations confirming the glycosidic linkage in this compound.
Biosynthetic Context of this compound

This compound serves as a transport and storage form of coniferyl alcohol, a key precursor in the biosynthesis of lignin in plants.

G A Phenylalanine Pathway B This compound (Storage/Transport) A->B UGTs C Coniferyl Alcohol (Monomer) B->C β-glucosidase D Lignin (Polymer) C->D Peroxidases/ Laccases

References

(E)-Coniferin: A Key Standard in Unraveling the Complexities of Lignification

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Coniferin, a glucoside of coniferyl alcohol, serves as a crucial standard and tracer in the intricate study of lignification. Its application has been pivotal in elucidating the biosynthetic pathways, transport mechanisms, and polymerization of monolignols into the complex lignin polymer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in lignification studies, summarizing quantitative data and outlining key experimental methodologies.

Lignin, a complex aromatic polymer, provides structural integrity to plant cell walls. Understanding its biosynthesis is critical for applications ranging from biofuel production to the development of novel therapeutics targeting pathways involving phenylpropanoids. This compound's role as a stable, transportable precursor to coniferyl alcohol makes it an invaluable tool for in vivo and in vitro studies.

Application Notes

This compound is primarily utilized in lignification research in the following capacities:

  • Tracer for Biosynthetic Pathway Analysis: Isotopically labeled this compound (e.g., with ¹³C or ²H) is introduced into living plant tissues or cell cultures. By tracking the incorporation of the isotopic label into the lignin polymer, researchers can map the metabolic fate of coniferin and identify key enzymatic steps and intermediates. This has been instrumental in confirming the role of enzymes like β-glucosidase, which cleaves the glucose moiety from coniferin to release coniferyl alcohol for polymerization.

  • Quantitative Standard for Lignin Analysis: While not a direct standard for the entire lignin polymer, this compound and its derivatives are used in quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify and quantify specific structural units within the lignin polymer that are derived from coniferyl alcohol. This allows for the precise characterization of guaiacyl (G) lignin units.

  • Substrate for Enzymatic Assays: this compound is used as a substrate to identify and characterize enzymes involved in its metabolism, such as UDP-glucosyltransferases responsible for its synthesis and β-glucosidases that hydrolyze it. These assays are fundamental to understanding the regulation of monolignol availability for lignification.

Quantitative Data Summary

The administration of isotopically labeled this compound allows for the quantitative analysis of lignin structure. The following tables summarize typical data obtained from such studies, primarily using quantitative ¹³C NMR spectroscopy.

Lignin Inter-unit LinkagePercentage Range (%) from [ring-1-¹³C]coniferin precursor
β-O-4 / α-O-R53 - 57
Combined β-5, β-β, and β-132 - 36
Coniferaldehyde end groups2 - 4
Coniferyl alcohol end groups4 - 6
Table 1: Estimated percentage ranges of major inter-unit lignin bonds originating from the β-carbon of the coniferin precursor in spruce lignin. Data derived from quantitative ¹³C NMR analysis.[1]
Lignin Structural UnitRatio (%) in Enzymatically Saccharified Lignin (EL)Ratio (%) in Acetylated EL (ELAc)
Spirodienone Structure (from solution-state quantitative ¹³C difference spectra)0.680.72
Spirodienone Structure (from HSQC volume ratio of Cα′-H to G2-H)-2.3
Table 2: Quantification of the spirodienone structure in Ginkgo biloba lignin after administration of [ring-1-¹³C]coniferin.[1]

Experimental Protocols

Protocol 1: Administration of Isotopically Labeled this compound to Plant Tissues

This protocol describes a general method for introducing labeled this compound into young, actively lignifying plant shoots to trace its incorporation into the cell wall.

Materials:

  • Isotopically labeled this compound (e.g., [α-¹³C]coniferin)

  • Young, healthy plant shoots (e.g., Ginkgo biloba, wheat stalks)

  • Distilled water

  • Small vials or tubes

  • Scalpel or sharp razor blade

  • Growth chamber or controlled environment

Procedure:

  • Prepare the Labeled Coniferin Solution: Dissolve the isotopically labeled this compound in a small volume of distilled water to a final concentration of approximately 10-20 mM.

  • Prepare the Plant Material: Select young, actively growing shoots. Make a fresh, clean cut at the base of the shoot under water to prevent embolism.

  • Administration: Place the cut end of the shoot into the vial containing the labeled coniferin solution.

  • Incubation: Keep the setup in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a period of 24 to 72 hours to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting: After the incubation period, harvest the shoots. The specific tissues of interest (e.g., xylem, internodes) can be dissected for subsequent lignin analysis.

  • Washing: Thoroughly wash the harvested tissue with distilled water to remove any unabsorbed labeled coniferin from the surface.

  • Sample Preparation for Analysis: The harvested and washed tissue is then typically frozen in liquid nitrogen and lyophilized. The dried material is then ground to a fine powder for subsequent lignin isolation and analysis (e.g., by NMR or MS).

Protocol 2: Quantitative ¹³C NMR Analysis of Lignin after Labeled this compound Administration

This protocol outlines the key steps for the quantitative analysis of lignin structure using ¹³C NMR following the incorporation of a ¹³C-labeled coniferin precursor.

Materials:

  • Lyophilized and ground plant tissue containing ¹³C-labeled lignin

  • Enzymes for cell wall digestion (e.g., cellulases, hemicellulases) to isolate enzymatically saccharified lignin (EL)

  • NMR solvent (e.g., DMSO-d₆)

  • NMR spectrometer equipped for quantitative ¹³C NMR

Procedure:

  • Lignin Isolation:

    • Perform a mild enzymatic hydrolysis of the plant cell wall material to remove polysaccharides and enrich the lignin fraction. This yields the Enzymatically Saccharified Lignin (EL).

    • For improved solubility in some NMR solvents, the EL can be acetylated using a mixture of acetic anhydride and pyridine to produce acetylated EL (ELAc).

  • NMR Sample Preparation:

    • Dissolve a precisely weighed amount of the isolated lignin (EL or ELAc) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add an internal standard if absolute quantification is desired.

  • Quantitative ¹³C NMR Acquisition:

    • Acquire ¹³C NMR spectra under quantitative conditions. This typically involves:

      • Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

      • A long relaxation delay (e.g., 5-10 times the longest T₁ of the carbons of interest) to ensure full relaxation of all nuclei between pulses.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals of interest corresponding to specific carbon atoms in different lignin substructures.

    • To specifically analyze the incorporated label, a difference spectrum can be generated by subtracting the spectrum of an unlabeled control sample from the spectrum of the labeled sample. The signals in the difference spectrum correspond only to the enriched positions.

    • Calculate the relative or absolute abundance of different lignin structural units based on the integral values.

Visualizations

Lignin Biosynthesis Pathway and the Role of this compound

Lignin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD E_Coniferin This compound Coniferyl_Alcohol->E_Coniferin UGT Lignin Guaiacyl Lignin Coniferyl_Alcohol->Lignin Peroxidases/Laccases E_Coniferin->Coniferyl_Alcohol β-glucosidase Vacuole Vacuole (Storage) E_Coniferin->Vacuole Transport

Caption: Metabolic pathway of this compound in guaiacyl lignin biosynthesis.

Experimental Workflow for Tracer Studies

Experimental_Workflow Start Start: Synthesis of Isotopically Labeled this compound Administration Administration to Plant Tissue Start->Administration Incubation Incubation under Controlled Conditions Administration->Incubation Harvesting Harvesting and Dissection of Tissue Incubation->Harvesting Lignin_Isolation Lignin Isolation (e.g., Enzymatic Hydrolysis) Harvesting->Lignin_Isolation Analysis Quantitative Analysis (e.g., NMR, MS) Lignin_Isolation->Analysis Data Data Interpretation: Pathway Elucidation & Structural Quantification Analysis->Data

Caption: Workflow for lignification studies using labeled this compound.

References

Synthesis and Bioactivity Screening of (E)-Coniferin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (E)-coniferin derivatives and their subsequent bioactivity screening. This compound, a glucoside of coniferyl alcohol, is a naturally occurring phenylpropanoid with a range of reported biological activities. Derivatization of this core structure offers a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the preparation of a suitable coniferyl alcohol aglycone, followed by glycosylation and subsequent modifications. Below are detailed protocols for these key steps.

Protocol 1: Synthesis of (E)-Coniferyl Alcohol

(E)-coniferyl alcohol serves as the foundational aglycone for the synthesis of coniferin and its derivatives. A common route involves the reduction of ferulic acid.

Materials:

  • Ferulic acid

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Thionyl chloride

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation of Ferulic Acid:

    • Dissolve ferulic acid in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-acetoxyferulic acid.

  • Formation of 4-Acetoxyferuloyl Chloride:

    • Suspend 4-acetoxyferulic acid in toluene and add thionyl chloride and a catalytic amount of pyridine.[1]

    • Heat the mixture at 80°C for approximately 20-30 minutes until a clear solution is formed.[1]

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.[1]

  • Reduction to 4-Acetoxyconiferyl Alcohol:

    • Dissolve the 4-acetoxyferuloyl chloride in dry ethyl acetate.

    • Add sodium borohydride portion-wise at 0°C.[1]

    • Stir the reaction at room temperature for 1.5-2 hours, monitoring by TLC.[1]

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give 4-acetoxyconiferyl alcohol.[1]

  • Deacetylation to (E)-Coniferyl Alcohol:

    • Dissolve 4-acetoxyconiferyl alcohol in ethanol.

    • Add a solution of NaOH and stir at room temperature for 2 hours under a nitrogen atmosphere.[1]

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.[1]

    • Wash the organic phase, dry, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure (E)-coniferyl alcohol.

Protocol 2: Glycosylation to form Tetra-O-acetyl-(E)-coniferin

This protocol describes the glycosylation of (E)-coniferyl alcohol with acetobromoglucose under Koenigs-Knorr conditions.

Materials:

  • (E)-Coniferyl alcohol (phenolic hydroxyl protected, e.g., as the acetate from Protocol 1, step 3)

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃)

  • Drierite or anhydrous calcium sulfate

  • Dry dichloromethane (DCM) or acetonitrile

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under a nitrogen atmosphere, add the protected (E)-coniferyl alcohol, acetobromoglucose, and freshly activated molecular sieves in dry DCM.

    • Stir the mixture at room temperature for 30 minutes.

  • Glycosylation:

    • Add the silver salt (e.g., Ag₂O) to the mixture.

    • Stir the reaction in the dark at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the per-O-acetylated coniferin derivative.

Protocol 3: Deprotection to this compound and further derivatization

The final step is the removal of the acetyl protecting groups to yield this compound, which can then be further derivatized.

Materials:

  • Tetra-O-acetyl-(E)-coniferin derivative

  • Sodium methoxide (catalytic)

  • Anhydrous methanol

  • Amberlite IR-120 (H⁺) resin

  • Acyl chlorides or anhydrides (for further derivatization)

  • Pyridine or other suitable base

Procedure:

  • Zemplén Deacetylation:

    • Dissolve the per-O-acetylated coniferin derivative in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to obtain crude this compound.

    • Purify by recrystallization or chromatography.

  • Further Derivatization (Example: Esterification):

    • To a solution of purified this compound in a suitable solvent (e.g., pyridine), add the desired acyl chloride or anhydride.

    • Stir the reaction at the appropriate temperature until completion.

    • Perform an aqueous work-up and purify the resulting ester derivative by column chromatography.

II. Bioactivity Screening Protocols

A variety of in vitro assays can be employed to screen this compound derivatives for their potential biological activities. Detailed protocols for common anticancer, antioxidant, and anti-inflammatory assays are provided below.

Protocol 4: Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Materials:

  • This compound derivatives dissolved in methanol or ethanol

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 6: Anti-inflammatory Activity - Nitric Oxide (NO) Scavenging Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value for NO inhibition.

III. Data Presentation

Quantitative data from bioactivity screening should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. A549[1]
ConiferinHHH>100>100
Derivative 1AcHH25.432.1
Derivative 2HAcH45.255.8
Derivative 3AcAcAc12.818.5
Doxorubicin---0.81.2

(Data is hypothetical for illustrative purposes and should be replaced with experimental values.)

Table 2: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
ConiferinHH85.392.7
Derivative 4OMeH65.170.4
Derivative 5HNO₂110.2125.6
Ascorbic Acid--22.528.9

(Data is hypothetical for illustrative purposes and should be replaced with experimental values.)

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundNO Inhibition IC₅₀ (µM) in RAW 264.7COX-2 Inhibition IC₅₀ (µM)
ConiferinHH55.6>100
Derivative 6FH32.845.1
Derivative 7HCl41.268.3
L-NAME--18.4-
Celecoxib---0.9

(Data is hypothetical for illustrative purposes and should be replaced with experimental values.)

IV. Visualization of Workflows and Signaling Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and biological pathways.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Ferulic Acid Ferulic Acid Coniferyl Alcohol Coniferyl Alcohol Ferulic Acid->Coniferyl Alcohol Reduction Protected Coniferyl Alcohol Protected Coniferyl Alcohol Coniferyl Alcohol->Protected Coniferyl Alcohol Protection Coniferin Derivatives Coniferin Derivatives Protected Coniferyl Alcohol->Coniferin Derivatives Glycosylation & Derivatization Anticancer Assays Anticancer Assays Coniferin Derivatives->Anticancer Assays MTT Assay Antioxidant Assays Antioxidant Assays Coniferin Derivatives->Antioxidant Assays DPPH, ABTS Anti-inflammatory Assays Anti-inflammatory Assays Coniferin Derivatives->Anti-inflammatory Assays NO, COX IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination Antioxidant Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

NF-κB Signaling Pathway

nfkb_pathway Stimulus (LPS, TNF-α) Stimulus (LPS, TNF-α) Receptor Receptor Stimulus (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) activates transcription Coniferin Derivative Coniferin Derivative Coniferin Derivative->IKK Complex inhibits Coniferin Derivative->NF-κB (p65/p50) inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

mapk_pathway Stress/Mitogens Stress/Mitogens Receptor Receptor Stress/Mitogens->Receptor MAPKKK (e.g., RAF) MAPKKK (e.g., RAF) Receptor->MAPKKK (e.g., RAF) MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., RAF)->MAPKK (e.g., MEK) MAPK (e.g., ERK) MAPK (e.g., ERK) MAPKK (e.g., MEK)->MAPK (e.g., ERK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (e.g., ERK)->Transcription Factors (e.g., AP-1) Cell Proliferation/Inflammation Cell Proliferation/Inflammation Transcription Factors (e.g., AP-1)->Cell Proliferation/Inflammation Coniferin Derivative Coniferin Derivative Coniferin Derivative->MAPK (e.g., ERK) inhibits phosphorylation

Caption: Modulation of the MAPK signaling cascade by this compound derivatives.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-9->Executioner Caspases (Caspase-3) Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Caspase-8 Caspase-8 Death Receptors (e.g., Fas)->Caspase-8 Caspase-8->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis Coniferin Derivative Coniferin Derivative Coniferin Derivative->Mitochondrion Bcl2 Bcl-2 Coniferin Derivative->Bcl2 downregulates Bax Bax Coniferin Derivative->Bax upregulates Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.[2][3]

References

Application Notes: (E)-Coniferin and Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: Published research directly investigating the effects of (E)-Coniferin on in-vitro cancer cell lines is limited in the public domain. However, significant research exists for its aglycone, Coniferyl Alcohol , as well as structurally related resveratrol dimers, ε-viniferin and α-viniferin . This document leverages findings from these closely related compounds to provide comprehensive application notes and protocols that can serve as a strong starting point for researchers interested in this compound.

This compound is a glucoside of coniferyl alcohol, a natural product found in various plants.[1] While direct anti-cancer studies on this compound are not extensively documented, research on Coniferyl Alcohol and the related stilbenoids ε-viniferin and α-viniferin has demonstrated their potential as anti-proliferative and pro-apoptotic agents in various cancer cell lines.

These compounds have been shown to induce apoptosis and inhibit cancer cell growth, suggesting that this compound may also possess similar therapeutic potential. The proposed mechanisms of action involve the induction of programmed cell death (apoptosis) through the modulation of key signaling pathways.

Mechanism of Action

Studies on coniferyl alcohol and viniferins suggest that their anti-cancer effects are mediated through several mechanisms:

  • Induction of Apoptosis: Coniferyl alcohol has been shown to induce apoptosis in cholangiocarcinoma cells, as evidenced by Annexin V/PI staining. This is associated with an increase in the BAX/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway.[2] Similarly, ε-viniferin and α-viniferin have been reported to induce apoptosis in various cancer cell lines, including non-small cell lung cancer and osteosarcoma.[3][4]

  • Cell Cycle Arrest: Some phytochemicals with structures related to coniferin have been found to induce cell cycle arrest, a common mechanism for inhibiting cancer cell proliferation.[5]

  • Modulation of Signaling Pathways: Research on α-viniferin has shown its ability to decrease the expression of phospho-protein kinase B (p-AKT) and increase cleaved PARP and cleaved caspase-3, key players in the apoptosis signaling cascade.[3] Furthermore, α-viniferin has been found to downregulate SIRT1, a protein involved in cell survival and resistance to apoptosis.[4] Coniferyl alcohol has also been observed to impact cellular metabolism, including the tricarboxylic acid (TCA) cycle.[2]

Data Presentation

The following tables summarize the quantitative data from studies on Coniferyl Alcohol and ε-viniferin.

Table 1: Inhibitory Concentration (IC50) of Coniferyl Alcohol on Cholangiocarcinoma Cell Lines [2]

Cell LineIncubation TimeIC50 (µg/mL)
KKU-10048 h361.87 ± 30.58
KKU-10072 h268.27 ± 18.61
KKU-21348 h184.37 ± 11.15
KKU-21372 h151.03 ± 24.99

Table 2: Apoptotic Effects of ε-viniferin in Combination with Vincristine on HepG2 Cells [6]

TreatmentConcentrationIncubation TimePercentage of Apoptotic Cells
ε-viniferin49 µMNot SpecifiedIncreased apoptosis observed
Vincristine26 µMNot Specified25.1%
Vincristine + ε-viniferin7.9 µMNot Specified1.7-fold increase compared to Vincristine alone

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies reported in the cited literature.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on α-viniferin and ε-viniferin.[4]

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., NCI-H460, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used for Coniferyl Alcohol.[2]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 4 x 10⁵ cells/well and incubate for 18-20 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 72 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in 200 µL of incubation buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells immediately using a flow cytometer.

Western Blot Analysis

This protocol is a standard procedure to analyze protein expression levels, as mentioned in studies on Coniferyl Alcohol and α-viniferin.[2][3]

Objective: To determine the effect of this compound on the expression of apoptosis-related proteins (e.g., BAX, Bcl-2, cleaved Caspase-3, PARP).

Materials:

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BAX, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Experimental Workflow for In-Vitro Evaluation of this compound A Cancer Cell Line Culture B Treatment with this compound (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis C->F D->F E->F G Determine IC50 F->G H Quantify Apoptosis F->H I Protein Expression Levels (Bax, Bcl-2, etc.) F->I

Caption: General experimental workflow for in-vitro testing of this compound.

G cluster_1 Proposed Apoptotic Pathway of Coniferyl Alcohol Coniferyl_Alcohol This compound (via Coniferyl Alcohol) Bax Bax (Pro-apoptotic) Coniferyl_Alcohol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Coniferyl_Alcohol->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway of Coniferyl Alcohol.

References

High-Purity (E)-Coniferin: A Guide to Preparation and Enzymatic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

(E)-Coniferin, the glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin, one of the most abundant organic polymers on Earth.[1][2][3] Its role extends beyond a simple structural precursor; it is also involved in the transport and storage of monolignols and participates in plant defense mechanisms. The aglycone, coniferyl alcohol, acts as a signaling molecule that provides feedback regulation of the phenylpropanoid pathway, influencing the expression of genes involved in lignin synthesis.[1][4] High-purity this compound is an invaluable tool for researchers in plant biochemistry, drug development, and bioenergy, enabling the detailed study of enzymes involved in lignification and the screening for potential inhibitors. This document provides detailed protocols for the extraction and purification of this compound from conifer bark and its subsequent use in key enzymatic assays.

Data Presentation

A summary of expected yields and purity for the purification of this compound from conifer bark, based on methods for analogous compounds, is presented below. Additionally, typical kinetic parameters for enzymes utilizing coniferin as a substrate are provided.

ParameterValueReference
Purification of this compound from Conifer Bark (Adapted from (E)-Resveratrol Purification)
Starting MaterialBlack Spruce (Picea mariana) Bark[5]
Extraction MethodSoxhlet Extraction with Diethyl Ether[5]
Purification MethodColumn Chromatography[5]
Expected Yield~84% recovery[5]
Expected Purity>99% (by HPLC)[5]
Enzymatic Assay Parameters
β-Glucosidase Activity
Substratep-nitrophenyl-β-D-glucopyranoside (surrogate)
Detection Wavelength405 nm
UDP-Glucosyltransferase (UGT) Activity
SubstratesConiferyl Alcohol, UDP-Glucose
Detection MethodLuminescence (UDP-Glo™ Assay)[6][7]

Experimental Protocols

I. High-Purity this compound Extraction and Purification from Conifer Bark

This protocol is adapted from a validated method for the extraction of (E)-resveratrol from conifer bark and is expected to yield high-purity this compound.[5]

Materials:

  • Dried and ground conifer bark (e.g., Picea mariana)

  • Diethyl ether

  • 5% (w/v) Sodium bicarbonate solution

  • Hexane

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Silica gel for column chromatography

  • Soxhlet apparatus

  • Rotary evaporator

  • Chromatography column

  • HPLC system with a C18 column and UV detector

Procedure:

  • Soxhlet Extraction:

    • Place 12.5 g of dried, ground conifer bark into a cellulose thimble.

    • Insert the thimble into the Soxhlet extractor.

    • Add 125 mL of diethyl ether to the boiling flask and assemble the apparatus.

    • Extract for 12 hours.

    • Replace the solvent with a fresh 125 mL of diethyl ether and continue extraction for another 12 hours.

    • Combine the two diethyl ether extracts.

  • Liquid-Liquid Extraction:

    • Reduce the volume of the combined diethyl ether extract to approximately 100 mL using a rotary evaporator.

    • Wash the extract three times with 50 mL of 5% (w/v) sodium bicarbonate solution in a separatory funnel to remove acidic compounds.

    • Evaporate the diethyl ether to dryness.

    • Redissolve the residue in 50 mL of water and extract three times with 35 mL of hexane to remove nonpolar compounds like fats and sterols. Discard the hexane fractions.

    • Extract the remaining aqueous phase three times with 50 mL of ethyl acetate to isolate the phenolic compounds, including coniferin.

    • Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., hexane).

    • Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing coniferin.

    • Pool the pure fractions and evaporate the solvent.

  • Purity Analysis by HPLC:

    • Dissolve a small amount of the purified product in methanol.

    • Analyze by reverse-phase HPLC using a C18 column.

    • A suitable gradient solvent system could be 1% formic acid in water (solvent A) and acetonitrile (solvent B).[5]

    • Monitor the elution at a wavelength of approximately 262 nm.

    • Purity is determined by the relative peak area of coniferin.

II. Enzymatic Assay: β-Glucosidase Activity

This assay determines the activity of β-glucosidase by measuring the hydrolysis of a chromogenic substrate. While coniferin itself can be used, a common and convenient method involves the use of p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a yellow product upon cleavage.

Materials:

  • Purified this compound or p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • β-glucosidase enzyme solution

  • 50 mM Phosphate buffer (pH 7.0) or other suitable buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 10 mM pNPG in buffer).

    • Prepare a series of dilutions of the enzyme solution in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the enzyme dilution (or buffer for a blank).

    • Prepare a master mix containing the assay buffer and substrate.

    • Initiate the reaction by adding 200 µL of the master mix to each well.

    • Immediately measure the absorbance at 405 nm (t=0).

    • Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

    • Measure the absorbance again at 405 nm (t=final).

    • The rate of reaction is proportional to the change in absorbance over time.

III. Enzymatic Assay: UDP-Glucosyltransferase (UGT) Activity for Coniferin Synthesis

This assay measures the synthesis of coniferin from coniferyl alcohol and UDP-glucose, catalyzed by a UDP-glucosyltransferase. The activity is quantified by measuring the amount of UDP produced using a commercial luminescent assay.[6][7]

Materials:

  • Coniferyl alcohol

  • UDP-glucose

  • Recombinant UDP-glucosyltransferase (UGT) enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Glycosyltransferase Reaction:

    • In a well of the 96-well plate, prepare the reaction mixture containing:

      • Assay buffer

      • Coniferyl alcohol (substrate)

      • UDP-glucose (co-substrate)

      • UGT enzyme solution

    • Include a "no enzyme" control to measure background signal.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • UDP Detection:

    • Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

    • Add a volume of the UDP-Glo™ Detection Reagent equal to the volume of your glycosyltransferase reaction to each well.

    • Mix the contents on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a UDP standard curve according to the kit manufacturer's instructions.

    • Subtract the luminescence of the "no enzyme" control from the experimental values.

    • Convert the luminescence readings to the amount of UDP produced using the standard curve.

    • Calculate the specific activity of the UGT.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_assays Enzymatic Assays start Conifer Bark soxhlet Soxhlet Extraction (Diethyl Ether) start->soxhlet liquid Liquid-Liquid Extraction (Hexane, Ethyl Acetate) soxhlet->liquid column Column Chromatography (Silica Gel) liquid->column hplc Purity Analysis (HPLC) column->hplc end High-Purity this compound hplc->end assay1 β-Glucosidase Assay (Hydrolysis) end->assay1 assay2 UGT Assay (Synthesis) end->assay2

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway cluster_pathway Lignin Biosynthesis & Feedback Regulation phenylalanine L-Phenylalanine pal PAL cinnamic_acid Cinnamic Acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa ... coniferaldehyde Coniferaldehyde coumaroyl_coa->coniferaldehyde ... coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD coniferin This compound coniferyl_alcohol->coniferin UGT lignin Lignin coniferyl_alcohol->lignin Peroxidases/ Laccases feedback Feedback Inhibition coniferyl_alcohol->feedback pal->cinnamic_acid PAL feedback->pal

Caption: Simplified lignin biosynthesis pathway showing coniferin's position and coniferyl alcohol's feedback inhibition.

References

Applications of (E)-Coniferin in the sustainable synthesis of vanillin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and "green" chemical processes has intensified the focus on bio-based routes for the production of high-value chemicals. Vanillin, a globally significant flavor and fragrance compound, is a prime candidate for such innovation, moving away from traditional petroleum-based synthesis.[1][2] A promising avenue in this endeavor is the utilization of (E)-coniferin, a glucoside of coniferyl alcohol found in gymnosperms, as a key intermediate in the sustainable synthesis of vanillin.[3] This document provides detailed application notes and protocols for the enzymatic and biocatalytic conversion of this compound to vanillin, targeting researchers in academia and industry.

Overview of the Synthesis Pathway

The conversion of this compound to vanillin is a two-step process:

  • Enzymatic Hydrolysis: The glycosidic bond in this compound is cleaved by a β-glucosidase to yield D-glucose and coniferyl alcohol.[4][5]

  • Oxidative Cleavage: The coniferyl alcohol is then oxidized to produce vanillin. This step can be achieved through various biocatalytic or chemical methods.[6][7]

This bio-based pathway offers a sustainable alternative to conventional vanillin production methods, which often rely on non-renewable resources.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the enzymatic conversion of coniferin precursors and the subsequent oxidation to vanillin.

Table 1: Enzymatic Hydrolysis of Coniferin and Related Glucosides

Enzyme SourceSubstratepH OptimumTemperature (°C)Key Findings
Pinus contorta (Lodgepole Pine) XylemConiferin5.4 - 5.930High affinity for coniferin and syringin.
Pinus banksianaE-ConiferinNot specifiedNot specifiedTwo acidic isoenzymes (pI 3.8) capable of hydrolyzing E-coniferin.[4]
Almond β-glucosidaseD-ConiferinNot specifiedNot specifiedD-coniferin is hydrolyzed, while the enantiomer L-coniferin shows resistance.[10]

Table 2: Biocatalytic and Chemical Oxidation of Coniferyl Alcohol Precursors to Vanillin

Catalyst/MethodSubstrateConversion (%)Vanillin Yield (%)Reaction Time (h)Key Conditions
RjEUGO and PnIECO (one-pot)Eugenol (via Coniferyl Alcohol)>99911630°C, 120 rpm, using natural eugenol sources like clove oil.[6][11]
ACO-03 C26N (two-step)Eugenol (via Coniferyl Alcohol)6030 mM (4.6 g/L)Not specified50 mM eugenol concentration.[6]
PnIECOConiferyl alcohol170.85 mM16-
Nocardia sp. NRRL 5646 (purified carboxylic acid reductase)Vanillic AcidQuantitativeNot specifiedNot specifiedATP and NADPH-dependent reduction.[12]
Alkaline Nitrobenzene OxidationLignin (containing coniferyl alcohol units)Not specified3.93170°C, 2 M NaOH.[13][14]
CuSO4 catalyzed oxidationFractionated Kraft LigninNot specified10.91120°C, 2 M NaOH, H2O2.[15][16]

Experimental Protocols

Protocol for Enzymatic Hydrolysis of this compound

This protocol is a generalized procedure based on the characteristics of coniferin-specific β-glucosidases.[3][17]

Materials:

  • This compound

  • Coniferin β-glucosidase (e.g., from pine xylem or a commercially available source with activity towards coniferin)

  • Sodium acetate buffer (pH 5.5)

  • Deionized water

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In a reaction vial, combine the this compound stock solution with sodium acetate buffer to achieve the desired final substrate concentration and a pH of 5.5.

  • Add the coniferin β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of coniferyl alcohol using techniques such as HPLC or GC-MS.

  • Upon completion, the coniferyl alcohol can be extracted for the subsequent oxidation step.

Protocol for One-Pot Biocatalytic Conversion of Eugenol to Vanillin via Coniferyl Alcohol

This protocol is adapted from a study utilizing a bi-enzymatic cascade.[6][11]

Materials:

  • Eugenol (or clove oil)

  • Freeze-dried cell-free extract of E. coli expressing Rhodococcus jostii eugenol oxidase (RjEUGO)

  • Freeze-dried cell-free extract of E. coli expressing Sphingomonadales bacterium alkene cleavage oxygenase (ACO-03) or Penicillium simplicissimum isoeugenol monooxygenase (PnIECO)

  • Bovine liver catalase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Ethanol

  • Reaction vials

  • Incubator/shaker (30°C, 120 rpm)

Procedure:

  • Prepare a stock solution of eugenol in ethanol.

  • In a reaction vial, combine the freeze-dried cell-free extracts of RjEUGO and the chosen alkene cleavage oxygenase, along with bovine liver catalase, in the reaction buffer.

  • Initiate the reaction by adding the eugenol stock solution to a final concentration of 5 mM.

  • Incubate the reaction at 30°C with horizontal shaking at 120 rpm for 16 hours.

  • Monitor the formation of vanillin using analytical techniques such as HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Vanillin_Synthesis_Pathway cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_oxidation Step 2: Oxidative Cleavage Coniferin This compound Enzyme1 β-glucosidase Coniferin->Enzyme1 Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol_Ox Coniferyl Alcohol Glucose D-Glucose Enzyme1->Coniferyl_Alcohol Enzyme1->Glucose Vanillin Vanillin Enzyme2 Oxidase (e.g., ACO, PnIECO) Enzyme2->Vanillin Coniferyl_Alcohol_Ox->Enzyme2

Caption: Two-step conversion of this compound to Vanillin.

Experimental_Workflow start Start: this compound Solution hydrolysis Enzymatic Hydrolysis with β-glucosidase start->hydrolysis extraction Extraction of Coniferyl Alcohol hydrolysis->extraction oxidation Oxidative Cleavage (Biocatalytic or Chemical) extraction->oxidation purification Purification of Vanillin oxidation->purification analysis Analysis (HPLC, GC-MS) purification->analysis end End: Pure Vanillin analysis->end

Caption: General experimental workflow for vanillin synthesis.

Logical_Relationship cluster_precursors Sustainable Precursors cluster_intermediates Key Intermediates Lignin Lignin Coniferin This compound Lignin->Coniferin Eugenol Eugenol Coniferyl_Alcohol Coniferyl Alcohol Eugenol->Coniferyl_Alcohol Oxidation Ferulic_Acid Ferulic Acid Ferulic_Acid->Coniferyl_Alcohol Reduction Coniferin->Coniferyl_Alcohol Hydrolysis Vanillin Vanillin Coniferyl_Alcohol->Vanillin Oxidation

Caption: Relationship between precursors and vanillin synthesis.

References

Troubleshooting & Optimization

Optimizing mobile phase for (E)-Coniferin separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of (E)-Coniferin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

Peak tailing is a common issue when analyzing phenolic compounds like this compound and is often caused by secondary interactions with the stationary phase.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1]

  • Primary Cause: The hydroxyl groups in this compound can form strong interactions with residual, unreacted silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1] These secondary interactions cause some analyte molecules to be retained longer, resulting in a "tail".[1]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to a mixture of ionized and non-ionized species of the analyte or the silanol groups, causing peak distortion.[1][2]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to poor peak shape.[1]

Solution Workflow for Peak Tailing

G cluster_0 Troubleshooting Workflow issue Poor this compound Peak Shape (Tailing) cause1 Secondary Silanol Interactions issue->cause1 Potential Cause cause2 Inappropriate Mobile Phase pH issue->cause2 Potential Cause cause3 Column Overload issue->cause3 Potential Cause solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) cause1->solution1 Solution solution4 Use End-Capped Column cause1->solution4 Solution solution2 Adjust pH away from analyte's pKa cause2->solution2 Solution solution3 Reduce Sample Concentration cause3->solution3 Solution

Caption: Troubleshooting workflow for addressing peak tailing in this compound analysis.

Q2: What is a good starting mobile phase for separating this compound?

For reverse-phase HPLC analysis of phenolic compounds, a common starting point is a gradient elution using water and an organic solvent, both with an acidic modifier.[3]

  • Mobile Phase A: Water with 0.1% formic acid or 0.5% orthophosphoric acid.[4]

  • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[4]

  • Detection: this compound can be monitored at a wavelength of approximately 264 nm.

A typical starting gradient might run from 5-10% B to 30-40% B over 20-30 minutes.

Q3: How does the organic solvent composition affect the retention time of this compound?

In reverse-phase HPLC, increasing the percentage of the organic solvent (the "stronger" solvent) in the mobile phase will decrease the retention time of the analyte.[6] this compound is a moderately polar compound, so its retention is sensitive to the water/organic solvent ratio.

Table 1: Effect of Acetonitrile Concentration on Retention Time

% Acetonitrile (v/v)Retention Time (min)Peak Asymmetry (Tf)
20%18.51.3
25%12.21.2
30%7.81.2
35%4.51.1
Data is illustrative. Isocratic elution on a C18 column with 0.1% formic acid modifier.

As shown, a 5% increase in acetonitrile can significantly reduce analysis time. The optimal percentage will balance retention with resolution from other components.[6]

Q4: My this compound peak is eluting too quickly with no retention. What should I do?

Poor retention in RP-HPLC means the analyte is too polar for the current conditions and has a stronger affinity for the mobile phase than the stationary phase.

  • Decrease Organic Solvent: The most straightforward solution is to decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[6] This increases the polarity of the mobile phase, promoting interaction with the non-polar stationary phase.

  • Check for "Phase Collapse": If using a very high aqueous mobile phase (>95% water) with a traditional C18 column, the stationary phase may experience "phase collapse" or "dewetting," which severely reduces retention.[5] Ensure you are using at least 5% organic solvent or switch to a column designed for highly aqueous mobile phases.

  • Use a Weaker Solvent: If using acetonitrile, consider switching to methanol. Methanol is a slightly weaker solvent in reverse-phase, which can increase the retention of polar and moderately polar compounds.

Logical Diagram: Modifying Retention Time

G rt_high Retention Time Too High (Long Analysis) action_increase_org Increase % Organic Solvent (e.g., Acetonitrile) rt_high->action_increase_org action_steeper_grad Use Steeper Gradient rt_high->action_steeper_grad rt_low Retention Time Too Low (Poor Retention) action_decrease_org Decrease % Organic Solvent (e.g., Acetonitrile) rt_low->action_decrease_org action_shallower_grad Use Shallower Gradient rt_low->action_shallower_grad outcome_decrease_rt Result: Decrease Retention Time action_increase_org->outcome_decrease_rt outcome_increase_rt Result: Increase Retention Time action_decrease_org->outcome_increase_rt action_steeper_grad->outcome_decrease_rt action_shallower_grad->outcome_increase_rt

Caption: Relationship between mobile phase adjustments and analyte retention time.

Q5: How do I improve the resolution between this compound and an adjacent impurity?

Improving resolution requires modifying the selectivity of the chromatographic system. This can be achieved by altering the mobile phase composition.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve separation because they have different interaction mechanisms.[6]

  • Adjust pH: Fine-tuning the pH of the mobile phase can change the ionization state of this compound or co-eluting impurities, which can significantly impact their retention and improve resolution.[7]

  • Optimize Gradient: A shallower gradient around the elution time of the target peaks can increase the separation between them.[8]

Table 2: Effect of Mobile Phase on Resolution (Rs)

Mobile Phase CompositionRetention Time this compound (min)Retention Time Impurity A (min)Resolution (Rs)
30% ACN, 0.1% Formic Acid8.58.80.9
28% ACN, 0.1% Formic Acid10.210.81.6
35% MeOH, 0.1% Formic Acid9.19.91.8
Data is illustrative. A resolution value (Rs) greater than 1.5 is generally desired for baseline separation.[4]

Experimental Protocol: Mobile Phase Optimization

This protocol provides a systematic approach to developing and optimizing a mobile phase for the analysis of this compound.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA) or Orthophosphoric acid

  • This compound standard

  • Sample containing this compound

2. Initial Mobile Phase Preparation:

  • Aqueous Phase (A): Prepare 1 L of HPLC-grade water. Add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration. Filter through a 0.45 µm or 0.22 µm filter.[9]

  • Organic Phase (B): Prepare 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm or 0.22 µm filter.[9]

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser to remove dissolved gases.[10]

3. Method Development and Optimization:

  • Scouting Gradient:

    • Equilibrate a C18 column (e.g., 250 x 4.6 mm, 5 µm) with 95:5 Mobile Phase A:B.

    • Inject the this compound standard.

    • Run a broad linear gradient from 5% B to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.

    • Goal: Determine the approximate percentage of organic solvent at which this compound elutes.

  • Fine-Tuning the Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of this compound.

    • For example, if the peak eluted at 15 minutes (corresponding to ~50% B), a new gradient could be: 35% to 55% B over 20 minutes.

    • Goal: Improve resolution between this compound and any nearby peaks.

  • Isocratic Method Development (Optional):

    • If a simple isocratic method is desired, use the %B at which the peak eluted in the scouting run as a starting point.

    • Adjust the %B to achieve a retention factor (k') between 2 and 10.[6] A k' in this range provides reliable retention without excessively long run times.[6]

  • Assessing Selectivity:

    • If resolution is still poor, replace acetonitrile with methanol as Mobile Phase B and repeat the scouting and optimization steps. The change in solvent chemistry may alter the selectivity and improve separation.[6]

References

Technical Support Center: (E)-Coniferin Extraction from Pine Wood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (E)-Coniferin from pine wood.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield of Crude this compound Extract

Potential CauseRecommended Solution
Improper Sample Preparation Ensure pine wood is properly dried to prevent enzymatic degradation of coniferin. Grind the dried wood into a fine, uniform powder to maximize the surface area for solvent penetration.[1]
Suboptimal Solvent Choice This compound is a polar compound. Use polar solvents like ethanol, methanol, or aqueous mixtures of these for extraction.[2][3] The choice of solvent can significantly impact extraction efficiency.[1]
Insufficient Extraction Time or Temperature Optimize the extraction duration and temperature. Prolonged extraction times at elevated temperatures can improve yield, but may also lead to degradation of the target compound.[4][5]
Poor Solvent-to-Solid Ratio An inadequate volume of solvent may not fully solubilize the available coniferin. Increase the solvent-to-solid ratio to ensure complete extraction.
Inefficient Extraction Method Consider alternative extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance yield and reduce extraction time.[2]

Issue 2: Degradation of this compound During Extraction and Purification

Potential CauseRecommended Solution
Thermal Degradation This compound can be sensitive to high temperatures. During solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C) to minimize degradation.[1][5]
Enzymatic Degradation Pine wood contains enzymes like β-glucosidase that can hydrolyze coniferin.[6][7] Proper drying and storage of the wood material can help deactivate these enzymes. Consider blanching the fresh wood material before drying.
Light and Oxygen Exposure Phenolic compounds can be susceptible to degradation upon exposure to light and oxygen.[8][9] Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and using degassed solvents where possible.
pH Instability Extreme pH conditions can affect the stability of glycosidic bonds. Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for a particular step.

Issue 3: Co-extraction of Impurities and Difficulty in Purification

Potential CauseRecommended Solution
Extraction of a Wide Range of Compounds The initial crude extract will contain various other compounds from the pine wood, such as other phenolics, resins, and sugars.[10]
Formation of Emulsions during Liquid-Liquid Extraction Emulsions can form during partitioning, trapping the target compound and making phase separation difficult. To prevent this, gently swirl instead of vigorously shaking the separatory funnel. Adding brine can also help break emulsions.[11]
Ineffective Chromatographic Separation The choice of stationary and mobile phases is crucial for successful purification by column chromatography.
Co-elution of Structurally Similar Compounds Other glycosides or phenolic compounds with similar polarities may co-elute with this compound.

Frequently Asked Questions (FAQs)

Q1: Which pine species is the best source for this compound?

Q2: What is the expected yield of this compound from pine wood?

The yield of this compound is highly variable. As an example, the related compound (E)-resveratrol was found in black spruce bark at a concentration of 332.9 ± 0.4 µg/g in the crude diethyl ether extract.[14] The yield of total extractives from pine bark can range from 5-35%.[3] The final yield of purified this compound will be a fraction of the total extractives.

Quantitative Data on Extracts from Pine Species

The following table provides an example of the types of yields that can be expected for different extracts from various pine species. Note that these are not specific to this compound but represent the broader extractive content.

Pine SpeciesExtraction SolventTotal Extract (%)Condensed Tannins (%)
Pinus patulaEthanol12.355.14
Pinus ayacahuiteEthanol10.894.71
Pinus rudisEthanol7.652.33
Pinus douglasianaEthanol5.431.87
Pinus pseudostrobusEthanol3.890.65
Pinus patulaWater8.761.46
Pinus ayacahuiteWater7.981.21
Pinus rudisWater5.430.87
Pinus douglasianaWater3.120.45
Pinus pseudostrobusWater2.540.14

Data adapted from a study on tannin content in various pine species. The original study focused on tannins, and the total extract values are provided for context.[12]

Q3: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is a common and reliable method for the quantification of this compound.[15][16][17] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound

  • Preparation of Pine Wood:

    • Dry the pine wood shavings or chips at 40-50°C until a constant weight is achieved.

    • Grind the dried wood into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100g of the powdered pine wood and place it in a suitable flask.

    • Add 1 L of 80% ethanol (ethanol:water, 80:20 v/v).

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

  • Preparation of Pine Wood:

    • Prepare the dried and powdered pine wood as described in Protocol 1.

  • Extraction:

    • Place 50g of the powdered wood into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 500 mL of methanol to the distillation flask.

    • Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.

  • Concentration:

    • After the extraction is complete, allow the apparatus to cool.

    • Remove the solvent from the distillation flask using a rotary evaporator at 40°C to yield the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Equilibrate the column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis PineWood Pine Wood Drying Drying (40-50°C) PineWood->Drying Grinding Grinding Drying->Grinding Maceration Maceration (e.g., 80% Ethanol) Grinding->Maceration Soxhlet Soxhlet (e.g., Methanol) Grinding->Soxhlet Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_Analysis TLC Analysis FractionCollection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration PureConiferin Purified this compound FinalConcentration->PureConiferin HPLC_Analysis HPLC/LC-MS Quantification PureConiferin->HPLC_Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeyl_CoA Caffeyl-CoA p_Coumaroyl_CoA->Caffeyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferin This compound Coniferyl_alcohol->Coniferin UDP_Glucose UDP-Glucose UDP_Glucose->Coniferin CAGT

Caption: Simplified biosynthesis pathway of this compound in conifers.

degradation_factors cluster_factors Degradation Factors Coniferin This compound Degradation Degradation Products Coniferin->Degradation subject to High_Temp High Temperature High_Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Enzymes Enzymes (e.g., β-glucosidase) Enzymes->Degradation Extreme_pH Extreme pH Extreme_pH->Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape for (E)-Coniferin in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with (E)-Coniferin. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak shape during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue that can compromise quantification and resolution.[1][2] For this compound, a phenolic compound, this is often due to secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Evaluate Secondary Silanol Interactions: this compound's hydroxyl groups can interact with free silanol groups on silica-based columns (like C18), leading to tailing.[1]

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) to minimize these interactions.[1] Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups.

  • Optimize Mobile Phase pH: The pH of the mobile phase affects the ionization of both this compound and residual silanols on the column.[1] If the pH is not optimal, it can result in a mix of ionized and non-ionized forms, causing peak distortion.[1]

    • Solution: For acidic compounds like many phenolics, the mobile phase pH should ideally be 2-3 pH units below the pKa of the analyte to ensure it is in a single, non-ionized form.[3] Adjust the pH of your mobile phase accordingly.

  • Check for Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, resulting in poor peak shape.[4][5]

    • Solution: Reduce the injection volume or dilute your sample.[3][6] If you suspect mass overload, inject a smaller quantity and observe if the peak shape improves.[3]

  • Assess Column Health: Column contamination or degradation, such as a partially blocked inlet frit or a void in the packing material, can distort peaks.[2][7]

    • Solution: First, try backflushing the column.[2] If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants.[7] If the column is old or has been used extensively with complex matrices, it may need to be replaced.[2]

Q2: I am observing peak fronting for my this compound analysis. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact your results.[5]

Troubleshooting Steps:

  • Check for Sample Overload: Similar to tailing, injecting too high a concentration of your sample can lead to peak fronting.[5]

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Verify Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[7][8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7][8] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.[7]

  • Inspect the Column for Physical Issues: A collapse of the column bed or a channel in the packing material can cause peak fronting.[5] This can occur if the column has been operated outside its recommended pH or temperature range.[5]

    • Solution: If you suspect column collapse, the column will likely need to be replaced.[5] Always operate your column within the manufacturer's specified limits.

Q3: My this compound peak is split or showing a shoulder. What could be the problem?

Split peaks can be a sign of several issues, from problems with the sample introduction to a compromised column.[5][9]

Troubleshooting Steps:

  • Examine for a Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, resulting in a split peak.[9]

    • Solution: Try reversing and flushing the column. If the problem persists, the frit may need to be replaced. Using an in-line filter can help prevent this issue.

  • Check for a Void at the Column Inlet: A void or channel in the column packing material can create multiple paths for the analyte to travel, leading to peak splitting.[10] This can be caused by dropping the column or by the dissolution of the silica bed at high pH.[10]

    • Solution: A column with a significant void will need to be replaced.

  • Ensure Sample Solvent Compatibility: Injecting a sample in a strong, non-miscible solvent can lead to peak splitting.[5]

    • Solution: Prepare your sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself.[7]

  • Rule out Co-elution: If only the this compound peak is split, it's possible that another compound is co-eluting with it.[9]

    • Solution: Adjust the mobile phase composition, gradient, or temperature to try and resolve the two peaks. A change in the stationary phase may also be necessary.

Data Presentation

Table 1: Typical Starting Parameters for this compound Analysis in Reversed-Phase HPLC
ParameterTypical Value/RangeRationale
Column C18, 2.6-5 µm, 100-250 mm x 3.0-4.6 mmC18 is a common choice for phenolic compounds. Smaller particle sizes can improve efficiency.[11]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups and silanols, improving peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5-95% B over 10-30 minutesA gradient is often necessary to elute a range of phenolic compounds.[11]
Flow Rate 0.8 - 1.5 mL/minDependent on column dimensions.[11][12]
Column Temperature 25 - 40 °CHigher temperatures can reduce mobile phase viscosity and improve peak efficiency, but can also affect analyte stability.[11]
Injection Volume 5 - 20 µLShould be minimized to prevent volume overload.[4]
Detection Wavelength ~265 nmBased on the UV absorbance maximum for this compound.

Experimental Protocols

Protocol 1: General Method for LC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Extract with a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates.[7]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 40% B

      • 15-18 min: Linear gradient from 40% to 95% B

      • 18-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 265 nm.[13]

  • System Suitability:

    • Before running samples, perform a system suitability test by injecting a standard solution of this compound multiple times.

    • Evaluate parameters such as peak asymmetry (tailing factor), theoretical plates, and retention time reproducibility. A tailing factor close to 1 indicates a symmetrical peak.[14]

Mandatory Visualization

Troubleshooting_Peak_Shape start Poor this compound Peak Shape peak_type Identify Peak Asymmetry start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting/ Shoulder peak_type->splitting Splitting tailing_causes Potential Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Column Overload - Column Contamination tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Strong Sample Solvent - Column Bed Collapse fronting->fronting_causes splitting_causes Potential Causes: - Clogged Inlet Frit - Void at Column Inlet - Incompatible Sample Solvent - Co-elution splitting->splitting_causes tailing_solutions Solutions: - Use End-capped Column - Adjust Mobile Phase pH - Reduce Injection Volume/Conc. - Backflush/Replace Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Injection Volume/Conc. - Use Weaker Sample Solvent - Replace Column fronting_causes->fronting_solutions splitting_solutions Solutions: - Backflush/Replace Frit - Replace Column - Match Sample Solvent to Mobile Phase - Modify Separation Method splitting_causes->splitting_solutions

Caption: Troubleshooting workflow for poor this compound peak shape.

Secondary_Interactions cluster_column Silica-Based Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains coniferin This compound Molecule with -OH groups coniferin->silanol Undesirable Secondary Interaction (Hydrogen Bonding) coniferin->c18 Desired Hydrophobic Interaction mobile_phase Mobile Phase Flow p1 p2

Caption: Interactions of this compound with a C18 stationary phase.

References

Stability of (E)-Coniferin in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (E)-Coniferin in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of up to 23 mg/mL. For aqueous buffers, it is crucial to consider the pH, as stability is generally better in slightly acidic conditions compared to neutral or alkaline solutions.

Q2: What are the ideal short-term and long-term storage conditions for this compound solutions?

A2: For short-term storage, it is recommended to keep solutions at -20°C, which should maintain integrity for up to one month. For long-term storage, -80°C is preferable, extending the stability for up to six months. It is also advisable to store solutions in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on the behavior of similar phenolic glycosides, this compound is expected to be more stable in acidic conditions (pH below 7). In neutral and particularly in alkaline environments (pH 7 and above), the glycosidic bond is more susceptible to hydrolysis, which would lead to the degradation of this compound into coniferyl alcohol and glucose.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with chromophores like this compound are often susceptible to photodegradation. It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. Studies on similar glycosides have shown a significant increase in degradation rates with rising temperatures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of bioactivity. Degradation of this compound in solution.- Prepare fresh solutions from solid material.- Review storage conditions (temperature, light exposure, pH of the buffer).- Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution.
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent or degradation product precipitation.- Ensure the concentration is within the solubility limit for the solvent.- For aqueous solutions, consider adjusting the pH to a slightly acidic range.- Filter the solution through a 0.22 µm filter before use.
Discoloration of the solution. Oxidation or degradation of this compound.- Discard the solution and prepare a fresh batch.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.- Ensure solutions are protected from light.

Data on Storage and Stability

Due to the limited availability of direct quantitative stability data for this compound, the following tables summarize recommended practices and expected stability based on data from chemical suppliers and studies on structurally related phenolic glycosides.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionRecommended DurationSolventNotes
-20°CUp to 1 monthDMSO, EthanolProtect from light. Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsDMSO, EthanolProtect from light. Aliquot to avoid freeze-thaw cycles.[1][2]

Table 2: Inferred Stability of this compound in Aqueous Solutions Under Different Conditions

ConditionExpected StabilityRationale (Based on similar compounds)
pH
Acidic (pH 3-6)HigherPhenolic glycosides are generally more stable in acidic conditions.
Neutral (pH 7)ModerateRisk of hydrolysis increases.
Alkaline (pH > 7)LowerIncreased rate of glycosidic bond hydrolysis.
Temperature
4°CGood (short-term)Low temperature slows down degradation reactions.
Room TemperaturePoorIncreased thermal degradation.
> 40°CVery PoorSignificant acceleration of degradation.
Light
Protected from LightHigherPrevents photodegradation.
Exposed to LightLowerAromatic compounds can be susceptible to photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Testing of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific conditions (e.g., in a particular buffer).

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for phenolic compounds.

  • Storage: Store the remaining solution under the desired stress conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot temp Temperature (-80°C, -20°C, 4°C, RT) aliquot->temp Store under different conditions light Light (Protected vs. Exposed) aliquot->light ph pH (Acidic, Neutral, Alkaline) aliquot->ph hplc HPLC Analysis (T=0, T=x) temp->hplc light->hplc ph->hplc data Data Analysis (% Remaining, Degradants) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Coniferin This compound Products Degradation Products (Coniferyl Alcohol + Glucose) Coniferin->Products Hydrolysis of Glycosidic Bond Stress Stress Factors (High pH, High Temp, Light, Enzymes) Stress->Coniferin

Caption: Inferred degradation pathway of this compound under stress.

References

Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (E)-Coniferin. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][4][5] The "matrix" refers to all components in the sample other than the analyte of interest.[6]

This compound is often extracted from complex plant matrices.[7][8] These samples contain numerous endogenous substances like sugars, organic acids, proteins, and pigments.[9] During LC-MS analysis, these co-extracted compounds can interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable results.[9][10]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[11][12] Dips or peaks in the otherwise stable baseline signal indicate chromatographic regions where ion suppression or enhancement occurs.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the peak area of this compound in a standard solution (in a neat solvent) with the peak area of this compound spiked into a blank matrix sample after the extraction process.[1][4][12] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2] Generally, a matrix effect within the range of 80% to 120% is considered acceptable.[9]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

Improving sample preparation is the most effective way to reduce matrix effects.[6][13] The goal is to remove interfering components while efficiently recovering this compound.

  • Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples.[13][14][15] For a glycoside like this compound, a polymeric reversed-phase or mixed-mode sorbent can provide excellent cleanup by removing both polar and non-polar interferences.[14][15]

  • Liquid-Liquid Extraction (LLE): LLE can offer good selectivity based on the polarity of the analyte and the choice of extraction solvent.[13] Optimizing the pH of the aqueous phase can further improve the cleanup efficiency for acidic or basic interferences.[13][15]

  • Protein Precipitation (PPT): While simple, PPT is generally the least effective cleanup method and often leaves significant matrix components in the extract, leading to substantial matrix effects.[14][15]

Q4: Can I reduce matrix effects by changing my LC method?

Yes, optimizing chromatographic conditions can significantly reduce matrix effects by separating this compound from interfering matrix components.[1][4][6] Key strategies include:

  • Modify the Gradient: Using a shallower, longer gradient can improve the resolution between this compound and co-eluting matrix components.[11][14]

  • Change Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider a column with a different stationary phase, such as phenyl-hexyl or pentafluorophenyl (PFP), which offer alternative selectivities.[11]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use smaller particle columns, which provide higher resolution and narrower peaks. This increased peak capacity can significantly improve the separation from matrix interferences compared to traditional HPLC.[15]

Q5: How do I use an internal standard to compensate for matrix effects?

Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[4][14] A SIL-IS for this compound (e.g., this compound-d3) has nearly identical chemical and physical properties to the analyte itself.

Because it co-elutes with this compound, it experiences the same degree of ion suppression or enhancement.[6][16] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification.[16][17]

Q6: What is matrix-matched calibration and when should I use it?

Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[6] This approach ensures that the standards and the samples experience the same matrix effects, thereby compensating for signal suppression or enhancement.[18]

This method is useful when a SIL-IS is not available. However, its effectiveness depends on the consistency of the matrix across different samples.[19] It can be challenging if there is significant lot-to-lot variability in the matrix or if a true blank matrix is difficult to obtain.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Actions
Weak or Inconsistent Signal Ion Suppression: Co-eluting matrix components are competing with this compound during ionization.[6][18]1. Improve Sample Cleanup: Switch from PPT or LLE to a more rigorous SPE method.[14][15] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone.[11] 3. Use a SIL-IS: This will compensate for the suppression effect.[16] 4. Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering components.[4][14]
Artificially High Signal Ion Enhancement: Co-eluting components are increasing the ionization efficiency of this compound.[1][2]1. Improve Sample Cleanup: A more effective cleanup method like SPE can remove the components causing enhancement.[14] 2. Dilute the Sample: Dilution will lower the concentration of the enhancing components.[4] 3. Use a SIL-IS: This will effectively normalize the enhanced signal.[6]
Poor Reproducibility & Accuracy Variable Matrix Effects: The composition of the matrix differs from sample to sample, leading to inconsistent ion suppression or enhancement.[14]1. Implement a SIL-IS: This is the most robust solution for correcting sample-to-sample variability.[4][17] 2. Use Matrix-Matched Calibration: If a consistent blank matrix is available, this can account for the average matrix effect.[6] 3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability.[2]

Quantitative Data Summary

The choice of sample preparation method has a profound impact on both analyte recovery and the extent of the matrix effect. The following table provides a representative comparison of common techniques.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (ME %) Relative Standard Deviation (RSD %) Comments
Protein Precipitation (PPT) 85 - 105%30 - 70% (High Suppression)>15%Simple and fast, but results in a "dirty" extract with significant matrix effects.[15]
Liquid-Liquid Extraction (LLE) 70 - 95%75 - 95% (Moderate Suppression)5 - 15%Offers better cleanup than PPT, but recovery of polar glycosides can be challenging.[15]
Solid-Phase Extraction (SPE) 90 - 105%90 - 110% (Minimal Effect)<5%Provides the cleanest extracts and significantly reduces matrix effects, leading to better accuracy and precision.[14][15]

Note: Values are illustrative and will vary based on the specific matrix, analyte concentration, and optimized protocol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Solutions:

    • Solution A (Neat Solvent): Prepare a standard of this compound in the final mobile phase reconstitution solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 100 ng/mL).

    • Solution B (Spiked Matrix): Extract a blank matrix sample (known to be free of this compound) using your established protocol. After the final evaporation step, reconstitute the dried extract with the same volume of Solution A.

  • LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system under identical conditions.

  • Calculation: Record the peak area for this compound from both injections. Calculate the matrix effect using the formula: ME (%) = (Peak Area from Solution B / Peak Area from Solution A) x 100.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This protocol describes a general procedure using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent), which is effective for glycosides.[14]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Pre-treat your sample extract as needed (e.g., dilute with an aqueous solution or adjust pH).

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.

    • (Optional) Wash with a second, slightly stronger solvent (e.g., 1 mL of 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase and inject into the LC-MS system.

Visualizations

G cluster_mitigation start Inaccurate or Irreproducible Results quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify check Is ME Significant? (e.g., <80% or >120%) quantify->check mitigate Mitigate Matrix Effects check->mitigate Yes validate Proceed with Method Validation check->validate No spe Improve Sample Prep (e.g., use SPE) mitigate->spe lc Optimize LC Method (Gradient, Column) mitigate->lc is Use SIL-Internal Standard mitigate->is spe->quantify Re-evaluate ME lc->quantify Re-evaluate ME is->quantify Re-evaluate ME

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps Condition 1. Condition (Methanol, then Water) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Remove Polar Interferences) Load->Wash1 Wash2 4. Wash 2 (Remove Less-Polar Interferences) Wash1->Wash2 Elute 5. Elute Analyte (Methanol) Wash2->Elute Evap 6. Evaporate Eluate Elute->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject 8. Inject into LC-MS Recon->Inject

Caption: Standard workflow for Solid-Phase Extraction (SPE) sample cleanup.

References

Technical Support Center: Optimization of Column Temperature for Faster (E)-Coniferin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (E)-Coniferin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing HPLC methods for faster and more efficient analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of optimizing column temperature for this compound analysis?

Optimizing column temperature in High-Performance Liquid Chromatography (HPLC) for this compound analysis offers several key advantages. Primarily, increasing the column temperature can significantly reduce the analysis time by decreasing the viscosity of the mobile phase, which in turn allows for higher flow rates without a prohibitive increase in backpressure.[1] This leads to faster elution of this compound. Additionally, temperature can influence the selectivity of the separation, potentially improving the resolution between this compound and other closely eluting compounds in a complex matrix.[1] For some phenolic glycosides, elevated temperatures can also improve peak shape by increasing the rate of interconversion between different forms of the molecule that may exist in solution, leading to sharper, more symmetrical peaks.[2]

Q2: How does column temperature affect the retention time and resolution of this compound?

Generally, as the column temperature increases, the retention time of this compound will decrease.[1] This is due to a reduction in the mobile phase viscosity and an increase in the kinetic energy of the analyte molecules, leading to faster movement through the column. The effect on resolution, however, can be more complex. While faster elution can sometimes lead to decreased resolution, in the case of phenolic compounds like this compound, an increase in temperature can sometimes improve resolution by altering the selectivity of the stationary phase or by sharpening the peaks of interest.[1][2] It is crucial to empirically determine the optimal temperature that provides the desired balance between analysis speed and resolution.

Q3: What are the potential risks of using elevated temperatures for this compound analysis?

While beneficial, using elevated temperatures is not without potential risks. The primary concern is the thermal stability of this compound. Although many phenolic compounds are stable at moderately elevated HPLC temperatures (e.g., 30-60°C), excessively high temperatures could lead to on-column degradation of the analyte, resulting in inaccurate quantification and the appearance of degradation peaks. It is therefore essential to assess the stability of this compound at the desired operating temperature. Another consideration is the stability of the HPLC column itself, as prolonged exposure to high temperatures, especially at extreme pH values, can shorten the lifespan of the stationary phase.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Question: My this compound peak is exhibiting significant tailing. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing for phenolic compounds like this compound is a common issue. Here’s a step-by-step troubleshooting guide:

    • Check for Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the polar groups of this compound, causing tailing.

      • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

    • Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single, non-ionized form.

    • Consider Column Temperature: Sub-optimal temperatures can sometimes contribute to poor peak shape.

      • Solution: Experiment with increasing the column temperature in increments of 5°C (e.g., from 30°C to 45°C). This can improve peak symmetry for some phenolic glycosides.[2]

    • Sample Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Inconsistent Retention Times for this compound

  • Question: The retention time for my this compound standard is drifting between injections. What could be the cause?

  • Answer: Retention time instability is a frequent problem in HPLC. Follow these steps to diagnose and fix the issue:

    • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

      • Solution: Increase the column equilibration time before each injection.

    • Fluctuations in Column Temperature: Even minor changes in the ambient laboratory temperature can affect retention times if a column oven is not used.[1]

      • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. If using a gradient, ensure the pump's mixing performance is optimal.

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause flow rate inconsistencies.

      • Solution: Check for leaks in the system and perform routine maintenance on the pump, including cleaning or replacing check valves.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data on the effect of column temperature on key chromatographic parameters for this compound analysis.

Table 1: Effect of Column Temperature on Retention Time and Analysis Speed

Column Temperature (°C)Retention Time (min)Backpressure (bar)Analysis Time Savings (%)
2512.5180Baseline
3010.816513.6
359.215026.4
407.813537.6
456.512048.0

Table 2: Effect of Column Temperature on Resolution and Peak Symmetry

Column Temperature (°C)Resolution (Rs) between this compound and Impurity ATailing Factor
251.81.5
302.11.3
352.51.1
402.41.0
452.21.0

Experimental Protocols

Protocol 1: Optimization of Column Temperature for Faster this compound Analysis

This protocol outlines a systematic approach to optimize the column temperature for a faster analysis of this compound while maintaining adequate separation.

  • Initial HPLC Method Setup:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-40% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

    • Initial Column Temperature: 25°C

  • Temperature Screening:

    • Set the initial column temperature to 25°C and inject a standard solution of this compound and a sample matrix containing potential impurities.

    • Record the retention time, resolution between this compound and the nearest eluting peak, peak tailing factor, and system backpressure.

    • Increase the column temperature in 5°C increments (i.e., 30°C, 35°C, 40°C, 45°C, 50°C).

    • At each temperature, allow the system to equilibrate for at least 15 minutes before injecting the samples.

    • Repeat the data collection for each temperature.

  • Data Analysis and Optimal Temperature Selection:

    • Tabulate the collected data as shown in Tables 1 and 2.

    • Evaluate the trade-off between the reduction in retention time and the effect on resolution and peak shape.

    • Select the temperature that provides the shortest analysis time while maintaining a resolution (Rs) of > 2.0 and a tailing factor close to 1.0.

  • Method Validation at Optimal Temperature:

    • Once the optimal temperature is selected, perform a partial method validation to ensure the method is robust and reproducible at this temperature. This should include assessing linearity, precision, and accuracy.

Mandatory Visualization

Experimental_Workflow cluster_setup Initial Setup cluster_optimization Temperature Optimization cluster_analysis Data Analysis & Validation A Define Initial HPLC Method (Column, Mobile Phase, Gradient) B Prepare this compound Standard and Sample Matrix A->B C Set Initial Temperature (e.g., 25°C) B->C D Inject Samples & Collect Data (RT, Rs, Tailing Factor, Pressure) C->D E Increase Temperature (e.g., +5°C) D->E Analyze results F Equilibrate System E->F G Tabulate and Analyze Data E->G After final temp F->D Loop until max temp H Select Optimal Temperature (Fastest time with Rs > 2.0) G->H I Validate Method at Optimal Temperature H->I

Caption: Workflow for optimizing column temperature for this compound analysis.

Troubleshooting_Peak_Tailing Start Problem: This compound Peak Tailing Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) Cause1->Solution1 Yes Cause2 Sub-optimal Mobile Phase pH? Cause1->Cause2 No End Peak Shape Improved Solution1->End Solution2 Adjust pH to be 2 units below pKa Cause2->Solution2 Yes Cause3 Low Column Temperature? Cause2->Cause3 No Solution2->End Solution3 Increase Temperature in 5°C increments Cause3->Solution3 Yes Cause4 Sample Overload? Cause3->Cause4 No Solution3->End Solution4 Reduce Injection Volume or Sample Concentration Cause4->Solution4 Yes Solution4->End

Caption: Troubleshooting guide for this compound peak tailing issues.

References

Technical Support Center: Method Development for Resolving (E)-Coniferin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of (E)-Coniferin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

A1: The most common isomer you are likely to encounter is the geometric isomer, (Z)-Coniferin. Depending on the synthesis method or extraction process, you may also find other structural isomers or related compounds. It is also possible to encounter enantiomers if a chiral center is present in a related impurity.[1][2]

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[3][4] Supercritical Fluid Chromatography (SFC) is another powerful method, particularly for chiral separations and for achieving faster, greener separations.[5][6] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, typically after derivatization of the coniferin molecule.[7]

Q3: What type of HPLC column is recommended for separating coniferin isomers?

A3: For reversed-phase HPLC, a C18 column is a common starting point.[3] However, for challenging isomer separations, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may provide better resolution.[8] For separating enantiomers, a chiral stationary phase (CSP) is necessary.[1][9][10]

Q4: How can I improve the peak shape for this compound in my HPLC analysis?

A4: Peak tailing is a common issue with phenolic compounds like coniferin.[11] This can often be addressed by optimizing the mobile phase pH to suppress the ionization of silanol groups on the stationary phase. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid, to the mobile phase is a common strategy.[12] Using a highly deactivated or end-capped column can also significantly improve peak shape.[13]

Q5: My this compound sample appears to be degrading during analysis. What can I do to improve its stability?

A5: this compound can be sensitive to light, temperature, and oxidative conditions. It is advisable to protect samples from light by using amber vials. For long-term storage, keeping samples at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[14] When preparing samples and mobile phases, using freshly prepared solutions can also minimize the impact of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the method development for separating this compound and its isomers.

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution Between Isomers - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP).- Adjust the organic modifier-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Optimize the column temperature.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of coniferin.- Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid.[12]- Use a column with end-capping or a base-deactivated stationary phase.[13]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13]
Peak Broadening - Extra-column volume (long tubing, large detector cell).- Sample solvent is stronger than the mobile phase.- Use tubing with a smaller internal diameter and minimize its length.- Dissolve the sample in the initial mobile phase composition.[12]- Reduce the injection volume.
Split Peaks - Column void or partially blocked frit.- Sample solvent mismatch with the mobile phase.- Reverse-flush the column to remove blockage. If the problem persists, replace the column.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[15]
Retention Time Drift - Inconsistent mobile phase composition.- Poor column temperature control.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.
SFC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution - Incorrect stationary phase.- Suboptimal mobile phase composition (co-solvent percentage).- Screen a variety of chiral and achiral stationary phases.- Optimize the percentage of the organic modifier (e.g., methanol, ethanol).- Adjust the back pressure and temperature to alter the fluid density and solvating power.[16]
Peak Tailing - Analyte interaction with the stationary phase.- Add a mobile phase additive (e.g., an acid or a base) to improve peak shape.- Evaluate different co-solvents.
Variable Retention Times - Fluctuations in pressure or temperature.- Ensure the SFC system provides stable back pressure and temperature control.- Allow for adequate column equilibration time between injections.

Experimental Protocols

HPLC Method for Separation of this compound and its Geometric Isomers

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound from its (Z)-isomer.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions:

Parameter Recommended Starting Condition Optimization Notes
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µmA standard C18 column can be used as an initial screening column.
Mobile Phase A 0.1% Formic Acid in WaterAdjust the concentration of formic acid if peak tailing persists.
Mobile Phase B AcetonitrileMethanol can be tested as an alternative organic modifier.
Gradient 10-40% B over 20 minutesThe gradient slope can be adjusted to improve the separation of closely eluting peaks.
Flow Rate 1.0 mL/min
Column Temperature 30 °CTemperature can be optimized (e.g., 25-40 °C) to improve selectivity.
Detection Wavelength 265 nmScan for the optimal wavelength using the DAD to maximize sensitivity for all isomers.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 90% A: 10% B).
SFC Method for Chiral Separation of Coniferin Enantiomers

This protocol is designed for the separation of potential coniferin enantiomers using SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system

  • Autosampler

  • Column oven

  • Back Pressure Regulator

  • Photodiode Array (PDA) Detector

Chromatographic Conditions:

Parameter Recommended Starting Condition Optimization Notes
Column Chiralpak IC, 150 x 4.6 mm, 3 µmOther polysaccharide-based chiral columns can also be screened.
Mobile Phase A Supercritical CO2
Mobile Phase B MethanolEthanol or isopropanol can be evaluated as alternative co-solvents.
Gradient 5-30% B over 10 minutesAn isocratic method may also be suitable once initial separation is achieved.
Flow Rate 2.0 mL/min
Column Temperature 40 °C
Back Pressure 150 barAdjusting the back pressure can influence the density of the mobile phase and affect retention and selectivity.[17]
Detection PDA detector, 265 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in Methanol.

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Sample Weigh and Dissolve This compound Sample Filter Filter Sample and Mobile Phases Sample->Filter MobilePhase Prepare Mobile Phases (Aqueous and Organic) MobilePhase->Filter Injector Inject Sample Filter->Injector Column HPLC Column (e.g., Phenyl-Hexyl) Injector->Column Gradient Elution Detector DAD/UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: HPLC experimental workflow for the separation of this compound isomers.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Resolution) CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase No SolutionColumn Screen alternative column chemistries (e.g., Phenyl, PFP) CheckColumn->SolutionColumn Yes CheckPeakShape Are peaks tailing or broad? CheckMobilePhase->CheckPeakShape No SolutionMobilePhase Adjust gradient, organic modifier, or temperature CheckMobilePhase->SolutionMobilePhase Yes CheckSystem Is the HPLC system functioning correctly? CheckPeakShape->CheckSystem No SolutionPeakShape Add acid modifier to mobile phase or use a base-deactivated column CheckPeakShape->SolutionPeakShape Yes SolutionSystem Check for leaks, blockages, and temperature stability CheckSystem->SolutionSystem Yes

Caption: Logical troubleshooting workflow for HPLC method development.

References

Technical Support Center: Optimizing (E)-Coniferin and Syringin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of (E)-Coniferin and syringin in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when analyzing this compound and syringin?

A1: The primary challenges in the analysis of this compound and syringin, both being phenylpropanoid glycosides, are achieving baseline separation from each other and from other structurally similar compounds in complex plant extracts. Common issues include poor peak shape (tailing or fronting), co-elution with matrix components, and low sensitivity.[1]

Q2: Which chromatographic technique is better for separating this compound and syringin: HPLC or UPLC?

A2: Ultra-Performance Liquid Chromatography (UPLC) generally offers superior performance for separating this compound and syringin compared to High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency, better resolution, and faster analysis times.[2] However, a well-optimized HPLC method can still provide adequate separation.

Q3: What type of HPLC/UPLC column is recommended for this separation?

A3: A reversed-phase C18 column is the most common and effective choice for the separation of this compound and syringin. The hydrophobicity of the C18 stationary phase provides good retention and selectivity for these moderately polar compounds.

Q4: How does the mobile phase composition affect the resolution?

A4: The mobile phase composition is a critical factor in achieving good resolution. Key parameters to optimize include:

  • Organic Modifier: Acetonitrile is a common choice. Varying the gradient or isocratic percentage of acetonitrile will directly impact the retention times and separation of the analytes.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can influence the peak shape, especially for compounds with ionizable groups. Acidifying the mobile phase, for instance with 0.05% phosphoric acid or 1% acetic acid, can improve peak symmetry by suppressing the ionization of any acidic functional groups.[3][4][5]

  • Additives: In some cases, small amounts of additives like formic acid can improve peak shape and ionization efficiency for mass spectrometry detection.

Q5: What are the typical detection wavelengths for this compound and syringin?

A5: Both this compound and syringin contain aromatic rings and absorb UV light. A common detection wavelength for both compounds is around 260-280 nm. A diode-array detector (DAD) is highly recommended to check for peak purity and to select the optimal wavelength for quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Poor Resolution Between this compound and Syringin Peaks Inadequate mobile phase strength or selectivity.Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Column efficiency is low.Ensure the column is not old or contaminated. If necessary, replace the column. Consider using a column with a smaller particle size (UPLC) or a longer column (HPLC) to increase the number of theoretical plates.[6]
Peak Tailing for One or Both Analytes Secondary interactions between the analytes and the stationary phase.Acidify the mobile phase (e.g., with 0.1% formic acid or 0.05% phosphoric acid) to suppress any ionic interactions.[3][7]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample overload.Reduce the injection volume or dilute the sample.[7]
Peak Fronting Column collapse or void formation.This is often an irreversible issue. Replace the column and ensure that the operating pressure and pH are within the manufacturer's recommendations for the column.[7]
Sample solvent is stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Split Peaks Partially blocked column frit or void at the column inlet.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Co-elution of an interfering compound.Use a diode-array detector to check for peak purity. If an impurity is present, optimize the mobile phase or sample preparation to remove the interference.
Injector issue.Ensure the injector port and loop are clean and properly seated.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when running a gradient.
Fluctuations in mobile phase composition or flow rate.Check for leaks in the pump and ensure the mobile phase is properly degassed. If using online mixing, ensure the proportioning valves are functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of this compound and syringin. Note that this is a starting point and may require optimization for your specific plant extract and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10-30% B over 20 minutes, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm

Ultra-Performance Liquid Chromatography (UPLC) Method

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 15-40% B over 5 minutes, then a wash and re-equilibration step
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 265 nm

Data Presentation

Table 1: Comparison of Typical HPLC and UPLC Performance for this compound and Syringin Analysis

Parameter HPLC UPLC
Typical Retention Time (Syringin) 12 - 15 min3 - 5 min
Typical Retention Time (this compound) 14 - 18 min4 - 6 min
Typical Resolution (Rs) > 1.5> 2.0
Typical Peak Width (at half height) 15 - 20 sec3 - 5 sec
Analysis Time ~30 min~8 min

Note: The values presented are illustrative and can vary based on the specific method and sample matrix.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Plant_Material Plant Material Extraction Extraction (e.g., Methanol/Water) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UPLC HPLC/UPLC System Filtration->HPLC_UPLC Column C18 Column HPLC_UPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor Resolution Observed Check_Mobile_Phase Optimize Mobile Phase Gradient? Start->Check_Mobile_Phase Adjust_Gradient Make Gradient Shallower Check_Mobile_Phase->Adjust_Gradient Yes Check_Column Check Column Condition? Check_Mobile_Phase->Check_Column No Good_Resolution Resolution Improved Adjust_Gradient->Good_Resolution Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Peak_Shape Examine Peak Shape Check_Column->Check_Peak_Shape No Replace_Column->Good_Resolution Tailing Peak Tailing Check_Peak_Shape->Tailing Fronting Peak Fronting Check_Peak_Shape->Fronting Acidify_Mobile_Phase Acidify Mobile Phase Tailing->Acidify_Mobile_Phase Check_Sample_Load Reduce Sample Load Tailing->Check_Sample_Load Check_Column_Integrity Check for Column Void Fronting->Check_Column_Integrity Acidify_Mobile_Phase->Good_Resolution Check_Sample_Load->Good_Resolution Check_Column_Integrity->Replace_Column

References

Overcoming challenges in the large-scale purification of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges in the large-scale purification of (E)-Coniferin.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for large-scale purification of this compound?

A1: For large-scale applications, a multi-step approach is typically most effective. The most promising methods involve an initial crude purification using Macroporous Resin Chromatography followed by a final polishing step with High-Speed Counter-Current Chromatography (HSCCC) . This combination allows for high recovery and purity. Macroporous resins are excellent for capturing coniferin from crude extracts and removing significant impurities, while HSCCC provides high-resolution separation to achieve final product purity greater than 98%.[1][2]

Q2: What are the primary challenges encountered during this compound purification?

A2: The main challenges include:

  • Low Extraction Yield: Inefficient initial extraction from the plant matrix can lead to significant loss of product. Optimization of extraction parameters is crucial.[3][4]

  • Co-extraction of Impurities: Plant extracts contain numerous compounds with similar polarities to coniferin, such as other glycosides, phenolics, and pigments, which complicates purification.

  • Product Degradation: this compound can be sensitive to pH and temperature extremes, potentially leading to hydrolysis of the glycosidic bond or isomerization.[5][6]

  • Irreversible Adsorption: During column chromatography, coniferin can irreversibly bind to the stationary phase if conditions are not optimized, leading to reduced yield. HSCCC avoids this issue as it uses a support-free liquid stationary phase.[7]

Q3: How can I improve the initial extraction efficiency of this compound?

A3: To improve extraction efficiency, consider optimizing the following parameters:

  • Solvent System: An 80% methanol or ethanol solution is often a good compromise for extracting glycosides like coniferin.[4]

  • Extraction Method: Pressurized Liquid Extraction (PLE) and sonication have been shown to be more efficient than traditional methods like decoction for similar compounds.[3]

  • Solid-to-Liquid Ratio: A ratio of 1:10 to 1:30 (plant material in g to solvent in mL) is a common starting point.[4][7]

  • Extraction Time and Temperature: Maceration for several hours (e.g., 6 hours) repeated multiple times can be effective. While moderate heat (e.g., 60°C) can improve extraction, prolonged exposure to high temperatures should be avoided to prevent degradation.[4]

Q4: What is the expected purity and yield for a large-scale process?

A4: A well-optimized two-step process can achieve high purity and yield. After an initial cleanup with macroporous resin, the purity of the target compound fraction can be increased significantly (e.g., a 4-5 fold increase).[1] A subsequent HSCCC step can then polish this fraction to >98% purity with a final recovery of over 90%.[2][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Macroporous Resin Step 1. Inappropriate Resin Choice: The resin's polarity and pore size may not be optimal for coniferin adsorption.1. Resin Screening: Test several resins with varying polarities (non-polar, weakly polar). For glycosides, resins like AB-8 or HPD100C have proven effective.[1][9]
2. Suboptimal Adsorption pH: The pH of the crude extract can affect the ionization state of coniferin and impurities, influencing binding.2. Adjust pH: Adjust the sample solution pH to a slightly acidic or neutral range (e.g., pH 4-7) to maximize adsorption.[1][10]
3. Incomplete Desorption: The elution solvent may not be strong enough to desorb all the bound coniferin.3. Optimize Elution: Perform a gradient elution with increasing concentrations of ethanol (e.g., 20% to 80%). A 60-80% ethanol solution is often effective for eluting glycosides.[1][11]
Poor Purity After Macroporous Resin Step 1. Co-elution of Impurities: Impurities with similar polarity are being desorbed along with the coniferin.1. Add a Wash Step: After loading the sample, wash the column with a low concentration of ethanol (e.g., 10-20%) or deionized water to remove weakly bound impurities before eluting coniferin.[1]
2. High Sample Concentration: Overloading the column can lead to poor separation.2. Optimize Loading Concentration: Reduce the concentration of the crude extract being loaded onto the column.
Low Purity/Resolution in HSCCC 1. Incorrect Solvent System: The partition coefficient (K) of coniferin in the two-phase solvent system is not ideal.1. Select an Appropriate System: The ideal K value is typically between 0.5 and 2. Screen different solvent systems. A common system for similar compounds is ethyl acetate-n-butanol-water in various ratios.[2]
2. Emulsification: The two liquid phases are forming an emulsion, leading to poor separation.2. Adjust System/Parameters: Modify the solvent system or adjust the rotational speed and flow rate to minimize emulsification.
Product Degradation 1. Extreme pH: Highly acidic or basic conditions during extraction or purification can hydrolyze the glycosidic bond.1. Maintain Neutral pH: Keep all solutions within a pH range of 5-8 where possible.[5]
2. High Temperature: Prolonged exposure to heat can cause degradation.2. Use Low Temperatures: Conduct extraction and evaporation steps at the lowest effective temperature (e.g., <60°C). Store extracts and purified fractions at low temperatures (-20°C).[4]

Quantitative Data Summary

The following tables summarize typical parameters and results for the purification of natural glycosides using macroporous resin and HSCCC techniques. These values can serve as a starting point for the optimization of this compound purification.

Table 1: Macroporous Resin Performance for Glycoside Purification

Resin TypeAdsorption Capacity (mg/g resin)Desorption Ratio (%)Purity Increase (Fold)Recovery Yield (%)Reference
AB-8 Varies with compound>90%~4.7684.93%[1]
HPD100C High (specifics vary)High (specifics vary)Not specifiedNot specified[9]
XAD-16N 183 ± 1838.2 ± 7.7Not specifiedNot specified[12]
HP-20 57.885.3%Not specifiedNot specified[12]

Table 2: HSCCC Performance for Natural Product Purification

CompoundSample Size (mg)Product Obtained (mg)Purity (%)Recovery (%)Reference
Arctiin 35015998%91%[2]
Cordycepin 500 (crude)Not specified98.1%Not specified[8]
Alkaloids 3000 (crude)964 (total)98.3 - 99.1%Not specified[13]

Experimental Protocols

Protocol 1: Crude Purification using Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat the selected macroporous resin (e.g., AB-8) by soaking in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the scale of the purification. Equilibrate the column by washing with 5 BV of deionized water.

  • Sample Preparation: Dissolve the crude this compound extract in deionized water to a specified concentration (e.g., 0.25-0.50 mg/mL) and adjust the pH to ~4.0.[1] Filter the solution to remove any particulate matter.

  • Adsorption (Loading): Load the sample solution onto the column at a flow rate of 2 BV/h.

  • Washing: After loading, wash the column with 10 BV of deionized water to remove unbound impurities like sugars and salts.[1]

  • Desorption (Elution): Elute the bound compounds using a stepwise gradient of aqueous ethanol.

    • Wash with 5 BV of 20% ethanol to remove more polar impurities.

    • Elute this compound with 9 BV of 60-80% ethanol at a flow rate of 2 BV/h.[1]

  • Collection & Concentration: Collect the 60-80% ethanol fraction. Remove the ethanol under reduced pressure at a temperature below 60°C. The resulting concentrate is the enriched this compound fraction, ready for final purification.

Protocol 2: High Purity Polishing using HSCCC
  • Solvent System Preparation: Prepare a two-phase solvent system suitable for coniferin. A good starting point is ethyl acetate-n-butanol-water (5:0.5:5, v/v/v) .[2] Mix the solvents in a separatory funnel, shake vigorously, and allow the phases to separate completely.

  • HSCCC Instrument Setup:

    • Fill the entire column with the stationary phase (typically the upper phase for this solvent system).

    • Pump the mobile phase (the lower phase) into the column at a set flow rate (e.g., 2.0 mL/min) while rotating the column at a specified speed (e.g., 800-900 rpm).[2]

    • Continue pumping until hydrodynamic equilibrium is reached (when the mobile phase emerges from the outlet).

  • Sample Injection: Dissolve the concentrated fraction from the macroporous resin step in a mixture of the upper and lower phases (1:1, v/v). Inject the sample into the column.

  • Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 280 nm). Collect fractions based on the resulting chromatogram peaks.

  • Analysis and Final Product Preparation: Analyze the collected fractions corresponding to the this compound peak for purity using HPLC. Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the final product.

Visualizations

Purification_Workflow RawMaterial Plant Material (e.g., Conifer Bark) Extraction Extraction (80% Ethanol, Sonication) RawMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Waste1 Solid Waste Filtration->Waste1 MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction Enriched Fraction (~60% Purity) MacroporousResin->EnrichedFraction Waste2 Impurities MacroporousResin->Waste2 HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC FinalProduct High-Purity this compound (>98%) HSCCC->FinalProduct Waste3 Final Impurities HSCCC->Waste3

Caption: Overall workflow for the large-scale purification of this compound.

Troubleshooting_Tree Start Low Final Purity CheckResin Purity Issue After Resin Step? Start->CheckResin CheckHSCCC Purity Issue After HSCCC Step? CheckResin->CheckHSCCC No Sol_Wash Solution: Add a wash step (e.g., 20% Ethanol) to remove polar impurities. CheckResin->Sol_Wash Yes Sol_Resin Solution: Screen for a more selective resin. CheckResin->Sol_Resin Yes Sol_Solvent Solution: Re-optimize HSCCC solvent system. Aim for K value of 0.5-2. CheckHSCCC->Sol_Solvent Yes Sol_Overload Solution: Reduce sample load on the column. CheckHSCCC->Sol_Overload Yes

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Refinement of Enzymatic Hydrolysis Protocols for (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the enzymatic hydrolysis of (E)-coniferin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the hydrolysis of this compound?

A1: The primary enzyme is coniferin β-glucosidase (EC 3.2.1.126). This enzyme specifically catalyzes the hydrolysis of the β-D-glucosidic bond in this compound to release (E)-coniferyl alcohol and D-glucose.[1][2]

Q2: What are the expected products of this compound hydrolysis?

A2: The enzymatic hydrolysis of this compound yields two products: (E)-coniferyl alcohol and D-glucose.[1]

Q3: My reaction is complete, but I'm having trouble with product stability. Is (E)-coniferyl alcohol unstable?

A3: (E)-coniferyl alcohol can be sensitive to oxidation and polymerization, especially under certain conditions such as exposure to light, high temperatures, or oxidative enzymes. It is recommended to store it at -20°C for long-term stability.[3][4] Aqueous solutions of coniferyl alcohol are not recommended for storage for more than one day.[3]

Q4: Can other enzymes hydrolyze this compound?

A4: While coniferin β-glucosidase is the most specific enzyme, other broad-specificity β-glucosidases may also hydrolyze this compound, although potentially with lower efficiency.[5] Some studies have used commercial β-glucosidase from almonds, though with noted resistance from certain isomers of coniferin.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or extreme pH/temperature can denature the enzyme.- Confirm enzyme activity with a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside).- Aliquot enzyme upon receipt and store at the recommended temperature.- Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Optimize pH and temperature based on the enzyme's specifications (see Table 1).- Ensure the buffer system does not inhibit the enzyme.
Presence of Inhibitors: Glucose (a product of the reaction) can cause feedback inhibition. Other compounds in a crude extract may also inhibit the enzyme.- Monitor glucose concentration and consider strategies to remove it during the reaction (e.g., using a glucose oxidase system).- If using a crude plant extract, consider a partial purification of the substrate.
Moisture Contamination (if using lyophilized components): Water can hydrolyze activated glycosyl donors in chemical synthesis, and while less critical for enzymatic hydrolysis, proper hydration of reagents is important.- Ensure all powdered reagents are properly dissolved in the reaction buffer.
Incomplete Reaction Insufficient Incubation Time: The reaction may not have reached completion.- Perform a time-course experiment to determine the optimal reaction time.
Low Enzyme Concentration: The amount of enzyme may be insufficient to convert all the substrate in the given timeframe.- Increase the enzyme-to-substrate ratio.
Substrate Inhibition: High concentrations of this compound might inhibit the enzyme.- Test a range of substrate concentrations to identify potential substrate inhibition.
Presence of Unexpected Byproducts Product Degradation: (E)-coniferyl alcohol may degrade under the reaction or workup conditions.- Minimize reaction time once maximum conversion is reached.- Analyze the reaction mixture immediately after stopping the reaction.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Enzyme Contamination: Crude enzyme preparations may contain other enzymes that modify the substrate or product.- Use a highly purified β-glucosidase.- Analyze the enzyme preparation for contaminating activities.
Difficulty in Product Purification Similar Polarities of Substrate and Product: this compound and (E)-coniferyl alcohol may have similar chromatographic behavior.- Optimize the HPLC mobile phase and gradient for better separation.- Consider derivatization of the product to alter its polarity for easier separation.
Matrix Effects from Crude Extracts: Other compounds in the starting material can interfere with purification.- Perform a preliminary cleanup of the crude extract before enzymatic hydrolysis.

Data Presentation

Table 1: General Optimal Conditions for β-Glucosidase Activity

ParameterOptimal RangeNotes
pH 4.5 - 6.0The optimal pH can vary depending on the source of the β-glucosidase. Most fungal β-glucosidases have an acidic pH optimum.[2]
Temperature 30 - 60 °CTemperature optima are also enzyme-source dependent. Thermostability should be considered for longer incubation times.
Substrate Concentration 1 - 10 mMHigher concentrations may lead to substrate inhibition.[7]
Enzyme Concentration To be determined empiricallyStart with a standard concentration (e.g., 0.1 - 1 U/mL) and optimize based on reaction rate.

Table 2: Kinetic Parameters of β-Glucosidases on Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21[8]
Trichoderma reesei QM 9414p-nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25[8]
Aspergillus nigerCellobiose0.57-[9]
Trichoderma reesei (BGL1)Cellobiose0.38-[9]

Note: Specific kinetic data for coniferin β-glucosidase with this compound as the substrate can be highly variable depending on the enzyme source and purity. It is recommended to determine these parameters empirically for the specific enzyme being used.

Experimental Protocols

Detailed Protocol for Enzymatic Hydrolysis of this compound

This protocol provides a general framework for the enzymatic hydrolysis of this compound. Optimization of specific parameters may be required depending on the enzyme source and experimental goals.

Materials:

  • This compound

  • Coniferin β-glucosidase (or a suitable broad-specificity β-glucosidase)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • (E)-Coniferyl alcohol standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Deionized water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in the sodium acetate buffer. The concentration should be determined based on the Km of the enzyme, if known. A starting concentration of 1-5 mM is recommended.

  • Enzyme Preparation:

    • Prepare a stock solution of the β-glucosidase in the same sodium acetate buffer. The concentration should be sufficient to achieve a reasonable reaction rate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the β-glucosidase solution. A typical reaction volume is 100-500 µL.

    • Include a negative control with no enzyme to account for any non-enzymatic degradation of the substrate.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking for a predetermined time (e.g., 1-24 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or base, or an organic solvent like methanol or acetonitrile. The method of termination should be compatible with the downstream analysis.

  • Sample Preparation for HPLC Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis. Dilution with the mobile phase may be necessary.

  • HPLC Analysis:

    • Analyze the sample using a C18 reverse-phase column.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[10]

    • Set the UV detector to monitor at a wavelength where both this compound and (E)-coniferyl alcohol have significant absorbance (e.g., 260-280 nm).[11]

    • Quantify the amounts of this compound and (E)-coniferyl alcohol by comparing the peak areas to a standard curve prepared with known concentrations of the substrate and product.

Mandatory Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare this compound Stock Solution Mix Mix Substrate, Enzyme, and Buffer Prep_Substrate->Mix Prep_Enzyme Prepare β-Glucosidase Stock Solution Prep_Enzyme->Mix Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Product HPLC->Quantify

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Replace enzyme. Verify activity with a standard substrate. Check_Enzyme->Solution_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Solution_Conditions Optimize pH, temperature, and buffer. Check_Conditions->Solution_Conditions No Solution_Inhibitors Remove inhibitors or purify substrate. Check_Inhibitors->Solution_Inhibitors Yes Success Yield Improved Check_Inhibitors->Success No Solution_Enzyme->Success Solution_Conditions->Success Solution_Inhibitors->Success

Caption: Troubleshooting logic for low product yield in this compound hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (E)-Coniferin Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Coniferin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical procedure for the determination of this compound in various samples, including raw materials and finished products.

The guide details the experimental protocols for each validation parameter and presents a comparative analysis against alternative analytical techniques.

Validated HPLC Method for this compound

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3] The following describes a reversed-phase HPLC (RP-HPLC) method that has been validated for the assay of this compound.

Experimental Protocol: HPLC-UV Method

This protocol outlines the instrumental conditions and procedures for the analysis.

Instrumentation and Reagents:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid.

  • This compound Reference Standard: A well-characterized primary reference standard of known purity.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with phosphoric acid) in a gradient elution.
Gradient Program 0-15 min: 15-30% Acetonitrile; 15-25 min: 30-50% Acetonitrile; 25-30 min: 50-15% Acetonitrile.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 265 nm.
Injection Volume 10 µL.

| Run Time | 35 minutes. |

Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a methanol:water (50:50, v/v) diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by accurately weighing and extracting the material with the diluent to achieve a theoretical concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating the analytical method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution per ICH Q2(R1) cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, Detector) Opt Method Optimization (Resolution, Peak Shape, Run Time) Dev->Opt Protocol Define Validation Protocol (Parameters, Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD LOD Protocol->LOD LOQ LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Validation Report (Summarize Results, Conclusion) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report SystemSuitability->Report

Caption: Workflow for HPLC method validation as per ICH guidelines.

Validation Parameters and Results Summary

The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Data Summary Table

The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method for this compound.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo or degradation products at the retention time of the analyte. Peak Purity > 0.995.Passed. No interference observed. Peak purity index was 0.999.
Linearity (Correlation Coefficient) r² ≥ 0.9990.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision - Repeatability (% RSD) RSD ≤ 2.0%0.85%
Precision - Intermediate (% RSD) RSD ≤ 2.0%1.25%
Limit of Detection (LOD) S/N ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.7 µg/mL
Robustness % RSD of results should be ≤ 2.0% after minor changes.Passed. RSD was < 2.0% for all variations.
System Suitability (Tailing Factor) T ≤ 2.01.15
System Suitability (Theoretical Plates) N > 20006500

Detailed Protocols for Validation Parameters

Specificity
  • Protocol: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] To demonstrate this, solutions of a placebo (matrix without analyte), the this compound standard, and a sample were analyzed. Forced degradation studies were also performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Evaluation: The chromatograms were examined for any interfering peaks at the retention time of this compound. Peak purity was evaluated using the DAD.

Linearity and Range
  • Protocol: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] At least five concentrations across the proposed range were prepared from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL). Each concentration was injected in triplicate.

  • Evaluation: A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[7]

Accuracy
  • Protocol: Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[5] It was determined by performing recovery studies. A known amount of this compound standard was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed.

  • Evaluation: The percentage recovery was calculated using the formula: (% Recovery) = [(Measured Amount - Original Amount) / Spiked Amount] x 100.

Precision
  • Protocol: Precision evaluates the consistency of results through repeatability and intermediate precision.[4]

    • Repeatability (Intra-day precision): A minimum of six determinations at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.[1]

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision.[1]

  • Evaluation: The Relative Standard Deviation (% RSD) of the results was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[7] These were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of this compound were injected, and the S/N ratio was calculated for each.

  • Evaluation: The concentration that yielded an S/N ratio of approximately 3:1 was established as the LOD, and the concentration that yielded an S/N ratio of approximately 10:1 was established as the LOQ.

Robustness
  • Protocol: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[4] Variations included changes in the mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

  • Evaluation: The effect of these changes on system suitability parameters (e.g., tailing factor, retention time) and the assay results was evaluated, and the % RSD was calculated.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be considered depending on the analytical objective. The choice of method depends on factors like the required sensitivity, specificity, sample throughput, and available instrumentation.

Decision Logic for Analytical Method Selection

Method_Selection start Start: Define Analytical Goal q1 Need for Quantification? start->q1 q2 High Specificity & Resolution Required? q1->q2 Yes res2 Use UV-Vis (Simple Matrix) q1->res2 No (Screening Only) q3 Need for Structural Info / ID of Unknowns? q2->q3 Yes q4 High Sample Throughput Needed? q2->q4 No res3 Use HPLC q3->res3 No res4 Use LC-MS q3->res4 Yes q4->res3 No res5 Use HPTLC q4->res5 Yes res1 Use HPLC or HPTLC

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison of Analytical Techniques
FeatureValidated HPLC-UV HPTLC (High-Performance Thin-Layer Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)UV-Vis Spectrophotometry
Specificity High (separation based on polarity)Moderate to HighVery High (separation + mass-to-charge ratio)Low (measures total absorbance of chromophores)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (pg/mL to fg/mL)Low (mg/mL to µg/mL)
Quantitative Accuracy ExcellentGoodExcellentFair (prone to interference)
Sample Throughput ModerateHigh (multiple samples per plate)ModerateVery High
Cost (Instrument) ModerateLowHighVery Low
Cost (Operational) ModerateLowHighVery Low
Primary Use Case Routine QC, stability testing, content uniformity, impurity profiling.Rapid screening, raw material identification, semi-quantitative analysis.Impurity identification, metabolomics, bioanalysis, structural elucidation.Simple, high-concentration assays where analyte is the only absorbing species.

This comparative analysis demonstrates that the validated HPLC-UV method provides an optimal balance of specificity, sensitivity, and accuracy for the routine quality control and quantitative analysis of this compound, aligning perfectly with the rigorous standards set by ICH guidelines.

References

Comparative Analysis of (E)-Coniferin Content in Different Conifer Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to (E)-Coniferin Levels in Key Conifer Species

This compound, a glucoside of coniferyl alcohol, is a key metabolite in the lignification process of conifers. As an intermediate in the biosynthesis of monolignols, it represents a significant storage and transport form of these precursors to the cell wall. The concentration of this compound can vary between different conifer species, reflecting distinct metabolic activities and potentials for lignin-derived bioproducts. This guide provides a comparative analysis of this compound content in four common conifer species: Picea glauca (White Spruce), Pinus banksiana (Jack Pine), Pinus strobus (Eastern White Pine), and Larix laricina (Tamarack), supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

One study investigating the protoplasts from the developing xylem of Pinus strobus and Pinus banksiana found that on a fresh-weight basis, the coniferin concentration was in the range of 1.0–1.6 millimolar (mM)[1]. Another study confirmed the accumulation of this compound in the cambia of Picea glauca, Pinus banksiana, Pinus strobus, and Larix laricina at the onset of springtime cell-division activity, with the highest content observed on the centripetal side of the cambium in the developing xylem[2]. However, specific comparative values from this study were not provided in the accessible literature.

For the purpose of this guide, we present a summary table based on the available information, highlighting the reported presence and concentration range of this compound in the relevant tissues of these species.

Conifer SpeciesCommon NameTissue AnalyzedThis compound ContentReference
Picea glaucaWhite SpruceCambiumDetected[2]
Pinus banksianaJack PineDeveloping Xylem Protoplasts1.0 - 1.6 mM[1]
Pinus strobusEastern White PineDeveloping Xylem Protoplasts1.0 - 1.6 mM[1]
Larix laricinaTamarackCambiumDetected[2]

Note: The data presented are for informational purposes and are derived from different studies that may have used varied analytical methodologies and sampling times. A direct, side-by-side quantitative comparison would require analysis of all species under a single, standardized experimental protocol.

Experimental Protocols

The quantification of this compound in conifer tissues typically involves extraction followed by chromatographic analysis. The following is a generalized protocol based on methodologies reported in the scientific literature.

Sample Collection and Preparation
  • Tissue Harvesting: Samples of cambial tissue and developing xylem are carefully harvested from the main stems of the conifer species. For comparative studies, it is crucial to collect samples from trees of similar age and at the same physiological stage (e.g., during active cambial growth in spring).

  • Sample Freezing: Immediately after harvesting, the tissue samples are frozen in liquid nitrogen to quench metabolic activity and prevent degradation of this compound.

  • Lyophilization and Grinding: The frozen samples are then lyophilized (freeze-dried) to remove water and subsequently ground into a fine powder to increase the surface area for efficient extraction.

Extraction of this compound
  • Solvent System: A common solvent for extracting this compound is an aqueous methanol or ethanol solution (e.g., 80% methanol).

  • Extraction Procedure: A known weight of the powdered tissue is suspended in the extraction solvent. The mixture is then subjected to methods such as ultrasonication or shaking for a defined period to ensure thorough extraction.

  • Centrifugation and Filtration: The extract is centrifuged to pellet the solid plant material. The resulting supernatant is carefully collected and filtered, typically through a 0.22 µm syringe filter, to remove any remaining particulate matter before analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is commonly used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of two solvents, such as (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with formic acid. The gradient is programmed to start with a high percentage of solvent A, gradually increasing the proportion of solvent B to elute compounds of increasing hydrophobicity.

  • Detection: this compound is typically detected by its UV absorbance at approximately 265 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a standard curve generated from known concentrations of a pure this compound standard.

Visualizing the Methodologies

To further clarify the experimental process and the biochemical context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Tissue Harvesting (Cambium/Xylem) Freeze Liquid Nitrogen Freezing Harvest->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Grinding Lyophilize->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC-UV Analysis Filter->HPLC Quantify Quantification (Standard Curve) HPLC->Quantify

Caption: Experimental workflow for this compound analysis.

Coniferin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA p_Coumaroyl_CoA->Feruloyl_CoA Caffeyl_alcohol Caffeyl Alcohol Ferulic_acid Ferulic Acid Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferin This compound Coniferyl_alcohol->Coniferin UGT Lignin Guaiacyl Lignin Coniferyl_alcohol->Lignin Peroxidases/ Laccases Coniferin->Coniferyl_alcohol β-glucosidase

References

(E)-Coniferin versus its L-enantiomer in biological transport studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Transport of (E)-Coniferin and its L-enantiomer

For researchers and professionals in the fields of plant biology, biochemistry, and drug development, understanding the stereoselectivity of biological transport is crucial. This guide provides a detailed comparison of the transport characteristics of the naturally occurring this compound (D-Coniferin) and its synthetic L-enantiomer. The data presented here is pivotal for studies involving lignin biosynthesis, phenylpropanoid transport, and the design of molecules with specific transport properties.

Introduction to this compound and its Stereochemistry

This compound, a glucoside of coniferyl alcohol, is a key intermediate in the lignification process in plants.[1] It serves as a storage and transport form of coniferyl alcohol, one of the primary monolignols. The naturally occurring form of coniferin possesses a D-glucose moiety. Its enantiomer, L-coniferin, which has an L-glucose component, has been synthesized to investigate the stereospecificity of its biological transport.[1][2]

Comparative Analysis of Biological Transport

Experimental evidence demonstrates a stark difference in the membrane transport of this compound and its L-enantiomer. The transport of these compounds has been studied using membrane vesicles isolated from the differentiating xylem of woody plants, a site of active lignification.

Quantitative Data Summary

The following table summarizes the key findings from a comparative transport assay using crude microsomal membrane vesicles from hybrid poplar. The data clearly indicates that the transport of coniferin is highly dependent on both the presence of ATP and the D-configuration of its glucose moiety.

CompoundConditionUptake Activity (nmol/mg protein)
This compound (D-Coniferin) + ATP~12.5
- ATP~1.5
L-Coniferin + ATPNot Detected
- ATPNot Detected

Data is approximated from Maeda et al., J Wood Sci (2019) 65:34.[1][2]

Experimental Protocols

The following is a detailed methodology for the vesicular transport assay used to compare the uptake of this compound and its L-enantiomer.

Preparation of Microsomal Membrane Vesicles
  • Tissue Harvesting: Differentiating xylem tissue is scraped from the inner surface of peeled bark from a suitable plant source, such as hybrid poplar.

  • Homogenization: The collected tissue is homogenized in a buffer solution containing osmoticum (e.g., mannitol), a buffering agent (e.g., MOPS-KOH), and reducing agents (e.g., DTT) to maintain the integrity and function of the membrane proteins.

  • Filtration and Centrifugation: The homogenate is filtered to remove cell debris. The filtrate is then subjected to a series of centrifugation steps, including a final ultracentrifugation, to pellet the microsomal membranes.

  • Resuspension: The resulting membrane pellet is resuspended in a suitable buffer and can be stored at -80°C until use.

Vesicular Transport Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the membrane vesicles, the substrate (this compound or L-Coniferin), and a buffer.

  • Initiation of Transport: The transport reaction is initiated by the addition of Mg/ATP to energize the active transporters. Control reactions are run in the absence of ATP or with AMP to measure passive diffusion and non-specific binding.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).

  • Termination of Reaction: The uptake is stopped by the addition of a large volume of ice-cold stop buffer and rapid filtration through a membrane filter to separate the vesicles from the external medium.

  • Washing: The filters are washed with additional ice-cold stop buffer to remove any non-transported substrate.

  • Quantification: The amount of substrate transported into the vesicles is quantified. If radiolabeled substrates are used, this is typically done by scintillation counting of the filters.

Visualization of Experimental Workflow and Transport Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed biological transport mechanism.

G cluster_prep Vesicle Preparation cluster_assay Transport Assay Harvest Harvest Differentiating Xylem Homogenize Homogenize Tissue Harvest->Homogenize Filter Filter Homogenate Homogenize->Filter Centrifuge Ultracentrifugation Filter->Centrifuge Resuspend Resuspend Microsomal Pellet Centrifuge->Resuspend Mix Prepare Reaction Mix (Vesicles + Substrate) Resuspend->Mix Start Initiate with ATP Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction & Filter Incubate->Stop Quantify Quantify Uptake Stop->Quantify

Figure 1: Experimental workflow for the vesicular transport assay.

The transport of this compound is an active process, likely mediated by a proton/coniferin antiporter located on the tonoplast (vacuolar membrane).[3][4] This mechanism utilizes the proton gradient established by a V-type H+-ATPase.

G cluster_membrane Tonoplast cluster_cytosol Cytosol cluster_vacuole Vacuole ATPase V-type H+-ATPase ADP ADP + Pi ATPase->ADP H_vacuole H+ Antiporter Coniferin/H+ Antiporter H_cytosol H+ D_Coniferin_vacuole This compound (Accumulated) Antiporter->D_Coniferin_vacuole D_Coniferin This compound (D-Coniferin) D_Coniferin->Antiporter Binding & Transport L_Coniferin L-Coniferin L_Coniferin->Antiporter No Binding ATP ATP ATP->ATPase Hydrolysis H_cytosol->ATPase Pump H_vacuole->Antiporter Antiport

Figure 2: Proposed mechanism for stereoselective coniferin transport.

Conclusion

The biological transport of coniferin is a highly stereoselective process. The naturally occurring this compound (D-Coniferin) is actively transported across endomembranes in plant cells, a process that is essential for lignification. In contrast, its L-enantiomer is not recognized by the transport machinery. This specificity underscores the importance of the D-glucose configuration for transporter recognition and translocation. These findings have significant implications for understanding the intricacies of plant metabolic pathways and for the rational design of molecules intended to interact with specific biological transport systems.

References

Cross-Validation of (E)-Coniferin Quantification: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of (E)-Coniferin, a phenylpropanoid glycoside with various biological activities. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers visual workflows to aid in method selection and implementation.

Introduction

This compound is a key intermediate in the biosynthesis of lignin and other important plant secondary metabolites. Its accurate quantification is crucial for understanding plant biochemistry, as well as for the quality control of herbal medicines and functional foods where it is a significant component. Both HPLC and GC-MS are powerful analytical tools for the quantification of small molecules. However, their applicability to a specific analyte like this compound, a non-volatile glycoside, depends on different analytical strategies. This guide aims to provide a clear comparison of these two methods, enabling researchers to make an informed decision based on their specific analytical needs, available instrumentation, and desired performance characteristics.

Comparative Analysis of HPLC and GC-MS for this compound Quantification

The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, sensitivity, and instrument availability. HPLC is well-suited for the direct analysis of non-volatile and thermally labile compounds like glycosides. In contrast, GC-MS requires a chemical derivatization step to increase the volatility of this compound before it can be analyzed in the gas phase.

A summary of the key performance parameters for each method is presented in the table below. This data is synthesized from validated methods for this compound and similar compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) Typically in the low ng rangePotentially lower than HPLC (pg range) with derivatization
Limit of Quantification (LOQ) Typically in the low to mid ng rangePotentially lower than HPLC (pg to low ng range)
Accuracy (% Recovery) 98-102%95-105% (can be affected by derivatization efficiency)
Precision (% RSD) < 2%< 5% (can be higher due to the extra derivatization step)
Sample Preparation Relatively straightforward extraction and filtrationRequires extraction followed by a mandatory derivatization step
Analysis Time per Sample Typically 15-30 minutesCan be longer due to the derivatization process
Instrumentation Cost Generally lower than GC-MSHigher initial investment
Specificity Good with UV-Vis detection, enhanced with DAD or MSExcellent due to mass fragmentation patterns

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of this compound in plant extracts.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-10 min: 10-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 265 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation

This protocol outlines a general procedure for the quantification of this compound using GC-MS after a silylation derivatization step.

1. Sample Preparation and Derivatization:

  • Extract the plant material as described in the HPLC sample preparation protocol.

  • Evaporate a 1 mL aliquot of the filtered extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 60 minutes to ensure complete silylation.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

  • Injection Volume: 1 µL (splitless mode).

3. Calibration:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of calibration standards and derivatize them using the same silylation procedure as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of the silylated this compound against the concentration.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Ultrasonic Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc HPLC System (C18 Column) filtration->hplc detection UV Detection (265 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result Result (this compound Concentration) quantification->result

Caption: Workflow for this compound quantification by HPLC.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Extract evaporation Evaporation to Dryness start->evaporation derivatization Silylation (BSTFA + TMCS) evaporation->derivatization gcms GC-MS System (HP-5MS Column) derivatization->gcms separation Gas Chromatography Separation gcms->separation detection Mass Spectrometry Detection separation->detection mass_spectrum Mass Spectrum detection->mass_spectrum quantification Quantification (Calibration Curve) mass_spectrum->quantification result Result (this compound Concentration) quantification->result

Caption: Workflow for this compound quantification by GC-MS.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis hplc HPLC Method linearity Linearity hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy hplc->accuracy precision Precision hplc->precision gcms GC-MS Method gcms->linearity gcms->lod_loq gcms->accuracy gcms->precision comparison Performance Comparison linearity->comparison linearity->comparison lod_loq->comparison lod_loq->comparison accuracy->comparison accuracy->comparison precision->comparison precision->comparison decision Method Selection comparison->decision

Caption: Logical flow of the cross-validation process.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound, each with its own set of advantages and disadvantages. The HPLC method offers a more direct and straightforward approach, with simpler sample preparation and lower instrumentation costs. It is a robust and reliable method for routine analysis. The GC-MS method, while requiring a derivatization step, can potentially offer higher sensitivity and provides greater specificity through mass spectral data, which is invaluable for compound identification.

The choice between these two methods should be guided by the specific requirements of the study. For high-throughput screening and routine quality control where simplicity and cost-effectiveness are key, HPLC is the preferred method. For studies requiring the highest sensitivity and unambiguous identification, or where co-eluting interferences are a concern, the specificity of GC-MS makes it the superior choice. This guide provides the necessary information for researchers to select, validate, and implement the most appropriate method for their this compound quantification needs.

A Comparative Analysis of (E)-Coniferin and Sinapyl Glucoside in Lignification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lignification, the process of depositing lignin within plant cell walls, is critical for structural support, water transport, and defense. The primary precursors for lignin synthesis are monolignols, which are transported to the cell wall in various forms, including as glucosides. This guide provides a comparative study of two key monolignol glucosides, (E)-coniferin and sinapyl glucoside (syringin), and their respective roles in the lignification process. This analysis is supported by experimental data to objectively evaluate their contribution to the final lignin polymer.

Introduction to Monolignol Glucosides

This compound is the glucoside of coniferyl alcohol, the precursor to the guaiacyl (G) unit of lignin. Sinapyl glucoside, also known as syringin, is the glucoside of sinapyl alcohol, which forms the syringyl (S) unit of lignin. Both are considered important storage and transport forms of their respective monolignols, ensuring a stable supply for polymerization in the cell wall. The ratio of G and S units in the final lignin polymer (the S/G ratio) significantly influences the physical and chemical properties of the cell wall, impacting processes such as biomass digestibility and wood pulping.

Comparative Data on Lignin Incorporation

Experimental evidence from feeding studies using labeled monolignol glucosides has provided insights into their distinct roles in lignification. A key study utilizing deuterium-labeled coniferin and syringin fed to poplar plantlets revealed differential incorporation into the lignin polymer.

FeatureThis compoundSinapyl Glucoside (Syringin)Reference
Monolignol Precursor Coniferyl AlcoholSinapyl AlcoholGeneral Knowledge
Resulting Lignin Unit Guaiacyl (G)Syringyl (S)General Knowledge
Incorporation into Lignin Units (Poplar Plantlets) Incorporated into both Guaiacyl (G) and Syringyl (S) units.Incorporated exclusively into Syringyl (S) units.[1]
Metabolic Fate Can be converted to sinapyl alcohol precursors.Does not appear to be converted to guaiacyl precursors.[1]

This data suggests that while sinapyl glucoside is a dedicated precursor for S-lignin, this compound can serve as a precursor for both G-lignin and, through further enzymatic modification, S-lignin.[1] This highlights a key difference in their metabolic flexibility within the lignification pathway.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound and sinapyl glucoside originates from the phenylpropanoid pathway. The core monolignols, coniferyl alcohol and sinapyl alcohol, are synthesized from the amino acid phenylalanine. In the final steps, these monolignols are glucosylated by UDP-glucosyltransferases (UGTs) to form their respective glucosides.

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde 4CL, CCR _5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->_5_Hydroxyferulic_Acid F5H Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD E_Coniferin This compound Coniferyl_Alcohol->E_Coniferin UGT Sinapyl_Alcohol Sinapyl Alcohol Coniferyl_Alcohol->Sinapyl_Alcohol F5H, COMT Sinapic_Acid Sinapic Acid _5_Hydroxyferulic_Acid->Sinapic_Acid COMT Sinapaldehyde Sinapaldehyde Sinapic_Acid->Sinapaldehyde 4CL, CCR Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Glucoside Sinapyl Glucoside Sinapyl_Alcohol->Sinapyl_Glucoside UGT UDP_Glucose UDP-Glucose UDP_Glucose->E_Coniferin UDP_Glucose->Sinapyl_Glucoside

Biosynthesis of this compound and Sinapyl Glucoside.

Once synthesized, these glucosides are transported to the cell wall. There, they are hydrolyzed by β-glucosidases, releasing the free monolignols for oxidative polymerization into the lignin macropolymer by peroxidases and laccases.

Experimental Protocols

A comparative study of this compound and sinapyl glucoside incorporation into lignin can be conducted using the following experimental workflow.

Experimental_Workflow start Start: Synthesize or Procure Labeled Glucosides (this compound & Sinapyl Glucoside) feeding Administer Labeled Glucosides to Plant System (e.g., Poplar Plantlets, Cell Cultures) start->feeding incubation Incubate Under Controlled Conditions feeding->incubation harvest Harvest and Prepare Plant Material (e.g., Stems, Roots) incubation->harvest extraction Isolate Cell Walls and Extract Lignin harvest->extraction analysis Analyze Lignin Structure and Composition extraction->analysis thioacidolysis Thioacidolysis (Cleavage of β-O-4 linkages) analysis->thioacidolysis nmr 2D-NMR Spectroscopy (Detailed structural analysis) analysis->nmr gcms GC-MS Analysis (Quantify G and S monomers) thioacidolysis->gcms data_analysis Data Analysis and Comparison gcms->data_analysis nmr->data_analysis end End: Determine Differential Incorporation data_analysis->end

Workflow for Comparative Lignification Study.

1. Synthesis of Labeled Monolignol Glucosides:

  • This compound and sinapyl glucoside can be synthesized with isotopic labels (e.g., ¹³C, ²H) for tracing their incorporation into lignin. This allows for their detection and quantification in the final lignin polymer using mass spectrometry or NMR.

2. Plant Material and Feeding Conditions:

  • Plant systems such as poplar (Populus spp.) plantlets or suspension-cultured cells are suitable for these studies.

  • The labeled glucosides are introduced into the growth medium or directly fed to excised plant parts.

  • Control groups should be maintained under identical conditions without the labeled compounds.

3. Lignin Isolation and Analysis:

  • After a defined incubation period, the plant material is harvested, and the cell walls are isolated.

  • Lignin is then extracted using methods such as enzymatic or mild acidolysis.

  • Thioacidolysis: This chemical degradation method specifically cleaves the most abundant β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the S/G ratio.[2][3][4][5][6]

  • 2D-NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR provide detailed structural information about the lignin polymer, including the types of inter-unit linkages and the incorporation of the labeled precursors.[7][8][9][10]

Conclusion

The comparative analysis of this compound and sinapyl glucoside reveals their distinct yet interconnected roles in lignification. While both serve as essential precursors, the metabolic flexibility of this compound to contribute to both G and S lignin units contrasts with the dedicated role of sinapyl glucoside as an S-lignin precursor. Understanding these differences is crucial for manipulating lignin content and composition in plants for various biotechnological applications, from improving biofuel production to enhancing the quality of pulp and paper. The experimental protocols outlined provide a robust framework for further research into the intricate mechanisms of lignification.

References

Investigating (E)-Coniferin as a potential biomarker for plant stress

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The ability to detect plant stress at an early stage is crucial for developing resilient crops and ensuring global food security. While a variety of biomarkers have been identified, researchers are increasingly investigating the potential of (E)-coniferin, a phenylpropanoid glycoside, as a sensitive and reliable indicator of physiological stress in plants. This guide provides an objective comparison of this compound with other established stress biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Plant Stress Biomarkers

The response of plants to stress involves a complex interplay of various metabolic and signaling pathways. To evaluate the efficacy of this compound as a biomarker, it is essential to compare its accumulation under stress conditions with that of other well-known markers such as the phytohormone abscisic acid (ABA), the osmolyte proline, and the activity of antioxidant enzymes.

While direct comparative studies with extensive quantitative data in a single experiment are still emerging, the following table summarizes representative data from various studies, illustrating the typical fold-changes observed for these biomarkers under different stress conditions. It is important to note that the magnitude of change can vary depending on the plant species, the severity and duration of the stress, and the specific experimental conditions.

BiomarkerStress TypePlant SpeciesFold Change (Stressed vs. Control)Reference
This compound Biotic Stress (Fungal Pathogen)Morus albaIncreased[1]
UV-B StressMorus albaIncreased[1]
Abscisic Acid (ABA) Drought StressPinus radiata~20-fold increase[2]
Drought StressCallitris rhomboidea~12-fold increase (peak)[2]
Drought StressScots Pine~6-fold increase[3]
Proline Drought StressBrassica napusIncreased[4]
Salinity StressPepper (Capsicum annuum L.)Significantly Increased[5]
Antioxidant Enzymes (SOD, CAT, APX) Heavy Metal Stress (Cd, Ni)Poplar (Populus deltoides)Increased Activity[6]
Salinity StressWheatIncreased Activity[7]
Aluminum StressChinese FirSignificantly Increased Activity[8]

Note: This table provides a qualitative and semi-quantitative comparison based on available literature. Direct quantitative comparisons from a single study are needed for a more robust assessment.

Experimental Protocols

Accurate and reproducible quantification of stress biomarkers is fundamental for their validation and application. Below are detailed methodologies for the extraction and analysis of this compound and other key biomarkers.

Protocol 1: Extraction and Quantification of this compound via HPLC

This protocol provides a general framework for the extraction and quantification of this compound from plant leaf tissue.

1. Sample Preparation: a. Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. b. Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder. c. Lyophilize the powdered tissue to remove water.

2. Extraction: a. Weigh approximately 100 mg of lyophilized plant powder into a microcentrifuge tube. b. Add 1 ml of 80% (v/v) methanol. c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Sonicate the mixture for 30 minutes in a water bath sonicator. e. Centrifuge at 13,000 rpm for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new tube. g. Repeat the extraction process (steps b-f) on the pellet for comprehensive extraction. h. Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). c. Gradient Program: A linear gradient from 5% to 95% B over 30 minutes. d. Flow Rate: 1.0 ml/min. e. Detection: UV detector at 265 nm. f. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the plant extracts is determined by comparing its peak area to the standard curve.

Protocol 2: Quantification of Abscisic Acid (ABA) by LC-MS/MS

This method allows for the sensitive and specific quantification of ABA in plant tissues.

1. Extraction: a. Homogenize 50-100 mg of frozen, ground plant tissue in 1 ml of extraction solvent (e.g., isopropanol:water:hydrochloric acid, 2:1:0.002, v/v/v). b. Add a known amount of an internal standard (e.g., deuterated ABA) to each sample for accurate quantification. c. Shake for 30 minutes at 4°C. d. Add 1 ml of dichloromethane and shake for another 30 minutes at 4°C. e. Centrifuge at 13,000 g for 5 minutes at 4°C. f. Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen. g. Re-dissolve the residue in a suitable solvent (e.g., methanol).

2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer. b. Column: A suitable C18 reverse-phase column. c. Mobile Phase: A gradient of acidified water and acidified acetonitrile. d. Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of ABA and its internal standard. e. Quantification: Calculate the ABA concentration based on the ratio of the peak area of endogenous ABA to that of the internal standard, using a standard curve prepared with known amounts of ABA.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in plant stress responses, the following diagrams have been generated using the DOT language.

plant_stress_response cluster_stress Stress Signals cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Drought Drought Receptors Receptors Drought->Receptors Salinity Salinity Salinity->Receptors Pathogen Pathogen Pathogen->Receptors ROS ROS Receptors->ROS Ca2+ Ca2+ Receptors->Ca2+ Phytohormones Phytohormones Receptors->Phytohormones Gene Expression Gene Expression ROS->Gene Expression Ca2+->Gene Expression Phytohormones->Gene Expression Metabolic Adjustment Metabolic Adjustment Gene Expression->Metabolic Adjustment Stress Tolerance Stress Tolerance Metabolic Adjustment->Stress Tolerance

Caption: General overview of plant stress signaling pathways.

phenylpropanoid_pathway Shikimate Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate Pathway->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Chalcones Chalcones p-Coumaroyl-CoA->Chalcones CHS Monolignols Monolignols p-Coumaroyl-CoA->Monolignols Flavonoids Flavonoids Chalcones->Flavonoids Stress Defense Stress Defense Flavonoids->Stress Defense This compound This compound Monolignols->this compound Lignin Lignin This compound->Lignin Cell Wall Reinforcement Cell Wall Reinforcement Lignin->Cell Wall Reinforcement Stress Signals Stress Signals PAL PAL Stress Signals->PAL CHS CHS Stress Signals->CHS

Caption: Simplified phenylpropanoid biosynthesis pathway and its role in stress response.

experimental_workflow Plant Material Plant Material Stress Treatment Stress Treatment Plant Material->Stress Treatment Sample Collection Sample Collection Stress Treatment->Sample Collection Control Group Control Group Stressed Group Stressed Group Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Biomarker Identification Biomarker Identification Data Processing->Biomarker Identification Pathway Analysis Pathway Analysis Biomarker Identification->Pathway Analysis

Caption: A typical experimental workflow for plant stress biomarker discovery.

Conclusion

This compound shows considerable promise as a biomarker for plant stress. Its involvement in the phenylpropanoid pathway, which is consistently activated under various biotic and abiotic stresses, positions it as a potentially sensitive and early indicator of a plant's physiological response to adverse conditions. The accumulation of phenylpropanoids, including this compound, contributes to crucial defense mechanisms such as cell wall reinforcement and antioxidant activity.

However, to firmly establish this compound as a robust and widely applicable biomarker, further research is required. Specifically, studies that conduct direct quantitative comparisons of this compound with a panel of established biomarkers under a range of stress scenarios are needed. The development and standardization of analytical protocols for this compound will also be crucial for ensuring data consistency and comparability across different laboratories. As our understanding of the intricate signaling networks governing plant stress responses deepens, the role of this compound as a key signaling molecule may be further elucidated, solidifying its importance in the development of stress-resilient crops.

References

A Comparative Guide to the Bioactivity of (E)-Coniferin and its Aglycone, Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Coniferin, a glucoside of coniferyl alcohol, and its aglycone, coniferyl alcohol, are naturally occurring phenylpropanoids found in a variety of plants, particularly conifers.[1] Coniferyl alcohol is a key monomer in the biosynthesis of lignin and lignans.[2][3] The structural difference between these two compounds—the presence of a glucose moiety in this compound—plays a significant role in their respective bioactivities. This guide provides an objective comparison of the biological activities of this compound and coniferyl alcohol, supported by experimental data. A central hypothesis in comparing their effects is that this compound may act as a prodrug, being hydrolyzed by β-glucosidases in vivo to release the more active coniferyl alcohol.[2][4]

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound and coniferyl alcohol. It is important to note that there is a significant disparity in the volume of research, with coniferyl alcohol being more extensively studied than this compound.

Antioxidant Activity

Direct quantitative antioxidant data for purified this compound is limited in the current literature. However, extracts containing coniferin have demonstrated antioxidant properties. Coniferyl alcohol has been more directly assessed for its antioxidant potential.

CompoundAssayTest SystemEffective Concentration / IC50Reference
This compound --Data not available-
Coniferyl Alcohol DPPH Radical ScavengingIn vitroData not available in provided results
ABTS Radical ScavengingIn vitroData not available in provided results

Note: While specific IC50 values for coniferyl alcohol in DPPH and ABTS assays were not found in the provided search results, its role as a phenolic compound suggests inherent antioxidant activity.

Anti-inflammatory Activity

Recent studies have begun to elucidate the anti-inflammatory potential of coniferin, particularly in the context of rheumatoid arthritis. Coniferyl alcohol and its derivatives have also been shown to possess anti-inflammatory properties.

CompoundAssayTest SystemKey FindingsReference
This compound Cell Proliferation, Migration, and InvasionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)Inhibited proliferation, migration, and invasion of RA-FLSs.[5][6]
Cytokine ProductionRA-FLSsReduced levels of pro-inflammatory cytokines.[5][6]
Coniferyl Alcohol Cardiac InflammationTwo-kidney, one-clip (2K1C) hypertensive miceReduced cardiac inflammation and hypertrophy at 20-40 mg/kg (i.g.).[7]
Inflammatory Mediator ExpressionHeart tissues and H9C2 cellsReduced expression of IL-17, MMP9, COX2, and TNF-α.[8]
Anticancer Activity

The anticancer potential of coniferin has been explored in the context of inhibiting cell proliferation and inducing apoptosis in synovial cells, which shares mechanisms with cancer progression. Coniferyl alcohol has been investigated for its effects on cancer cell growth.

CompoundAssayTest SystemKey FindingsReference
This compound ApoptosisRA-FLSsPromoted apoptosis.[5][6]
Coniferyl Alcohol Cell GrowthTobacco BY-2 cellsReduced cell growth in a concentration-dependent manner (0.5-2 mM).[7]
Neuroprotective Effects

Direct experimental data on the neuroprotective effects of this compound is currently lacking. Coniferyl alcohol's impact on neuronal cells has been indirectly suggested through studies on related models, though specific neuroprotective assay data is not detailed in the provided results.

CompoundAssayTest SystemKey FindingsReference
This compound --Data not available-
Coniferyl Alcohol Cell ViabilityH9C2 cardiac cells (as a model for cell protection)Significantly alleviated decreased cell viability caused by Angiotensin II at 50 µM.[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted so that the absorbance at 517 nm is approximately 1.0. Prepare various concentrations of the test compounds (this compound or coniferyl alcohol) in methanol. Ascorbic acid or Trolox is typically used as a positive control.

  • Assay Procedure: Add a specific volume of the test compound solution to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare various concentrations of the test compounds.

  • Assay Procedure: A specific volume of the test compound is mixed with the diluted ABTS•+ solution. The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cells (e.g., cancer cell lines or neuronal cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or coniferyl alcohol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for another 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period at room temperature, the absorbance is measured at around 540 nm.

  • Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Coniferin has been shown to exert its anti-inflammatory effects in rheumatoid arthritis by modulating the PTGS2/Apoptosis signaling pathway. Coniferyl alcohol is known to be involved in the phenylpropanoid pathway and has been shown to affect inflammatory signaling cascades.

PTGS2_Apoptosis_Pathway cluster_effects Coniferin Coniferin RA_FLSs Rheumatoid Arthritis Fibroblast-Like Synoviocytes Coniferin->RA_FLSs PTGS2 PTGS2 (COX-2) Expression Coniferin->PTGS2 Inhibits Inflammation Inflammatory Response (Cytokine Release) Coniferin->Inflammation Reduces Proliferation Cell Proliferation, Migration, Invasion Coniferin->Proliferation Inhibits Apoptosis Apoptosis Coniferin->Apoptosis Promotes

Caption: Coniferin's modulation of the PTGS2/Apoptosis pathway in RA-FLSs.

Coniferyl_Alcohol_Inflammation_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_outcomes Cellular Response Coniferyl_Alcohol Coniferyl Alcohol IL17_Pathway IL-17 Signaling Coniferyl_Alcohol->IL17_Pathway Inhibits TNF_Pathway TNF Signaling Coniferyl_Alcohol->TNF_Pathway Inhibits Cardiac_Cells Cardiac Myocytes / H9C2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Renovascular Hypertension) Inflammatory_Stimuli->IL17_Pathway Inflammatory_Stimuli->TNF_Pathway MMP9 MMP9 IL17_Pathway->MMP9 COX2 COX2 TNF_Pathway->COX2 TNFa TNF-α TNF_Pathway->TNFa Inflammation_Outcome Cardiac Inflammation & Hypertrophy MMP9->Inflammation_Outcome COX2->Inflammation_Outcome TNFa->Inflammation_Outcome MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Add_Compound Add test compound (various concentrations) Incubation1->Add_Compound Incubation2 Incubate for 24/48/72h Add_Compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubation3 Solubilize Add solubilizing agent (e.g., DMSO) Incubation3->Solubilize Read_Absorbance Measure absorbance at ~570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Read_Absorbance->Calculate_Viability

References

Quantitative comparison of (E)-Coniferin levels in healthy versus diseased plant tissue

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Coniferin, a crucial precursor in the biosynthesis of lignin, plays a multifaceted role in the life of a plant, contributing to structural integrity and acting as a key component of the plant's defense arsenal. When faced with pathogenic threats, plants often modulate the synthesis of defense-related compounds, and this compound is no exception. This guide provides a comparative overview of this compound levels in healthy versus diseased plant tissues, supported by experimental methodologies and a conceptual framework for understanding its role in plant-pathogen interactions.

Quantitative Comparison of this compound Levels

While specific quantitative data comparing this compound levels in healthy versus diseased plant tissues is not abundant in publicly available literature, metabolomic studies on conifers responding to fungal infections provide strong evidence for its involvement in defense responses. Phenylpropanoid pathways, which produce this compound, are often upregulated upon pathogen attack. This suggests that a quantitative analysis would likely reveal elevated levels of this compound in infected tissues as the plant mounts a defense response.

To illustrate the expected outcome of such a quantitative comparison, the following table presents hypothetical data based on the known role of this compound in plant defense. This table showcases the anticipated increase in this compound concentration in the tissues of Norway Spruce (Picea abies) upon infection with the root rot fungus Heterobasidion annosum.

Plant TissueConditionThis compound Concentration (µg/g of fresh tissue)Fold Change
SapwoodHealthy50 ± 8-
SapwoodInfected with H. annosum150 ± 223.0
PhloemHealthy35 ± 6-
PhloemInfected with H. annosum110 ± 153.1

Note: The data presented in this table is hypothetical and serves to illustrate the expected trend. Actual values may vary depending on the plant species, pathogen, and environmental conditions.

The Role of this compound in Plant Defense

This compound is a glucoside of coniferyl alcohol, one of the primary monolignols that polymerize to form lignin. Lignin provides a physical barrier against pathogen invasion by reinforcing cell walls. An increase in this compound levels in response to infection is indicative of an induced defense mechanism where the plant actively strengthens its tissues to halt the progress of the pathogen.

The signaling pathway leading to the production of this compound and subsequent lignification is a complex process initiated by the plant's recognition of the pathogen. This recognition triggers a cascade of events, including the activation of genes involved in the phenylpropanoid pathway.

G Pathogen Pathogen (e.g., H. annosum) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs releases PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs recognized by Signal_Transduction Signal Transduction Cascade PRRs->Signal_Transduction activates Gene_Activation Activation of Defense Genes Signal_Transduction->Gene_Activation leads to Phenylpropanoid_Pathway Phenylpropanoid Pathway Gene_Activation->Phenylpropanoid_Pathway upregulates Coniferin_Synthesis This compound Synthesis Phenylpropanoid_Pathway->Coniferin_Synthesis produces Lignification Lignification of Cell Wall Coniferin_Synthesis->Lignification precursor for Defense Enhanced Disease Resistance Lignification->Defense contributes to G Start Plant Tissue (Healthy vs. Diseased) Grinding Cryogenic Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification Result Comparative Data Quantification->Result

A Comparative Guide to Bioassay Validation for Screening the Antifungal Properties of (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a bioassay to screen the antifungal properties of (E)-Coniferin. It includes a detailed comparison of this compound with established antifungal agents, a validated experimental protocol, and visual representations of the experimental workflow and potential mechanisms of action.

Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens, in comparison with the widely used antifungal drugs, Fluconazole and Amphotericin B. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antifungal potency.

Disclaimer: The MIC values for this compound presented in this table are hypothetical and for illustrative purposes. Despite a comprehensive literature search, no publicly available experimental data for the MIC of this compound against these specific fungal strains could be located. The MIC values for Fluconazole and Amphotericin B are compiled from various scientific sources.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans16 (Hypothetical)0.25 - 1.00.06 - 1.0
Aspergillus fumigatus32 (Hypothetical)16 - 1280.25 - 2.0
Cryptococcus neoformans32 (Hypothetical)4 - 160.125 - 1.0
Candida glabrata64 (Hypothetical)8 - 640.25 - 2.0
Trichophyton rubrum8 (Hypothetical)0.125 - 8.00.03 - 2.0

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi, and is a validated method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials
  • This compound

  • Fluconazole (Control)

  • Amphotericin B (Control)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204304)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

Inoculum Preparation
  • Yeast (e.g., Candida albicans) : Subculture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Filamentous Fungi (e.g., Aspergillus fumigatus) : Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

Drug Dilution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound, Fluconazole, and Amphotericin B in RPMI-1640 in the 96-well microtiter plates to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Include a growth control (no drug) and a sterility control (no inoculum) for each plate.

Inoculation and Incubation
  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours for yeast and 48-72 hours for filamentous fungi.

MIC Determination
  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for polyenes and other compounds) compared to the growth control.

  • The endpoint can be determined visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 530 nm).

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (Yeast/Mold) inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Wells inoculum_prep->inoculation drug_prep This compound & Controls Stock Solution serial_dilution Serial Dilution in 96-Well Plate drug_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination data_comparison Comparison with Control Antifungals mic_determination->data_comparison

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Potential Antifungal Signaling Pathway of this compound

The precise antifungal mechanism of this compound has not been fully elucidated. However, based on the activity of related phenylpropanoid glycosides, a likely mechanism involves the disruption of the fungal cell's structural integrity.

potential_mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects E_Coniferin This compound cell_wall Cell Wall (β-Glucan, Chitin) E_Coniferin->cell_wall Interference with β-glucan synthesis cell_membrane Cell Membrane (Ergosterol) E_Coniferin->cell_membrane Interaction with ergosterol cell_wall_damage Cell Wall Stress cell_wall->cell_wall_damage membrane_disruption Membrane Disruption cell_membrane->membrane_disruption cytoplasm Cytoplasm osmotic_instability Osmotic Instability membrane_disruption->osmotic_instability cell_wall_damage->osmotic_instability cell_lysis Cell Lysis osmotic_instability->cell_lysis

Caption: Postulated antifungal mechanism of this compound targeting the fungal cell wall and membrane.

A Comparative Guide to the Metabolic Profiling of Phenylpropanoids, Featuring (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiling of phenylpropanoids, with a special focus on the bioactive compound (E)-Coniferin. It is designed to assist researchers, scientists, and drug development professionals in understanding the intricacies of phenylpropanoid analysis, from sample preparation to data interpretation. This document synthesizes experimental data to compare the abundance of these compounds across different plant species and under various conditions, details the methodologies for their analysis, and visualizes key pathways and workflows.

Comparative Analysis of Phenylpropanoid and this compound Levels

Phenylpropanoids are a diverse class of secondary metabolites in plants, derived from the amino acid phenylalanine. They play crucial roles in plant development, defense against pathogens, and protection from environmental stressors.[1] this compound, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignans and other important phenylpropanoids.[2] The concentration of this compound and other phenylpropanoids can vary significantly between different plant species, tissues, and in response to environmental stimuli.

Table 1: Comparative Levels of Phenylpropanoids in Different Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
This compound Populus trichocarpaStem125.3 ± 15.2LC-MS/MS[3]
Linum flavumCell CultureUp to 12% of dry weightHPLC[4]
Cryptomeria japonicaDifferentiating XylemHigh relative abundanceMALDI-MSI[5]
p-Coumaric acidArabidopsis thalianaRosette Leaves35.8 ± 4.1GC-MS[6]
Caffeic acidArabidopsis thalianaRosette Leaves22.5 ± 2.9GC-MS[6]
Ferulic acidBrassica rapaLeavesIncreased after treatmentNMR[7]
Sinapic acidBrassica rapaLeavesIncreased after treatmentNMR[7]

Table 2: Phenylpropanoid Response to Biotic and Abiotic Stress

CompoundPlant SpeciesStressorFold Change (Stress vs. Control)Reference
Cinnamic acidBroccoliAlternaria brassicicolaSignificantly Upregulated in Resistant Line[8]
Indolic GlucosinolatesBroccoliAlternaria brassicicolaSignificantly Increased in Resistant Line[8]
Caffeic acidCarrot CellsHeat StressIncreased up to 16-fold[9]
Coumaric quinic acidsCarrot CellsHeat StressIncreased up to 16-fold[9]
Phenolic CompoundsVariousUV-B RadiationEnhanced Levels[6]

Experimental Protocols

Accurate and reproducible quantification of phenylpropanoids is essential for comparative metabolic profiling. The following protocols outline the key steps for the extraction and analysis of these compounds.

Protocol 1: Extraction of Phenylpropanoids from Plant Tissues

This protocol is a general guideline and may require optimization depending on the plant material and target analytes.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Methanol (MeOH)

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grind to a fine powder at room temperature.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonication (Optional): For improved extraction efficiency, sonicate the sample in an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound and Other Phenylpropanoids

This protocol provides a framework for the sensitive and specific quantification of phenylpropanoids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10][11]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for most phenylpropanoids, though positive mode can also be used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target analyte. For this compound, a potential transition in positive mode could be m/z 343.1 -> 181.1.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for each compound to achieve maximum sensitivity.

Data Analysis:

  • Quantification is performed by comparing the peak areas of the analytes in the samples to a standard curve generated from authentic standards of known concentrations.

Visualizations

Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the central phenylpropanoid pathway, highlighting the position of this compound and its relationship to other key metabolites. The pathway begins with the deamination of phenylalanine and branches out to produce a vast array of compounds, including flavonoids, lignans, and monolignols.[1]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol E_Coniferin This compound Coniferyl_alcohol->E_Coniferin UGT Lignin_G Lignin (G-unit) Coniferyl_alcohol->Lignin_G Lignans Lignans E_Coniferin->Lignans

Caption: Phenylpropanoid biosynthetic pathway highlighting this compound.

Experimental Workflow for Comparative Metabolic Profiling

The diagram below outlines a typical workflow for the comparative metabolic profiling of phenylpropanoids in plant samples. This process involves careful experimental design, sample preparation, data acquisition, and statistical analysis to identify significant differences in metabolite levels.

Experimental_Workflow Exp_Design Experimental Design (e.g., Control vs. Stress) Sampling Plant Material Sampling (e.g., Leaf, Stem, Root) Exp_Design->Sampling Extraction Phenylpropanoid Extraction (e.g., 80% Methanol) Sampling->Extraction Analysis UPLC-MS/MS Analysis (Targeted Quantification) Extraction->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA, PCA) Data_Processing->Stat_Analysis Interpretation Biological Interpretation (Pathway Analysis, Biomarker ID) Stat_Analysis->Interpretation

References

Safety Operating Guide

Proper Disposal of (E)-Coniferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Coniferin, a glucoside of coniferyl alcohol, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and step-by-step procedures for its proper disposal in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed: It can cause adverse health effects if ingested.[1]

  • Very toxic to aquatic life with long-lasting effects: Release into the environment can cause significant and persistent harm to aquatic ecosystems.[1]

Due to its environmental toxicity, under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can lead to contamination of water systems and harm to aquatic organisms.[3]

Incompatible Materials: this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents, as this could lead to hazardous reactions.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, researchers should wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4][5]

1. Waste Collection and Segregation:

  • Solid this compound Waste:

    • Collect any unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible container.

    • Label the container as "Hazardous Waste" and clearly identify the contents as "this compound".

  • Solutions Containing this compound:

    • Collect aqueous and solvent-based solutions containing this compound in separate, leak-proof containers.

    • Do not mix with other waste streams to avoid potential reactions and to facilitate proper disposal.[4][6]

    • Label the container as "Hazardous Waste" and list all chemical components, including the solvent and an estimated concentration of this compound.

  • Contaminated Labware:

    • Any disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound should be considered contaminated.

    • Collect these materials in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound Contaminated Debris".

2. Storage of Hazardous Waste:

  • Store containers of this compound waste in a designated satellite accumulation area within the laboratory.[7]

  • Ensure containers are tightly sealed to prevent spills or the release of dust.

  • Store away from incompatible materials.[1]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent in which coniferin is soluble) before being disposed of as non-hazardous waste.[4][8]

  • Crucially, the rinsate from this cleaning process must be collected and treated as hazardous waste. [8] The collected rinsate should be added to the appropriate liquid hazardous waste container.

  • After triple-rinsing, deface the original label on the container before disposal.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste.[4][5]

  • Follow all institutional and local regulations for hazardous waste disposal.

The following table summarizes the key disposal information for this compound:

Waste TypeCollection ContainerLabelingDisposal Method
Solid this compound Original or compatible sealed container"Hazardous Waste: this compound"Licensed Hazardous Waste Disposal
This compound Solutions Leak-proof, compatible liquid waste container"Hazardous Waste" with all components listedLicensed Hazardous Waste Disposal
Contaminated Labware Sealed plastic bag or container"Hazardous Waste: this compound Contaminated Debris"Licensed Hazardous Waste Disposal
Empty Containers N/ADeface original label after cleaningRegular trash (after triple-rinsing)
Rinsate from Cleaning Leak-proof, compatible liquid waste container"Hazardous Waste" with all components listedLicensed Hazardous Waste Disposal

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Handling A Solid this compound Waste D Label as 'Hazardous Waste: This compound' A->D B Liquid this compound Waste E Label as 'Hazardous Waste: This compound Solution' B->E C Contaminated Labware F Label as 'Hazardous Waste: Contaminated Debris' C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Proper Disposal via Approved Facility H->I J Triple-Rinse Empty Container K Collect Rinsate as Hazardous Waste J->K L Dispose of Rinsed Container in Regular Trash J->L K->E

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (E)-Coniferin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (E)-Coniferin. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment (PPE) is mandatory when handling this compound in its powdered form and in solution.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operation Required PPE Notes
Weighing and Transferring Powder - Nitrile gloves- Safety goggles with side shields- Lab coat- Disposable dust mask or use of a chemical fume hoodThis compound is an aromatic hydrocarbon. While nitrile gloves offer good splash protection, they may have poor resistance to prolonged contact.[1][2][3] Change gloves immediately if contaminated. For weighing larger quantities, a ventilated balance enclosure or a chemical fume hood is recommended to minimize inhalation of airborne particles.[4][5][6]
Preparing Solutions - Nitrile gloves- Safety goggles with side shields- Lab coatWork in a well-ventilated area or a chemical fume hood when dissolving the powder.
Handling Solutions - Nitrile gloves- Safety goggles- Lab coatStandard laboratory practice for handling chemical solutions.
Cleaning and Decontamination - Nitrile gloves- Safety goggles- Lab coatUse appropriate cleaning agents and follow decontamination procedures outlined in Section 3.

Experimental Protocols: Handling this compound

The following are step-by-step protocols for common laboratory procedures involving this compound.

2.1. Weighing this compound Powder

This procedure should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhaling the powder.[4][5][6]

  • Preparation: Don all required PPE as specified in Table 1. Ensure the analytical balance is clean, calibrated, and level. Place a new sheet of weighing paper or a clean, tared weigh boat on the balance.

  • Taring: Close the balance doors and tare the balance so the display reads zero.

  • Transfer: Open the this compound container. Using a clean spatula, carefully transfer a small amount of the powder onto the weighing paper or weigh boat. Avoid creating dust by handling the powder gently.

  • Weighing: Close the balance doors and record the mass. If more powder is needed, open the doors, add more, and re-weigh. If excess powder has been added, do not return it to the stock container. Dispose of the excess as chemical waste.

  • Completion: Once the desired mass is obtained, securely cap the this compound stock container.

  • Transfer to Vessel: Carefully transfer the weighed powder into the receiving vessel.

  • Cleanup: Dispose of the weighing paper or weigh boat in the designated solid chemical waste container. Clean the spatula and the area around the balance.

2.2. Preparing an this compound Solution

  • Preparation: Don all required PPE. Ensure all glassware is clean and dry.

  • Solvent Addition: Add the desired solvent to a beaker or flask containing the weighed this compound powder.

  • Dissolution: Stir the mixture using a magnetic stirrer or by gentle swirling until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Storage: If the solution is not for immediate use, transfer it to a clearly labeled, sealed container. Store as appropriate for the solvent used.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure laboratory safety.

3.1. Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be decontaminated.

  • Initial Cleaning: For glassware and other reusable equipment, rinse with a suitable solvent to remove any residual this compound. Collect the rinsate as hazardous waste.

  • Washing: Wash the rinsed equipment with a laboratory detergent and warm water.[7][8][9]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or use an oven as appropriate.

  • Surface Decontamination: For work surfaces, wipe down with a damp cloth and a suitable laboratory cleaner.[10]

3.2. Disposal of this compound Waste

This compound is very toxic to aquatic life, and therefore, should not be disposed of down the drain or in regular trash.[1]

  • Solid Waste: Place unused this compound powder, contaminated weighing paper, gloves, and other solid materials into a clearly labeled hazardous waste container for solids.[11]

  • Liquid Waste: Collect solutions containing this compound and any solvent rinsates in a sealed, labeled hazardous waste container for organic liquid waste.

  • Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management service, likely via incineration or another suitable chemical treatment method.[12]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area a->b c Weigh Powder b->c Proceed to Handling d Prepare Solution c->d e Decontaminate Equipment d->e Proceed to Cleanup f Dispose of Waste e->f g Remove PPE f->g

Caption: A flowchart illustrating the key stages of handling this compound safely.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.